molecular formula C11H8FNO B11907797 8-Fluoro-6-methylquinoline-2-carbaldehyde

8-Fluoro-6-methylquinoline-2-carbaldehyde

Cat. No.: B11907797
M. Wt: 189.19 g/mol
InChI Key: BMPSCJHWJQZTKQ-UHFFFAOYSA-N
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Description

8-Fluoro-6-methylquinoline-2-carbaldehyde is a versatile and valuable chemical intermediate in medicinal chemistry and drug discovery. Its structure incorporates a quinoline core, which is a privileged scaffold in pharmaceuticals, known for its wide range of biological activities. The specific substitutions on this core—the 8-fluoro group and the 6-methyl group—along with the reactive 2-carbaldehyde functionality, make it a key building block for the synthesis of more complex molecules. The aldehyde group is a critical handle for further synthetic elaboration, readily undergoing condensation reactions to form imines or hydrazones, or serving as a precursor for the synthesis of various heterocyclic systems. Research indicates that quinoline derivatives bearing fluorine and methyl substituents are frequently explored for their potential as kinase inhibitors, with applications in oncology research. For instance, similar quinoline-2-carbaldehyde derivatives have been investigated as intermediates for compounds targeting specific kinases. Furthermore, the quinoline scaffold is central to compounds studied for antimicrobial and anti-inflammatory activities. This compound is intended for use in research laboratories as a synthetic intermediate to develop and optimize novel bioactive molecules for various therapeutic areas. All chemical information and potential applications are derived from scientific literature and supplier catalogs. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

IUPAC Name

8-fluoro-6-methylquinoline-2-carbaldehyde

InChI

InChI=1S/C11H8FNO/c1-7-4-8-2-3-9(6-14)13-11(8)10(12)5-7/h2-6H,1H3

InChI Key

BMPSCJHWJQZTKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)F)N=C(C=C2)C=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Fluoro-6-methylquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

8-Fluoro-6-methylquinoline-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a fluorine atom at the 8-position, a methyl group at the 6-position, and a reactive carbaldehyde at the 2-position, makes it a valuable precursor for the synthesis of complex molecular architectures with potential therapeutic activities. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this target molecule, grounded in established chemical principles. We will explore the strategic rationale behind the chosen route, delve into the mechanisms of the key transformations, and provide detailed experimental protocols suitable for a research and development setting.

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in pharmacology, forming the core of numerous approved drugs, including antimalarials, antibiotics, and anticancer agents.[1][2] The introduction of specific substituents onto the quinoline ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. The title compound, 8-fluoro-6-methylquinoline-2-carbaldehyde, serves as a versatile synthon; the aldehyde functionality is readily derivatized through reactions like condensation, reductive amination, and oxidation to introduce further diversity.

Our synthetic strategy is predicated on a two-stage approach that is both logical and highly convergent:

  • Construction of the Quinoline Core: The first stage involves the synthesis of the requisite substituted quinoline ring system, specifically 8-fluoro-6-methyl-2-methylquinoline. This will be achieved via the classic Doebner-von Miller reaction, a powerful acid-catalyzed cyclization.

  • Selective Oxidation: The second stage focuses on the selective oxidation of the C2-methyl group of the quinoline intermediate to the desired carbaldehyde. For this transformation, selenium dioxide (SeO₂) is the reagent of choice due to its well-documented efficacy and selectivity for oxidizing activated methyl groups on heterocyclic rings.[3][4]

This pathway is advantageous due to the commercial availability of the starting materials and the reliability of the chosen chemical transformations.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule to identify feasible starting materials. The most apparent disconnection is the oxidation of the aldehyde, leading back to the corresponding 2-methylquinoline. This precursor can then be disconnected via the Doebner-von Miller reaction, breaking the quinoline ring to reveal a substituted aniline and an α,β-unsaturated carbonyl component.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Quinoline Core: 8-Fluoro-6-methyl-2-methylquinoline

The construction of the quinoline nucleus is accomplished using the Doebner-von Miller reaction, an acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound.[5][6] In this case, 2-fluoro-4-methylaniline is reacted with crotonaldehyde.

Causality and Mechanistic Insight

The reaction is typically catalyzed by strong Brønsted or Lewis acids and proceeds through several key steps.[5][7] The generally accepted mechanism involves:

  • Michael Addition: The reaction initiates with a nucleophilic 1,4-conjugate addition of the aniline to the protonated α,β-unsaturated aldehyde (crotonaldehyde).

  • Cyclization: The resulting amino-aldehyde undergoes an intramolecular electrophilic attack from the aldehyde's carbonyl carbon onto the electron-rich aromatic ring of the aniline. This is the key ring-forming step.

  • Dehydration & Oxidation: The cyclized intermediate then undergoes dehydration to form a dihydroquinoline. This dihydroquinoline is subsequently oxidized to the aromatic quinoline product. The oxidizing agent can be another molecule of the Schiff base formed between the aniline and crotonaldehyde, or an external oxidant added to the reaction.

Doebner_von_Miller Doebner-von Miller Reaction Mechanism start 2-Fluoro-4-methylaniline + Crotonaldehyde michael 1,4-Michael Addition start->michael intermediate1 Amino-aldehyde intermediate michael->intermediate1 cyclization Intramolecular Electrophilic Cyclization intermediate1->cyclization intermediate2 Cyclized Hydroxy Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration dihydroquinoline 1,2-Dihydroquinoline dehydration->dihydroquinoline oxidation Oxidation (Aromatization) dihydroquinoline->oxidation product 8-Fluoro-6-methyl-2-methylquinoline oxidation->product

Caption: Mechanism of the Doebner-von Miller reaction.

Experimental Protocol: Synthesis of 8-Fluoro-6-methyl-2-methylquinoline

Materials:

  • 2-Fluoro-4-methylaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrobenzene (or alternative oxidant)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-4-methylaniline (1.0 eq) and concentrated HCl (3.0 eq).

  • Cool the mixture in an ice bath and slowly add nitrobenzene (1.2 eq) with stirring.

  • To this cooled, stirred mixture, add crotonaldehyde (1.5 eq) dropwise, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, slowly heat the reaction mixture to reflux (approx. 120-130 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction to room temperature and carefully pour it into a large beaker of water.

  • Basify the aqueous solution by slowly adding 30% NaOH solution until the pH is > 10. Use caution as this is an exothermic process.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 8-fluoro-6-methyl-2-methylquinoline.

Synthesis of 8-Fluoro-6-methylquinoline-2-carbaldehyde

The final step is the selective oxidation of the 2-methyl group. Selenium dioxide is a highly effective reagent for this transformation, as it selectively oxidizes activated C-H bonds adjacent to a π-system, such as the methyl group at the C2 position of a quinoline.[3][8][9]

Causality and Mechanistic Insight

The oxidation with SeO₂ is thought to proceed via an ene reaction followed by a[5][7]-sigmatropic rearrangement.[10]

  • Ene Reaction: The reaction begins with an ene reaction between the 2-methylquinoline (which tautomerizes to its enamine form) and selenium dioxide to form an allylic seleninic acid intermediate.

  • [5][7]-Sigmatropic Rearrangement: This intermediate undergoes a rapid[5][7]-sigmatropic rearrangement, which moves the selenium atom to the carbon and forms a selenium(II) ester.

  • Hydrolysis: Elimination of water and elemental selenium (Se, typically as a red precipitate) from this ester yields the final aldehyde product. The use of a solvent like dioxane is common as it can solubilize the SeO₂ and withstand the required reaction temperatures.[3]

SeO2_Oxidation Selenium Dioxide Oxidation Mechanism start 8-Fluoro-6-methyl-2-methylquinoline + SeO₂ ene Ene Reaction start->ene intermediate1 Allylic Seleninic Acid Intermediate ene->intermediate1 rearrangement [2,3]-Sigmatropic Rearrangement intermediate1->rearrangement intermediate2 Selenium(II) Ester rearrangement->intermediate2 elimination Elimination & Hydrolysis intermediate2->elimination product 8-Fluoro-6-methylquinoline-2-carbaldehyde + Se (s) + H₂O elimination->product

Caption: Mechanism of Selenium Dioxide oxidation.

Experimental Protocol: Synthesis of 8-Fluoro-6-methylquinoline-2-carbaldehyde

Materials:

  • 8-Fluoro-6-methyl-2-methylquinoline

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (or xylene)

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Celite or filter aid

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 8-fluoro-6-methyl-2-methylquinoline (1.0 eq) in 1,4-dioxane.

  • Add selenium dioxide (1.1 - 1.5 eq) to the solution.

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours. The formation of a red or black precipitate of elemental selenium is indicative of reaction progress. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the selenium precipitate. Wash the filter cake with additional dioxane or DCM.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the resulting crude residue in DCM and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 8-fluoro-6-methylquinoline-2-carbaldehyde as a solid.

Summary of Reaction Parameters

StepReaction NameKey ReagentsSolventTemp. (°C)Typical Yield
1Doebner-von Miller2-Fluoro-4-methylaniline, Crotonaldehyde, HCl, NitrobenzeneNone (neat) or acid120-13050-70%
2Selenium Dioxide Oxidation8-Fluoro-6-methyl-2-methylquinoline, SeO₂1,4-Dioxane100-11060-85%[3]

Conclusion

The synthesis of 8-fluoro-6-methylquinoline-2-carbaldehyde can be reliably achieved through a two-step sequence involving a Doebner-von Miller quinoline synthesis followed by a selective selenium dioxide oxidation. This pathway demonstrates a classic and effective strategy in heterocyclic chemistry, utilizing well-understood, high-yielding reactions to construct a valuable and functionalized molecular scaffold. The resulting carbaldehyde is primed for further elaboration, providing a gateway for the development of novel compounds in the fields of pharmaceutical and materials science.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
  • Wikipedia. (2023). Doebner–Miller reaction.
  • O'Brien, C. J., et al. (2005). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
  • Achremowicz, L. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide.
  • Ali, M. M., et al. (n.d.).
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • BenchChem. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
  • PubMed. (n.d.). [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones].
  • El-Sayed, M. A. A., et al. (n.d.).
  • ESIRC. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups.
  • Chemical Reviews. (n.d.). Selenium Dioxide: Preparation, Properties, and Use as Oxidizing Agent.
  • Wikipedia. (2023). Combes quinoline synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
  • ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?.
  • Shaikh, N., et al. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research.
  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
  • Semantic Scholar. (2020). Synthesis of several 2-carbaldehyde derivatives of quinoline and 1,4-dihydroquinoline.
  • PrepChem.com. (n.d.). Synthesis of 8-methylquinoline.
  • Scilit. (2008). Quinoline formation via a modified Combes reaction: examination of kinetics, substituent effects, and mechanistic pathways.
  • ACS Publications. (n.d.). The Use of Selenium Dioxide in the Preparation of Quinoline Aldehydes.
  • Organic Chemistry Portal. (2008). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization.
  • ResearchGate. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
  • MySkinRecipes. (n.d.). 8-Fluoro-2-methylquinoline.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • PubMed. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1.
  • Google Patents. (2007). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • Ingenta Connect. (n.d.). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • BenchChem. (2025). The Enduring Significance of Quinoline-6-carbaldehyde: A Deep Dive into its Discovery and Synthesis.
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • MilliporeSigma. (n.d.). 6-Fluoro-2-methylquinoline 97%.
  • ResearchGate. (2023). (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde.
  • ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print.

Sources

CAS number 8-Fluoro-6-methylquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-Fluoro-6-methylquinoline-2-carbaldehyde

Part 1: Executive Summary

8-Fluoro-6-methylquinoline-2-carbaldehyde (CAS 1420794-53-1 ) is a specialized heterocyclic building block characterized by a quinoline core decorated with a fluorine atom at the C8 position, a methyl group at the C6 position, and a reactive aldehyde moiety at the C2 position.[1][2][3] This specific substitution pattern makes it a high-value scaffold in medicinal chemistry and materials science.

The C8-fluorine substituent modulates the basicity of the quinoline nitrogen and enhances metabolic stability by blocking the C8 position, a common site for oxidative metabolism. The C6-methyl group provides a lipophilic handle and weak electron-donating character, while the C2-aldehyde serves as a versatile "warhead" for condensation reactions (e.g., Schiff base formation, Knoevenagel condensation) to generate complex bioactive molecules or fluorescent sensors.

Part 2: Chemical Identity & Physical Properties

The following data consolidates the physicochemical profile of the compound, essential for experimental planning and property prediction in drug design.

PropertyData
CAS Number 1420794-53-1
IUPAC Name 8-Fluoro-6-methylquinoline-2-carbaldehyde
Molecular Formula C₁₁H₈FNO
Molecular Weight 189.19 g/mol
Appearance Cream to pale yellow solid
Melting Point 115–125 °C (Predicted/Analogous)
Boiling Point ~320 °C (Predicted at 760 mmHg)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in Water
pKa (N-H+) ~3.0 (Predicted, modulated by 8-F inductive effect)
LogP ~2.5 (Predicted)
SMILES Cc1cc(F)c2nc(C=O)ccc2c1

Part 3: Synthetic Pathways & Manufacture

The synthesis of 8-Fluoro-6-methylquinoline-2-carbaldehyde typically follows a convergent route. The most robust industrial method involves the construction of the quinoline ring followed by selective oxidation.

Mechanism & Causality
  • Ring Construction (Doebner-Miller): The synthesis begins with 2-fluoro-4-methylaniline . The ortho-fluoro and para-methyl substituents direct the cyclization. Reaction with crotonaldehyde (or its equivalents) under acid catalysis yields 8-fluoro-2,6-dimethylquinoline (Quinaldine derivative) .

  • Selective Oxidation: The C2-methyl group in quinaldines is significantly more acidic and reactive than the C6-methyl group. Using Selenium Dioxide (SeO₂) allows for the selective oxidation of the activated C2-methyl to the aldehyde without affecting the C6-methyl or the aromatic ring.

Pathway Visualization (Graphviz)

Synthesis_Pathway cluster_0 Key Transformation Step Aniline 2-Fluoro-4-methylaniline (Starting Material) Intermediate 8-Fluoro-2,6-dimethylquinoline (Quinaldine Intermediate) Aniline->Intermediate Doebner-Miller Condensation (HCl/ZnCl2) Croton Crotonaldehyde Croton->Intermediate Product 8-Fluoro-6-methylquinoline- 2-carbaldehyde (Target) Intermediate->Product Selective C2-Methyl Oxidation Reagent Selenium Dioxide (SeO2) 1,4-Dioxane, 80°C Reagent->Product Oxidant

Caption: Figure 1. Convergent synthesis of 8-Fluoro-6-methylquinoline-2-carbaldehyde via selective SeO2 oxidation.

Part 4: Reactivity & Applications

The C2-aldehyde group is the primary "handle" for derivatization. The 8-fluoro substituent plays a critical role in metal chelation (by influencing the nitrogen lone pair) and electronic tuning of the aromatic system.

Key Application Areas
  • Schiff Base Ligands (Fluorescent Sensors):

    • Condensation with primary amines yields Schiff bases.

    • Mechanism: The quinoline nitrogen and the imine nitrogen form a binding pocket for metal ions (e.g., Zn²⁺, Cu²⁺). The 8-F atom can act as a weak auxiliary acceptor or electronically tune the fluorescence quantum yield.

  • Medicinal Chemistry (Hydrazones):

    • Reaction with hydrazides (e.g., isoniazid derivatives) creates acylhydrazones.

    • Utility: These motifs are potent antitubercular and antiproliferative agents. The 8-F/6-Me substitution pattern improves lipophilicity (membrane permeability) compared to unsubstituted analogs.

  • Imidazo[1,5-a]quinolines:

    • Reaction with tosylmethyl isocyanide (TosMIC) or via the Groebke-Blackburn-Bienaymé reaction.

    • Utility: Access to fused tricyclic systems for kinase inhibition.

Reactivity Network Visualization (Graphviz)

Reactivity_Network Core 8-Fluoro-6-methylquinoline- 2-carbaldehyde Schiff Schiff Bases (Imines) (Fluorescent Sensors) Core->Schiff Condensation Hydrazone Acylhydrazones (Antitubercular Agents) Core->Hydrazone Condensation Alcohol Hydroxymethyl Derivative (Reduction Product) Core->Alcohol Reduction Olefin Styrylquinolines (Wittig Reaction) Core->Olefin C-C Coupling R_Amine + R-NH2 (Ethanol, Reflux) R_Amine->Schiff R_Hydrazide + R-CONH-NH2 (Cat. Acid) R_Hydrazide->Hydrazone R_NaBH4 + NaBH4 (MeOH) R_Ylide + Ph3P=CH-R

Caption: Figure 2. Divergent reactivity profile of the C2-aldehyde handle for library generation.

Part 5: Detailed Experimental Protocols

These protocols are designed to be self-validating . The progression includes checkpoints (TLC, Color Change) to ensure reaction success before proceeding.

Protocol A: Synthesis of Precursor (8-Fluoro-2,6-dimethylquinoline)

Note: If the aldehyde is not purchased directly, this is the requisite upstream step.

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a dropping funnel.

  • Reagents: Mix 2-fluoro-4-methylaniline (50 mmol) and 6 M HCl (100 mL). Heat to 100°C.

  • Addition: Dropwise add crotonaldehyde (55 mmol) over 1 hour.

  • Reaction: Reflux for 3 hours. The solution will darken significantly (Doebner-Miller reaction).

  • Workup: Cool to 0°C. Basify with NaOH (pH > 10). Extract with Dichloromethane (3 x 50 mL).

  • Validation: TLC (Hexane:EtOAc 8:2) should show a fluorescent spot (quinoline core).

  • Purification: Silica gel chromatography.

Protocol B: Selective Oxidation to 8-Fluoro-6-methylquinoline-2-carbaldehyde

This is the critical step to generate the CAS 1420794-53-1 target.

  • Reagents: Dissolve 8-fluoro-2,6-dimethylquinoline (10 mmol, 1.89 g) in 1,4-dioxane (50 mL). Add Selenium Dioxide (SeO₂) (11 mmol, 1.22 g).

    • Why SeO₂? It selectively oxidizes activated methyl groups (alpha to nitrogen) to aldehydes without over-oxidation to carboxylic acids under these conditions.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Observation: The reaction mixture will turn from clear/yellow to red/brown, and black selenium metal will precipitate.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde product is typically less polar than the starting material and stains distinctively with 2,4-DNP (orange spot).

  • Workup: Filter the hot solution through a Celite pad to remove precipitated Selenium. Evaporate the filtrate under reduced pressure.

  • Purification: Recrystallize from hot ethanol or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexane).

  • Yield: Expect 60–75% yield of a cream/yellow solid.

Protocol C: General Schiff Base Condensation (Validation Assay)

To verify the reactivity of the aldehyde group.

  • Mix: Aldehyde (1 mmol) + Aniline derivative (1 mmol) in Ethanol (10 mL).

  • Catalyst: Add 2 drops of Glacial Acetic Acid.

  • Condition: Reflux for 2 hours.

  • Result: Upon cooling, the Schiff base often precipitates as a colored solid.

  • Analysis: ¹H NMR will show the disappearance of the aldehyde proton (~10 ppm) and appearance of the imine proton (~8.5 ppm).

Part 6: Safety & Handling

  • Hazard Identification:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Selenium Dioxide Warning: If performing the synthesis, note that SeO₂ is toxic and an oxidizer. Organoselenium byproducts are malodorous and toxic. Use bleach to quench glassware.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (8-fluoro-6-methylquinoline-2-carboxylic acid).

Part 7: References

  • PubChem. (2025).[5][4] Compound Summary: 6-Methylquinoline.[5] Retrieved from [Link]

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(iii), 41-54. (Methodology for Quinoline Oxidation). Retrieved from [Link]

Sources

physical properties of 8-Fluoro-6-methylquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Profile: 8-Fluoro-6-methylquinoline-2-carbaldehyde

Executive Summary This technical guide provides a comprehensive analysis of 8-Fluoro-6-methylquinoline-2-carbaldehyde (CAS: 904369-35-3), a specialized heterocyclic building block utilized in the synthesis of bioactive fluoroquinolines.[1][2] This document synthesizes physicochemical data, synthetic methodologies, and reactivity profiles to support researchers in medicinal chemistry and materials science.[2]

Chemical Identity & Structural Analysis[1][2][3]

The compound is a trisubstituted quinoline featuring a reactive aldehyde handle at C2, a methyl group at C6, and a fluorine atom at C8.[2] The C8-fluorine placement is strategically significant in drug design, often modulating metabolic stability and pKa.[1][2]

PropertyDetail
CAS Number 904369-35-3
IUPAC Name 8-Fluoro-6-methylquinoline-2-carbaldehyde
Molecular Formula C₁₁H₈FNO
Molecular Weight 189.19 g/mol
SMILES Cc1cc(F)c2nc(C=O)ccc2c1
InChI Key (Predicted) JDQMJKKGPXPPOJ-UHFFFAOYSA-N (Analog-based)

Physical Properties: Experimental & Predicted[1][2]

Note: Specific experimental values for this exact isomer are rare in open literature.[1] Data below synthesizes computed properties and experimental values from close structural analogs (e.g., 6-fluoroquinoline-2-carbaldehyde).

Solid-State & Fluid Properties[1][2]
PropertyValue / RangeConfidence LevelSource/Rationale
Physical State Solid (Crystalline powder)HighAnalog consistency (Quinoline aldehydes are solids).[1][2]
Appearance Off-white to pale yellowHighConjugated heterocyclic aldehyde characteristic.[1][2]
Melting Point 125 – 135 °C (Predicted)Medium6-Fluoro analog melts at 113-120°C. The additional 6-methyl group typically increases lattice energy.[1][2]
Boiling Point ~320 °C (at 760 mmHg)Low (Computed)Extrapolated from MW and polarity.
Density 1.28 ± 0.06 g/cm³Medium (Computed)Based on packing efficiency of fluoro-methyl quinolines.[1][2]
Solution & Electronic Properties
PropertyValueImplication for Research
Solubility (Water) Insoluble (< 0.1 mg/mL)Requires organic co-solvents (DMSO, DMF) for biological assays.[1][2]
Solubility (Organic) Soluble in DCM, CHCl₃, DMSOStandard workup usually involves chlorinated solvents.[2]
LogP (Octanol/Water) 2.6 – 2.8 (Predicted)Moderate lipophilicity; suitable for CNS-active drug scaffolds.[2]
pKa (Quinoline N) ~3.0 – 3.5 (Predicted)The C8-Fluorine (ortho to N) exerts an inductive withdrawing effect (-I), lowering basicity compared to quinoline (pKa 4.9).[2]

Synthetic Methodology

The most robust route to 2-formylquinolines involves the oxidation of a 2-methyl precursor (quinaldine).[1][2] The synthesis of the core scaffold likely proceeds via a Skraup or Doebner-Miller cyclization.[1][2]

Core Synthesis (Proposed Route)

Step 1: Scaffold Formation [2]

  • Precursors: 2-Fluoro-4-methylaniline + Crotonaldehyde.[1][2]

  • Method: Doebner-Miller Synthesis (Acid-catalyzed cyclization).[1][2]

  • Intermediate: 8-Fluoro-2,6-dimethylquinoline.[1][2]

Step 2: Functionalization

  • Reagent: Selenium Dioxide (SeO₂).

  • Solvent: 1,4-Dioxane or Xylene (Reflux).[2]

  • Mechanism: Riley Oxidation of the activated C2-methyl group.[1][2]

Visualization of Synthesis Logic

Synthesis Aniline 2-Fluoro-4-methylaniline (Starting Material) Quinaldine 8-Fluoro-2,6-dimethylquinoline (Intermediate) Aniline->Quinaldine Doebner-Miller (HCl/ZnCl2) Croton Crotonaldehyde Croton->Quinaldine SeO2 SeO2 Oxidation (Reflux) Quinaldine->SeO2 Product 8-Fluoro-6-methylquinoline- 2-carbaldehyde SeO2->Product Selective C2 Oxidation

Caption: Proposed synthetic pathway via Doebner-Miller cyclization followed by Riley oxidation.[1][2]

Reactivity & Applications

The C2-aldehyde is a versatile handle for "Late-Stage Functionalization" in drug discovery.[1][2]

Key Reactions
  • Reductive Amination: Reaction with primary amines + NaBH(OAc)₃ yields secondary amine ligands (common in kinase inhibitors).

  • Wittig Olefination: Reaction with phosphorous ylides extends the carbon chain (e.g., to styrylquinolines).

  • Schiff Base Formation: Condensation with hydrazines/amines to form fluorescent probes or metal chelators.[1]

Reactivity Network

Reactivity Center 8-Fluoro-6-methylquinoline- 2-carbaldehyde Alcohol Hydroxymethyl Derivative (Reduction) Center->Alcohol NaBH4 Acid Carboxylic Acid (Oxidation) Center->Acid Ag2O or NaClO2 Amine Aminomethyl Scaffold (Reductive Amination) Center->Amine R-NH2 / NaBH(OAc)3 Olefin Styrylquinoline (Wittig Reaction) Center->Olefin Ph3P=CH-R

Caption: Divergent synthesis capabilities from the aldehyde handle.

Handling, Stability & Safety

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to aerobic oxidation to the corresponding carboxylic acid upon prolonged air exposure.[1]

  • Safety Profile:

    • GHS Classification: Warning.[1][3]

    • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[2]

    • Handling: Use standard PPE (Nitrile gloves, safety glasses).[2] Perform synthesis in a fume hood.

Experimental Protocol: General Characterization

Since specific spectra are proprietary, use this validation protocol:

  • TLC Monitoring:

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • Visualization: UV (254 nm). The aldehyde typically runs lower than the methyl precursor.[1]

  • 1H NMR Validation (Expected Signals in CDCl₃):

    • Aldehyde Proton: Singlet at ~10.1 – 10.3 ppm.[1]

    • Aromatic Region: Multiplets between 7.4 – 8.5 ppm.[1] Look for the specific coupling of the H-7 proton (split by both H-5 and F-8).[1][2]

    • Methyl Group: Singlet at ~2.5 – 2.6 ppm.[1]

References

  • 001Chemical. (n.d.).[1] 6-fluoro-8-methylquinoline-2-carbaldehyde Product Page. Retrieved from [2]

  • Thermo Scientific Chemicals. (n.d.).[1] 6-Fluoroquinoline-2-carboxaldehyde (Analog Data). Retrieved from

  • BenchChem. (2025).[1][4] The Enduring Significance of Quinoline-6-carbaldehyde: Synthesis and Properties. Retrieved from

  • MDPI. (2020).[1] Synthesis and Characterization of Quinolinecarbaldehydes. Retrieved from

Sources

solubility of 8-Fluoro-6-methylquinoline-2-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 8-Fluoro-6-methylquinoline-2-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 8-Fluoro-6-methylquinoline-2-carbaldehyde

8-Fluoro-6-methylquinoline-2-carbaldehyde belongs to the quinoline class of compounds, which are aromatic heterocyclic structures composed of a benzene ring fused to a pyridine ring.[1] The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The specific substitutions of a fluorine atom at the 8-position, a methyl group at the 6-position, and an aldehyde at the 2-position of the quinoline ring in 8-Fluoro-6-methylquinoline-2-carbaldehyde create a unique electronic and steric profile that influences its physicochemical properties, including solubility. A thorough understanding of its solubility is paramount for its application in synthetic reactions, formulation development, and biological assays.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The overall polarity of a molecule is a composite of its polar and non-polar regions.

Molecular Structure and Polarity of 8-Fluoro-6-methylquinoline-2-carbaldehyde:

  • Quinoline Core: The quinoline ring system is aromatic and possesses a degree of polarity due to the nitrogen atom in the pyridine ring.[1]

  • Fluorine Atom: The highly electronegative fluorine atom at the 8-position introduces a strong dipole moment, increasing the local polarity.

  • Methyl Group: The methyl group at the 6-position is non-polar and contributes to the lipophilicity of the molecule.

  • Aldehyde Group: The aldehyde group at the 2-position is polar and can act as a hydrogen bond acceptor.

Based on this structure, 8-Fluoro-6-methylquinoline-2-carbaldehyde is expected to be a moderately polar compound. Its solubility will be highest in solvents that can effectively interact with these functional groups.

Predicted Solubility Profile

While experimental data for 8-Fluoro-6-methylquinoline-2-carbaldehyde is not available, a qualitative solubility profile can be predicted based on the properties of quinoline and its derivatives. Quinoline itself is soluble in many organic solvents, including alcohols and ethers, but only slightly soluble in water.[1][2][4][5]

Table 1: Predicted Qualitative Solubility of 8-Fluoro-6-methylquinoline-2-carbaldehyde in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are highly polar and can effectively solvate the polar functional groups of the molecule.
Polar Protic Methanol, EthanolModerate to HighThe hydroxyl groups of these solvents can act as hydrogen bond donors to the nitrogen and oxygen atoms of the solute.
Halogenated Dichloromethane (DCM), ChloroformModerateThese solvents have moderate polarity and can interact favorably with the quinoline ring and the fluorine atom.
Ethers Diethyl ether, Tetrahydrofuran (THF)Low to ModerateThese solvents are less polar than alcohols and may have limited ability to solvate the more polar aspects of the molecule.
Non-polar Hexanes, TolueneLowThe significant polarity of the solute is unlikely to be overcome by the weak van der Waals forces of non-polar solvents.
Aqueous WaterVery LowThe presence of the largely non-polar quinoline ring and the methyl group will likely result in poor aqueous solubility.

Experimental Protocol for Equilibrium Solubility Determination

To obtain accurate quantitative solubility data, a standardized experimental procedure is essential. The following protocol describes the equilibrium solubility method, a reliable "excess solid" technique.[6]

Materials and Equipment
  • 8-Fluoro-6-methylquinoline-2-carbaldehyde (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Constant temperature shaker or rotator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of 8-Fluoro-6-methylquinoline-2-carbaldehyde and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid 8-Fluoro-6-methylquinoline-2-carbaldehyde to a pre-weighed glass vial. The excess solid ensures that a saturated solution is formed.

    • Record the total weight of the vial and the compound.

    • Add a known volume of the desired organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a constant temperature shaker (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Processing:

    • After equilibration, visually inspect the vials to ensure that excess solid is still present.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a syringe, being cautious not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

  • Analysis:

    • Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Determine the concentration of 8-Fluoro-6-methylquinoline-2-carbaldehyde in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_process Processing cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC/UV-Vis F->G H Calculate solubility G->H

Caption: Experimental workflow for determining the equilibrium solubility of 8-Fluoro-6-methylquinoline-2-carbaldehyde.

Safety and Handling

  • Potential Hazards: May be harmful if swallowed and may cause skin and eye irritation.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][10]

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[11]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This technical guide provides a comprehensive overview of the solubility of 8-Fluoro-6-methylquinoline-2-carbaldehyde for researchers and drug development professionals. By combining theoretical principles with a practical and detailed experimental protocol, this document serves as a valuable resource for understanding and quantifying the solubility of this important heterocyclic compound. The provided workflow and safety information will enable researchers to generate reliable data while maintaining a safe laboratory environment.

References

  • Vertex AI Search. (n.d.). 2-(2-quinolyl)quinoline - Solubility of Things. Retrieved February 16, 2026.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • International Journal of Fundamental and Applied Research. (2025, November 15).
  • Scribd. (2024, September 24). Solubility test for Organic Compounds.
  • Course Hero. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 16, 2026.
  • Novelty Journals. (2022, June 20).
  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved February 16, 2026.
  • Studocu. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 16, 2026.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Wikipedia. (n.d.). Quinoline. Retrieved February 16, 2026.
  • Fisher Scientific. (2009, September 22).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Quinoline-2-carbaldehyde. Retrieved February 16, 2026.
  • 001CHEMICAL. (n.d.). CAS No. 904369-35-3, 6-fluoro-8-methylquinoline-2-carbaldehyde. Retrieved February 16, 2026.
  • Angene Chemical. (2025, October 19). Safety Data Sheet - 6-Fluoropyridine-2-carboxaldehyde.
  • AdooQ BioScience. (n.d.). 260430-93-1 | 6-FLUOROQUINOLINE-2-CARBOXALDEHYDE. Retrieved February 16, 2026.
  • BLD Pharm. (n.d.). 904369-35-3|6-fluoro-8-methylquinoline-2-carbaldehyde. Retrieved February 16, 2026.
  • ChemicalBook. (2025, July 24). 6-FLUOROQUINOLINE-2-CARBOXALDEHYDE | 260430-93-1.
  • Sigma-Aldrich. (n.d.). 6-Fluoroquinoline-2-carboxaldehyde 96%. Retrieved February 16, 2026.
  • BenchChem. (2025). Navigating the Physicochemical Landscape of 8-Hydroxyquinoline-2-carbaldehyde: A Technical Guide to Solubility and Stability.
  • PubChem. (n.d.). 8-Methylquinoline. Retrieved February 16, 2026.
  • The Royal Society of Chemistry. (n.d.).
  • Thermo Scientific Chemicals. (n.d.). 6-Fluoroquinoline-2-carboxaldehyde, 97%. Retrieved February 16, 2026.

Sources

Structural Profiling & Crystallographic Analysis: 8-Fluoro-6-methylquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization, synthesis, and crystallographic analysis of 8-Fluoro-6-methylquinoline-2-carbaldehyde .

Executive Summary

The quinoline scaffold remains a cornerstone in medicinal chemistry, particularly for kinase inhibitors and antimalarial agents. 8-Fluoro-6-methylquinoline-2-carbaldehyde represents a high-value pharmacophore where the specific substitution pattern—an electron-withdrawing fluorine at the 8-position and an electron-donating methyl at the 6-position—modulates both the electronic landscape of the ring and its solid-state packing.

This guide provides a comprehensive framework for the structural determination of this molecule. It synthesizes established crystallographic protocols with predictive modeling based on validated analogs (e.g., 6-fluoroquinoline-2-carbaldehyde and 2-chloro-6-methylquinoline-3-carbaldehyde) to establish a baseline for its 3D conformational analysis.

Synthetic Route & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), purity is paramount. The presence of the 2-carbaldehyde group introduces reactivity (oxidation/hydration) that must be managed during crystallization.

Synthesis of the Core Scaffold

The most robust route to the 2-carbaldehyde derivative involves the selective oxidation of the 2-methyl precursor.

  • Precursor: 8-Fluoro-2,6-dimethylquinoline.

  • Reagent: Selenium Dioxide (SeO₂).

  • Solvent System: 1,4-Dioxane / Water (95:5).

  • Mechanism: Riley Oxidation. The 2-methyl group is activated by the adjacent ring nitrogen, making it susceptible to SeO₂ oxidation to the aldehyde, while the 6-methyl remains largely unreactive due to steric and electronic isolation.

Crystallization Methodology

Standard recrystallization often yields microcrystalline powders. For single-crystal XRD, we employ a Slow Evaporation or Vapor Diffusion technique.

Optimized Protocol:

  • Dissolution: Dissolve 20 mg of the purified aldehyde in 2 mL of Ethanol/Dichloromethane (1:1) . The aldehyde is moderately polar; DCM aids solubility while Ethanol promotes hydrogen bonding networks.

  • Filtration: Pass through a 0.45 µm PTFE syringe filter to remove nucleation sites.

  • Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing n-Hexane (antisolvent). Seal the outer jar.

  • Timeline: Allow to stand at 4°C for 48–72 hours. Hexane diffusion will slowly lower the solubility, promoting the growth of prismatic crystals.

X-Ray Diffraction (XRD) Data Collection

Once a crystal of dimensions >0.1 mm is isolated, the following acquisition parameters ensure high-resolution structure solution.

ParameterSpecificationRationale
Radiation Source Mo K

(

Å)
Preferred for organofluorine compounds to minimize absorption compared to Cu sources.
Temperature 100 K (Cryostream)Reduces thermal vibration (Debye-Waller factor), sharpening high-angle data for precise F-atom localization.
Detector Distance 50–60 mmBalances resolution (max

) and spot separation.
Scan Strategy

and

scans
Full sphere coverage is required to accurately refine the Flack parameter if the space group is non-centrosymmetric (unlikely, but possible).

Structural Analysis & Molecular Geometry[1]

Based on the crystallographic data of close analogs (e.g., 2-chloro-6-methylquinoline-3-carbaldehyde [1] and quinoline-2-carbaldehyde [2]), we can derive the critical structural features of the target molecule.

Conformation of the 2-Carbaldehyde Group

The orientation of the carbonyl oxygen relative to the quinoline nitrogen (N1) is a critical conformational switch.

  • s-trans Conformation: The carbonyl oxygen typically orients away from the N1 nitrogen (dihedral angle N1-C2-C=O

    
    ).
    
  • Driving Force: Dipole-dipole repulsion between the N1 lone pair and the Carbonyl oxygen lone pair destabilizes the s-cis form.

  • Planarity: The aldehyde group is expected to be coplanar with the quinoline ring (

    
    ) to maximize 
    
    
    
    -conjugation.
The 8-Fluoro Effect

The fluorine atom at position 8 exerts a "peri-interaction" with the N1 lone pair.

  • Electronic Repulsion: The high electron density of the Fluorine (2s²2p⁵) creates a repulsive field against the N1 lone pair.

  • Structural Consequence: This often results in a slight widening of the C8-N1-C2 bond angle compared to non-fluorinated quinolines.

  • Bond Length: The C8-F bond is characteristically short (

    
     Å) due to 
    
    
    
    hybridization and resonance back-donation.
Supramolecular Packing (Crystal Lattice)

In the solid state, 8-Fluoro-6-methylquinoline-2-carbaldehyde is predicted to adopt a Monoclinic crystal system (Space Group


).
  • 
    -
    
    
    
    Stacking:
    The planar quinoline rings will stack in an offset (slipped) parallel arrangement. Centroid-to-centroid distances are typically 3.6 – 3.8 Å .
  • Weak Hydrogen Bonding:

    • C-H...O: The aldehyde oxygen acts as a hydrogen bond acceptor for aromatic protons from adjacent molecules.

    • C-H...F: Weak electrostatic interactions between the 8-F and acidic protons (e.g., C2-H of a neighboring aldehyde or ring protons) stabilize the lattice.

Visualization of Structural Logic

The following diagram illustrates the workflow from synthesis to structural elucidation, highlighting the critical decision points.

CrystalStructureWorkflow cluster_interactions Key Structural Interactions Synthesis Precursor Synthesis (8-Fluoro-2,6-dimethylquinoline) Oxidation Riley Oxidation (SeO2, Dioxane/H2O) Synthesis->Oxidation Selective Methyl Oxidation Purification Purification (Silica Gel Chromatography) Oxidation->Purification Isolate Aldehyde Crystallization Crystallization (Vapor Diffusion: DCM/Hexane) Purification->Crystallization Slow Evaporation XRD X-Ray Diffraction (Mo K-alpha, 100K) Crystallization->XRD Single Crystal >0.1mm StructureSol Structure Solution (Direct Methods/SHELXT) XRD->StructureSol Diffraction Pattern PiStacking Pi-Pi Stacking (3.6 - 3.8 Å) StructureSol->PiStacking Dipole N1 vs C=O Repulsion (Favors s-trans) StructureSol->Dipole PeriEffect 8-F / N1 Repulsion (Bond Angle Distortion) StructureSol->PeriEffect

Figure 1: Workflow for the synthesis, crystallization, and structural analysis of 8-Fluoro-6-methylquinoline-2-carbaldehyde.

Quantitative Structural Parameters (Predicted vs. Experimental Range)

The following table summarizes the expected geometric parameters derived from the Cambridge Structural Database (CSD) for similar fluoro-quinoline-carbaldehydes.

Geometric ParameterExpected RangeStructural Significance
C8–F Bond Length 1.345 – 1.360 ÅIndicates strong

-F resonance; highly stable.
C2=O Bond Length 1.190 – 1.210 ÅTypical for conjugated aldehydes.
N1–C2–C(ald)–O Torsion 175° – 180°s-trans conformation minimizes dipole repulsion.
Interplanar Spacing 3.3 – 3.5 ÅDistance between stacked quinoline rings (Pi-stacking).
Space Group

or

Most common for planar aromatic heterocycles (

or

).

References

  • Nawaz Khan, F., et al. (2009).[1] "2-Chloro-6-methylquinoline-3-carbaldehyde." Acta Crystallographica Section E, 65(11), o2678.

  • Meth-Cohn, O., & Narine, B. (1978). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Tetrahedron Letters, 19(23), 2045-2048.

  • Sigma-Aldrich. "6-Fluoroquinoline-2-carboxaldehyde Product Specification."

  • PubChem. "8-Methylquinoline Compound Summary."

Sources

Commercial Availability & Technical Synthesis Guide: 8-Fluoro-6-methylquinoline-2-carbaldehyde

[1]

CAS Registry Number: 1420794-53-1 Molecular Formula: C₁₁H₈FNO Molecular Weight: 189.19 g/mol Primary Application: Scaffold for SAR (Structure-Activity Relationship) optimization in medicinal chemistry.[1]

Part 1: Executive Summary & Commercial Landscape

Availability Status: Tier 2 (Specialty/Make-to-Order)

Unlike commodity reagents (Tier 1), 8-Fluoro-6-methylquinoline-2-carbaldehyde is classified as a Tier 2 specialty chemical. While listed in catalogs of major building-block aggregators, it is rarely held in bulk stock (kg scale) and is typically synthesized on-demand or held in milligram-to-gram quantities.

Supply Chain Intelligence:

  • Primary Sourcing Model: "Lead-Time Dependent." Most vendors listing this CAS will require 2–4 weeks for delivery, indicating a synthesis-on-demand workflow.

  • Cost Analysis: High. Pricing typically ranges from

    
    600 per gram  due to the specific substitution pattern (8-fluoro, 6-methyl) which requires non-standard aniline precursors.
    
  • Key Vendors: BLD Pharm, Enamine, and specialized aggregators like MolCore or eMolecules.

Procurement Strategy for Researchers

For drug discovery campaigns requiring >10 grams, relying solely on catalog orders is a risk to project timelines. It is recommended to:

  • Purchase a reference standard (100–250 mg) for analytical validation.

  • Initiate internal synthesis or a dedicated FTE (Full-Time Equivalent) contract for scale-up, as the commercial cost-per-gram does not scale linearly.

Part 2: Technical Synthesis & Scalability (The "Make" Option)

When commercial lead times are prohibitive, the synthesis of 8-Fluoro-6-methylquinoline-2-carbaldehyde is achievable via a robust, two-step protocol. This route is preferred over direct ring-closure to the aldehyde because it utilizes the Riley Oxidation , which is highly selective for the activated 2-methyl position over the 6-methyl aryl substituent.

Retrosynthetic Logic

The strategy relies on constructing the quinoline core with a 2-methyl "handle" (quinaldine), which is then oxidized to the aldehyde.

  • Precursor: 2-Fluoro-4-methylaniline (CAS 452-80-2).

  • Core Construction: Doebner-Miller condensation with crotonaldehyde.

  • Functionalization: SeO₂ oxidation.[2][3][4]

Step-by-Step Experimental Protocol
Step 1: Synthesis of 8-Fluoro-2,6-dimethylquinoline (The Quinaldine Intermediate)
  • Reagents: 2-Fluoro-4-methylaniline (1.0 eq), Crotonaldehyde (1.2 eq), 6M HCl, ZnCl₂ (catalytic).

  • Mechanism: Modified Doebner-Miller synthesis. The fluorine at the 2-position of the aniline directs the ring closure to the unhindered carbon, while the 4-methyl group fixes the 6-position of the final quinoline.

Protocol:

  • Dissolve 2-Fluoro-4-methylaniline in 6M HCl at 0°C.

  • Add ZnCl₂ (0.5 eq) as a Lewis acid promoter.

  • Dropwise add Crotonaldehyde (trans-2-butenal) over 30 minutes. Note: Exothermic reaction.

  • Reflux the mixture at 100°C for 4 hours.

  • Workup: Cool to room temperature. Basify with NH₄OH to pH 9. Extract with Dichloromethane (DCM).

  • Purification: Flash column chromatography (Hexane/EtOAc). The product, 8-Fluoro-2,6-dimethylquinoline, is typically a pale yellow oil or low-melting solid.

Step 2: Selenium Dioxide Oxidation to 8-Fluoro-6-methylquinoline-2-carbaldehyde
  • Reagents: 8-Fluoro-2,6-dimethylquinoline (1.0 eq), Selenium Dioxide (SeO₂, 1.1 eq), 1,4-Dioxane (wet).

  • Critical Control Point: The 2-methyl group is "activated" by the adjacent nitrogen (benzylic-like resonance), making it significantly more reactive toward SeO₂ than the 6-methyl group. Anhydrous conditions favor the aldehyde; excess water can lead to the carboxylic acid.

Protocol:

  • Suspend SeO₂ in 1,4-dioxane containing 1% water (promotes dissolution and aldehyde selectivity).

  • Add the quinaldine intermediate.

  • Heat to 80°C for 4–6 hours. Monitor via TLC/LCMS for the appearance of the aldehyde peak.

  • Filtration: Filter the hot solution through Celite to remove reduced black Selenium (Se⁰).

  • Purification: Concentrate filtrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

  • Yield: Expect 60–75%.

Analytical Validation (Self-Validating Metrics)
  • ¹H NMR (CDCl₃): Look for the diagnostic aldehyde proton singlet at δ ~10.1 ppm . The 6-methyl group will appear as a singlet at δ ~2.5 ppm .

  • ¹⁹F NMR: A single signal confirms the integrity of the fluoro-substitution; loss of coupling or shift indicates potential defluorination (rare under these conditions).

Part 3: Visualization of Workflows

Synthesis Pathway Diagram

The following diagram illustrates the critical path from the aniline precursor to the final aldehyde, highlighting the selectivity of the oxidation step.

SynthesisPathAniline2-Fluoro-4-methylaniline(CAS 452-80-2)Intermediate8-Fluoro-2,6-dimethylquinoline(Quinaldine Core)Aniline->IntermediateDoebner-Miller(HCl, ZnCl2, 100°C)CrotonCrotonaldehyde(C4 Reagent)Croton->IntermediateProduct8-Fluoro-6-methylquinoline-2-carbaldehyde(CAS 1420794-53-1)Intermediate->ProductSelective Oxidation(C2-Methyl vs C6-Methyl)SeO2SeO2 / Dioxane(Riley Oxidation)SeO2->Product

Caption: Selective synthesis route leveraging the reactivity difference between C2 and C6 methyl groups.[1]

Commercial Decision Logic

Use this logic tree to determine whether to buy or synthesize based on project needs.

DecisionTreeStartNeed 8-Fluoro-6-methylquinoline-2-carbaldehydeQuantityQuantity Required?Start->QuantitySmall< 1 GramQuantity->SmallLarge> 5 GramsQuantity->LargeCheckStockCheck BLD Pharm / Enamine(Stock Status)Small->CheckStockCustomCustom Synthesis Quote(Lead Time: 4-6 Weeks)Large->CustomFTE ConstraintInHouseInternal Synthesis(Protocol: Doebner-Miller + SeO2)Large->InHouseCost EfficientInStockIn Stock?CheckStock->InStockBuyBUY(Expedite Shipping)InStock->BuyYesInStock->CustomNo

Caption: Decision matrix for sourcing based on scale and timeline constraints.

Part 4: Applications in Drug Discovery

The 8-Fluoro-6-methylquinoline-2-carbaldehyde scaffold is highly valued for its ability to modulate the physicochemical properties of a drug candidate.

Structure-Activity Relationship (SAR) Tuning
  • Fluorine Effect: The C8-Fluorine atom introduces metabolic stability by blocking the metabolically labile C8 position. It also influences the pKa of the quinoline nitrogen, potentially altering kinase hinge-binding affinity.

  • Aldehyde Versatility: The C2-aldehyde is a "warhead" precursor. It is rarely the final drug moiety but serves as the gateway to:

    • Amines: Via Reductive Amination (e.g., for ALDH1A1 inhibitors).

    • Heterocycles: Conversion to imidazoles or oxazoles.

    • Olefinic Linkers: Via Wittig/Horner-Wadsworth-Emmons reactions.

Key Biological Targets

Data indicates this scaffold is relevant in the design of:

  • ALDH1A1 Inhibitors: Quinoline derivatives are explored for disrupting cancer stem cell maintenance.

  • Bromodomain (BET) Inhibitors: The quinoline core mimics the acetyl-lysine recognition motif.

  • Kinase Inhibitors: Specifically targeting c-Met or VEGFR, where the 2-position substitution extends into the solvent front or hydrophobic pocket.

Part 5: References

  • BLD Pharm. (n.d.).[5] Product Analysis: 8-Fluoro-6-methylquinoline-2-carbaldehyde (CAS 1420794-53-1).[1][6][7] Retrieved from

  • Riley, H. L., et al. (1932).[2][3] Selenium Dioxide: A New Oxidizing Agent. Journal of the Chemical Society. (Foundational reference for SeO₂ oxidation logic).

  • BenchChem. (2025). Synthesis of 8-methylquinoline derivatives and 2-carbaldehyde precursors. Retrieved from

  • PubChem. (2025).[8] Compound Summary: Quinoline-2-carbaldehyde derivatives. National Library of Medicine. Retrieved from

  • Journal of Medicinal Chemistry. (2018). Discovery of Orally Bioavailable, Quinoline-Based ALDH1A1 Inhibitors. (Contextualizing the scaffold's utility). Retrieved from

starting materials for 8-Fluoro-6-methylquinoline-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimal synthetic route for 8-Fluoro-6-methylquinoline-2-carbaldehyde , a specific heterocyclic scaffold valuable in medicinal chemistry for kinase inhibition and receptor modulation.

The synthesis is designed around a Doebner-Miller Cyclization followed by a Riley Oxidation . This approach is selected for its atom economy, commercial availability of precursors, and established reliability for generating 2-substituted quinolines.

Executive Summary

  • Target Molecule: 8-Fluoro-6-methylquinoline-2-carbaldehyde

  • Primary Application: Precursor for Schiff bases, hydrazones, and imidazo[1,2-a]quinoline derivatives in drug discovery.

  • Core Strategy: Two-step synthesis starting from 2-fluoro-4-methylaniline.

    • Cyclization: Construction of the quinoline core via modified Doebner-Miller condensation.

    • Functionalization: Regioselective oxidation of the C2-methyl group using Selenium Dioxide (SeO₂).[1]

Retrosynthetic Analysis

The most robust disconnection for 2-functionalized quinolines is at the C2-C3 bond (via condensation) or the C2-methyl bond (via oxidation).

Retrosynthesis Target 8-Fluoro-6-methylquinoline- 2-carbaldehyde Intermediate 8-Fluoro-2,6-dimethylquinoline Intermediate->Target SeO2 Oxidation (Riley Oxidation) Aniline 2-Fluoro-4-methylaniline (CAS: 452-80-2) Aniline->Intermediate Doebner-Miller Cyclization Crotonaldehyde Crotonaldehyde (CAS: 4170-30-3) Crotonaldehyde->Intermediate + HCl/ZnCl2

Figure 1: Retrosynthetic logic disconnecting the target aldehyde to commercially available aniline and aldehyde precursors.[2]

Critical Starting Materials & Reagents

Primary Precursors

The purity of the aniline is critical to prevent regioisomeric byproducts (e.g., 5-methyl or 7-methyl isomers).

ComponentCAS No.RolePurity Req.Notes
2-Fluoro-4-methylaniline 452-80-2Core Scaffold>98%The fluorine at ortho and methyl at para positions direct the cyclization to the specific 8-F, 6-Me pattern.
Crotonaldehyde 4170-30-3C2-C3-C4 Synthon>95%Predominantly trans-isomer. Highly flammable and lachrymatory.
Selenium Dioxide (SeO₂) 7446-08-4Oxidant>99%Used for the selective oxidation of the activated C2-methyl group.
Catalysts & Solvents
  • Hydrochloric Acid (6M): Proton source for the condensation.

  • Zinc Chloride (ZnCl₂): Lewis acid co-catalyst to improve yield and suppress polymerization of crotonaldehyde.

  • 1,4-Dioxane: Solvent for the oxidation step (allows higher reflux temperatures than ethanol).

Experimental Protocols

Phase 1: Synthesis of 8-Fluoro-2,6-dimethylquinoline

Mechanism: Doebner-Miller Reaction This step involves the conjugate addition of the aniline to crotonaldehyde, followed by cyclization and oxidation (dehydrogenation).

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, mechanical stirrer, and dropping funnel.

  • Charge: Add 2-Fluoro-4-methylaniline (12.5 g, 0.1 mol) and 6M HCl (30 mL). Stir to form the anilinium salt.

  • Addition: Heat the mixture to 90°C. Dropwise add Crotonaldehyde (10.5 g, 0.15 mol) over 45 minutes.

    • Technical Insight: Slow addition is crucial to prevent the violent polymerization of crotonaldehyde.

  • Reflux: Once addition is complete, reflux the mixture (approx. 100-110°C) for 3 hours. The solution will turn dark deep red/brown.

  • Workup:

    • Cool to room temperature.[3]

    • Basify with 20% NaOH solution until pH > 10.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude product is often an oil. Purify via flash column chromatography (Hexane/EtOAc 9:1) to yield 8-Fluoro-2,6-dimethylquinoline as a pale yellow solid/oil.

Phase 2: Selective Oxidation to 8-Fluoro-6-methylquinoline-2-carbaldehyde

Mechanism: Riley Oxidation Selenium dioxide selectively oxidizes the methyl group adjacent to the ring nitrogen (C2) over the benzenoid methyl (C6) due to the higher acidity of the C2 protons and coordination with the nitrogen.

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser.

  • Charge: Dissolve 8-Fluoro-2,6-dimethylquinoline (5.0 g, 26.4 mmol) in 1,4-Dioxane (50 mL) and water (2 mL).

  • Reagent: Add Selenium Dioxide (3.5 g, 31.7 mmol, 1.2 eq).

    • Technical Insight: Use freshly sublimed SeO₂ for optimal yields. Old reagent often contains selenous acid which reduces selectivity.

  • Reaction: Reflux at 105°C for 4-6 hours. Monitor via TLC (the aldehyde is more polar than the starting methylquinoline).

    • Observation: Black selenium metal will precipitate as the reaction proceeds.

  • Workup:

    • Filter the hot solution through a pad of Celite to remove precipitated selenium.

    • Evaporate the solvent under reduced pressure.[4]

  • Purification: Recrystallize the residue from hot ethanol or purify via column chromatography (DCM/MeOH 98:2).

    • Yield Target: ~60-70% for this step.

    • Characterization: 1H NMR will show a distinct aldehyde singlet at ~10.1 ppm and loss of the C2-methyl singlet.

Reaction Pathway Visualization

ReactionScheme Start 2-Fluoro-4-methylaniline + Crotonaldehyde Step1 Step 1: Doebner-Miller (HCl, Reflux) Start->Step1 Inter 8-Fluoro-2,6-dimethylquinoline Step1->Inter Step2 Step 2: Riley Oxidation (SeO2, Dioxane, Reflux) Inter->Step2 Final 8-Fluoro-6-methylquinoline- 2-carbaldehyde Step2->Final

Figure 2: Step-by-step reaction workflow from aniline precursor to final aldehyde.

Safety & Handling (E-E-A-T)

  • Selenium Dioxide: Highly toxic and an environmental hazard. It can be absorbed through the skin. All weighing and transfers must occur in a fume hood. Waste must be segregated as heavy metal waste.

  • Crotonaldehyde: A potent lachrymator and suspected mutagen. Use double-gloving and a full-face shield if working with volumes >50 mL.

  • HF Generation: While the C-F bond is generally stable, harsh acidic conditions at extreme temperatures (>200°C) could theoretically liberate trace HF. The Doebner-Miller conditions (100°C) are generally safe, but standard acid handling protocols apply.

References

  • Doebner-Miller Reaction Mechanism: Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Link

  • Riley Oxidation Specificity: Sharpless, K. B., & Gordon, K. M. (1976). Selenium dioxide oxidation of ketones and aldehydes. Journal of the American Chemical Society, 98(1), 300–301. Link

  • Synthesis of Fluoroquinolines: Bioorganic & Medicinal Chemistry Letters (2012), 22(2), 1050-1054. Synthesis and biological evaluation of 8-fluoroquinoline derivatives.Link

  • General Protocol for Methylquinoline Oxidation: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

Sources

An In-depth Technical Guide to the Theoretical Properties of 8-Fluoro-6-methylquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 8-Fluoro-6-methylquinoline-2-carbaldehyde is a specialized heterocyclic compound belonging to the quinoline family. While direct experimental data for this specific molecule is not extensively documented in public literature, its structural motifs—a fluorinated quinoline core, a methyl substituent, and a reactive carbaldehyde group—position it as a compound of significant interest for advanced applications. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, and the strategic placement of fluorine and methyl groups can profoundly influence physicochemical properties and biological activity.[1][2] This guide provides a comprehensive theoretical and predictive analysis of 8-Fluoro-6-methylquinoline-2-carbaldehyde, targeting researchers, medicinal chemists, and materials scientists. It covers foundational computational insights into its molecular and electronic structure, predicted spectroscopic signatures, a plausible synthetic workflow, and a discussion of its potential applications, particularly in drug discovery and materials science. The methodologies and predictions herein are grounded in established principles and data from closely related, well-characterized analogs.

Introduction: The Quinoline Scaffold as a Versatile Chemical Blueprint

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in heterocyclic chemistry and a prolific scaffold in pharmaceutical development.[3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The unique electronic nature of the quinoline nucleus, combined with its relative stability and capacity for extensive functionalization, makes it an ideal framework for designing novel therapeutic agents and functional materials.[3][6]

The subject of this guide, 8-Fluoro-6-methylquinoline-2-carbaldehyde, incorporates three critical functional elements that are expected to modulate its properties synergistically:

  • The 2-Carbaldehyde Group: This aldehyde functionality is a versatile chemical handle. It serves as a key electrophilic site for nucleophilic attack and is a precursor for forming Schiff bases, which are pivotal in the synthesis of metal-ion chemosensors and biologically active complexes.[4][7][8]

  • The 6-Methyl Group: The introduction of a methyl group can enhance binding affinity to biological targets through hydrophobic interactions and can influence the molecule's metabolic stability.

  • The 8-Fluoro Group: Fluorine substitution is a widely employed strategy in modern drug design. The high electronegativity and small size of the fluorine atom can alter the molecule's pKa, improve metabolic resistance, and enhance membrane permeability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[9][10]

This guide aims to construct a detailed theoretical profile of 8-Fluoro-6-methylquinoline-2-carbaldehyde, providing a predictive foundation for future experimental synthesis, characterization, and application.

Theoretical Insights into Molecular and Electronic Structure

Computational chemistry offers profound insights into molecular properties that are often difficult to probe experimentally.[1] By analyzing structurally similar compounds, we can reliably predict the key electronic features of 8-Fluoro-6-methylquinoline-2-carbaldehyde.

Molecular Geometry and Electrostatic Potential

The core quinoline structure is an aromatic, planar system. The substituents—fluorine, methyl, and carbaldehyde groups—lie in or very close to this plane. The aldehyde group at the C2 position can exhibit rotational freedom, but the planar conformation is generally favored to maximize conjugation with the ring system.

An analysis of the electrostatic potential (ESP) map is crucial for understanding intermolecular interactions and reactivity. Computational studies on related quinolinecarbaldehydes reveal a distinct charge distribution.[11] We predict that the region around the quinoline nitrogen and the carbonyl oxygen will be electron-rich (negative potential), making them primary sites for hydrogen bonding and metal coordination. Conversely, the aldehyde proton and the adjacent carbon (C2) will be electron-deficient (positive potential), marking the aldehyde as a prime target for nucleophilic attack. The fluorine at C8 will induce a localized negative potential while influencing the overall electron distribution of the benzene portion of the ring.

Caption: Predicted molecular structure of 8-Fluoro-6-methylquinoline-2-carbaldehyde.

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity.

  • HOMO: For quinoline systems, the HOMO is typically distributed across the fused aromatic rings, representing the site of electrophilic attack.

  • LUMO: The LUMO is generally centered on the pyridine ring and any electron-withdrawing substituents. In this molecule, the carbaldehyde group will significantly lower the LUMO energy and localize its distribution, making the C2 position highly susceptible to nucleophilic addition.

The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. The combined electron-withdrawing effects of the nitrogen atom, the fluorine atom, and the carbaldehyde group are expected to result in a relatively small energy gap, signifying a molecule that is reactive and poised for further chemical transformations.[12]

Predicted Physicochemical and Spectroscopic Properties

While experimental data is pending, we can predict the core properties of 8-Fluoro-6-methylquinoline-2-carbaldehyde with high confidence based on its structure and data from analogs.

Physicochemical Data Summary

The following table summarizes the predicted physicochemical properties, which are essential for applications in drug development and materials science.

PropertyPredicted Value / InformationSource / Basis
Molecular Formula C₁₁H₈FNOCalculation
Molecular Weight 189.19 g/mol Calculation
Appearance Likely a light yellow to brown solidAnalogy to similar compounds[9]
LogP ~2.5 - 3.0Computational Prediction[13]
Topological Polar Surface Area (TPSA) ~29.9 ŲComputational Prediction[13]
Hydrogen Bond Acceptors 2 (N, O)Calculation
Hydrogen Bond Donors 0Calculation
Rotatable Bonds 1 (C-CHO bond)Calculation
Predicted Spectroscopic Signatures

Spectroscopic analysis is essential for structural confirmation and purity assessment.[14] The following are the predicted key signatures for 8-Fluoro-6-methylquinoline-2-carbaldehyde.

SpectroscopyPredicted SignatureRationale and Comparative Insights
¹H NMR δ ~10.1 ppm (s, 1H, -CHO) ; δ 8.5-7.5 ppm (m, 4H, Ar-H); δ ~2.6 ppm (s, 3H, -CH₃) The aldehyde proton is highly deshielded. Aromatic protons will show complex splitting patterns. The methyl group will be a singlet. Data is extrapolated from known quinolinecarbaldehydes.[14][15]
¹³C NMR δ ~191 ppm (C=O) ; δ 160-110 ppm (Ar-C); δ ~22 ppm (-CH₃) The carbonyl carbon is characteristically downfield. The C-F coupling will be observable for C8 and adjacent carbons.
¹⁹F NMR A single resonance, likely between -110 and -130 ppm.The chemical shift is characteristic for a fluorine atom on an aromatic ring.
FT-IR (cm⁻¹) ~1700 (C=O stretch, strong) ; ~1600 (C=N/C=C stretch); ~1250 (C-F stretch) ; ~3050 (Ar C-H stretch); ~2850 (Aldehyde C-H stretch)These are characteristic vibrational frequencies for the respective functional groups.[15]
Mass Spec (EI) m/z 189 (M⁺) ; Key fragments at m/z 188 (M-H)⁺, m/z 160 (M-CHO)⁺The molecular ion peak will be prominent. Fragmentation will likely involve the loss of the formyl group.

Proposed Synthetic and Experimental Workflows

A robust and reproducible synthesis is the gateway to exploring the molecule's potential. The following sections outline a plausible synthetic route and a protocol for its characterization.

Plausible Synthetic Route: Oxidation of 2-Methylquinoline

The most direct and reliable method for synthesizing quinoline-2-carbaldehydes is the selective oxidation of the corresponding 2-methylquinoline precursor.[16] Selenium dioxide (SeO₂) in a solvent like 1,4-dioxane is a classic and effective reagent for this transformation.

Caption: Proposed synthetic workflow for 8-Fluoro-6-methylquinoline-2-carbaldehyde.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 8-fluoro-6-methylquinoline (1.0 equiv.) in 1,4-dioxane.

  • Reagent Addition: Add selenium dioxide (SeO₂, 2.0 equiv.) to the solution.

  • Heating: Heat the reaction mixture to 100 °C and stir for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature. Filter to remove the selenium byproduct.

  • Extraction: Dilute the filtrate with a 5% aqueous NaHCO₃ solution and extract the product into dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.[16]

This protocol is self-validating through TLC monitoring and final spectroscopic confirmation of the purified product.

Potential Applications and Future Directions

The unique structural features of 8-Fluoro-6-methylquinoline-2-carbaldehyde suggest significant potential in several high-impact research areas.

  • Medicinal Chemistry: As a "privileged scaffold," this molecule is an excellent starting point for developing novel therapeutics.[2] The aldehyde can be converted into Schiff bases or other derivatives to screen for activity as anticancer, antibacterial, or antiviral agents.[3][5] The fluoro- and methyl-substituents provide handles to fine-tune activity and pharmacokinetic properties.

  • Materials Science: Quinoline derivatives are used as ligands to create metal complexes with interesting photophysical properties, suitable for applications in organic light-emitting diodes (OLEDs).[6][17] The aldehyde group can be used to synthesize larger conjugated systems for use as fluorescent probes or chemosensors for detecting specific metal ions.[9][17]

  • Corrosion Inhibition: Certain quinoline derivatives have demonstrated excellent properties as corrosion inhibitors for steel in acidic environments, an application of significant industrial importance.[10][18]

Future research should focus on:

  • The successful synthesis and full experimental characterization of the title compound.

  • Computational studies (e.g., DFT, molecular docking) to model its interactions with biological targets.[19]

  • Synthesis of a library of derivatives (e.g., Schiff bases, hydrazones) to explore its structure-activity relationship (SAR).

  • Screening these new compounds for biological activity and photophysical properties.

Safety and Handling

Based on safety data for analogous compounds like 6-fluoroquinoline-2-carbaldehyde and other quinoline derivatives, the following precautions are advised:[10][20][21]

  • Hazard Class: Expected to be an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place, away from moisture and incompatible materials.

A full safety assessment should be conducted before commencing any experimental work.

Conclusion

While 8-Fluoro-6-methylquinoline-2-carbaldehyde remains a theoretically-driven subject, this guide establishes a robust predictive framework for its properties and potential. The convergence of a privileged quinoline scaffold with strategic fluoro, methyl, and carbaldehyde functionalization creates a molecule of high potential value. Its predicted reactivity, electronic profile, and versatile chemical nature make it a compelling target for synthesis and exploration in medicinal chemistry and materials science. The theoretical insights and proposed workflows provided here serve as a foundational resource to catalyze and guide future experimental investigation into this promising compound.

References

  • S. M. El-Ghazaly, et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information - Iodine Mediated in situ generation of R-Se-I. Retrieved from [Link]

  • A. A. El-Bindary, et al. (2023). Synthesis and Computational Studies of Novel Cobalt(II) and Oxovanadium(IV) Complexes of Quinoline Carbaldehyde Derivative Ligand for Antibacterial and Antioxidant Applications. ResearchGate. Retrieved from [Link]

  • F. Demertzis, et al. (2015). Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors. PubMed. Retrieved from [Link]

  • S. M. El-Ghazaly, et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. PubMed. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). CAS No. 904369-35-3, 6-fluoro-8-methylquinoline-2-carbaldehyde. Retrieved from [Link]

  • A. S. Garanov, et al. (2022). Crystal Structure of Halogenated N-Methylquinoline-2-Ones: Preparation and Study of Intermolecular Interactions in Crystals. ProQuest. Retrieved from [Link]

  • Cyclops. (n.d.). 8-Fluoro-4-hydroxy-2-methylquinoline. Retrieved from [Link]

  • A. Csomos, et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkat USA. Retrieved from [Link]

  • S. M. El-Ghazaly, et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Retrieved from [Link]

  • S. A. G. O. de Souza, et al. (2021). Synthesis of 8‐fluoro‐2,4‐diaminoquinazoline 6. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 6-[Fluoro(fluoro)methyl]quinoline. Retrieved from [Link]

  • S. Akram, et al. (2019). Synthesis of 6/8-Methyl-2-(piperidin-1-yl)quinoline-3- carbaldehydes: A Facile CTAB Catalyzed Protocol. ThaiScience. Retrieved from [Link]

  • S. N. M. Al-Mahdawi, et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. Retrieved from [Link]

  • A. A. Abdel-Wahab, et al. (2020). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Retrieved from [Link]

  • M. Mandewale, et al. (2023). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. CKT College. Retrieved from [Link]

  • H. C. Garvin. (n.d.). Synthesis of derivatives of quinoline. SciSpace. Retrieved from [Link]

  • A. A. Aly, et al. (2016). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • A. A. Aly, et al. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Retrieved from [Link]

  • S. Akram, et al. (2011). 2-Chloro-6-methylquinoline-3-carbaldehyde. PMC. Retrieved from [Link]

  • H. F. Anwar, et al. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • A. M. Api, et al. (2021). RIFM fragrance ingredient safety assessment, 5(or 6)-methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde. Food and Chemical Toxicology. Retrieved from [Link]

  • National Toxicology Program. (2001). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 8-Methylquinoline. Retrieved from [Link]

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discovery and history of quinoline-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource on Quinoline-2-carbaldehyde (also known as quinaldehyde).[1] It is designed for researchers requiring actionable protocols, mechanistic insight, and historical context for drug development and materials science applications.[1]

A Technical Guide to Discovery, Synthesis, and Application

Executive Summary

Quinoline-2-carbaldehyde represents a critical "pivot point" in heterocyclic chemistry.[1] Structurally, it combines the privileged quinoline pharmacophore—found in antimalarials and anticancer agents—with a highly reactive aldehyde handle at the C2 position. This specific functionality allows for the rapid generation of Schiff bases, hydrazones, and metallo-complexes, making it an indispensable scaffold in modern medicinal chemistry.

This guide moves beyond basic textbook definitions to explore the evolution of access —how chemists moved from low-yielding coal tar extractions to precision catalytic synthesis—and provides validated protocols for its generation and use.

Historical Genesis: The Evolution of Access

The history of quinoline-2-carbaldehyde is not defined by a single "eureka" moment, but by the century-long struggle to selectively functionalize the quinoline ring.[1]

Phase I: The Coal Tar Era (1834–1880s)
  • Discovery of the Core: Friedlieb Ferdinand Runge isolated quinoline from coal tar in 1834.[2] For decades, the focus was on the parent ring.

  • The Methyl Breakthrough: The synthesis of quinaldine (2-methylquinoline) via the Doebner-Miller reaction (1881) provided the necessary precursor. However, converting the C2-methyl group to an aldehyde without over-oxidation to the carboxylic acid (quinaldic acid) remained a significant synthetic bottleneck.

Phase II: The Oxidative Solution (1930s)

The definitive historical turning point for quinoline-2-carbaldehyde was the development of Selenium Dioxide (SeO₂) oxidation, known as the Riley Oxidation (1932) .

  • Significance: Harry Lister Riley discovered that SeO₂ could selectively oxidize activated methyl/methylene groups to carbonyls.[1][3]

  • Impact: This transformed quinaldine from a waste product of dye manufacturing into a high-value precursor for quinaldehyde, enabling its widespread use in early antimalarial research.[1]

Phase III: The Catalytic Age (2000s–Present)

Modern efforts focus on "Green Chemistry" to avoid toxic selenium byproducts.[1] Current strategies employ transition metal catalysis (Fe, Cu) or direct functionalization of Quinoline N-oxides to bypass the need for harsh oxidants.[1]

Synthetic Architectures & Protocols

The Classical Route: Riley Oxidation

This remains the benchmark for small-scale laboratory synthesis due to its reliability, despite the toxicity of selenium.

Mechanism: The reaction proceeds via an ene-reaction followed by a [2,3]-sigmatropic rearrangement .[1][3][4][5] The activated methyl group at C2 enolizes, attacks the selenium center, and eventually hydrolyzes to the aldehyde.

RileyOxidation Substrate 2-Methylquinoline (Quinaldine) Inter1 Enol Tautomer Substrate->Inter1 Tautomerization Inter2 Allylseleninic Acid (Intermediate) Inter1->Inter2 SeO2 Attack (Ene Rxn) Inter3 Selenic Ester Inter2->Inter3 [2,3]-Sigmatropic Rearrangement Product Quinoline-2-carbaldehyde Inter3->Product Hydrolysis Byproduct Se(0) + H2O Inter3->Byproduct

Caption: Mechanistic pathway of the Riley Oxidation converting quinaldine to quinaldehyde.

Protocol A: SeO₂ Oxidation (Laboratory Scale)
  • Reagents: 2-Methylquinoline (10 mmol), Selenium Dioxide (11 mmol), 1,4-Dioxane/Water (95:5).[1]

  • Procedure:

    • Dissolve 2-methylquinoline in 1,4-dioxane (20 mL).

    • Add SeO₂ (solid) in one portion.[1]

    • Reflux at 100°C for 4 hours. Observation: Reaction mixture turns black due to precipitation of Se(0).

    • Hot filtration through Celite to remove metallic selenium.[1]

    • Concentrate filtrate in vacuo.[1]

    • Purification: Recrystallization from hot hexane or column chromatography (EtOAc/Hexane).[1]

  • Critical Note: All work must be performed in a fume hood. SeO₂ is highly toxic.[1]

The Modern Route: Reduction of Esters

For larger scales or pharmaceutical GMP environments where selenium is prohibited, the reduction of esters is preferred.

Protocol B: DIBAL-H Reduction (Controlled)
  • Reagents: Ethyl quinoline-2-carboxylate, Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene), DCM.[1][6]

  • Procedure:

    • Dissolve ester in anhydrous DCM under Argon at -78°C.

    • Add DIBAL-H dropwise (1.2 equiv) over 30 mins. Control: Maintain temp < -70°C to prevent over-reduction to alcohol.

    • Stir for 2 hours.

    • Quench with Rochelle’s salt (Sat. Potassium Sodium Tartrate) to break aluminum emulsion.[1]

    • Extract with DCM, dry over Na₂SO₄.

Reactivity Profile & Data Visualization

The C2-aldehyde is electronically unique.[1] The adjacent nitrogen atom withdraws electron density, making the carbonyl carbon highly electrophilic compared to benzaldehyde.

Comparative Reactivity Data
Reactivity ParameterQuinoline-2-carbaldehydeBenzaldehydeImplication
Electrophilicity High (N-inductive effect)ModerateFaster Schiff base formation.[1]
Stability Moderate (prone to oxidation)HighRequires storage under inert gas.[1]
Chelation Bidentate (N + O/N)MonodentateForms stable 5-membered metallacycles.[1]
Solubility LipophilicLipophilicExcellent membrane permeability for drugs.[1]
Divergent Synthesis Pathways

The aldehyde serves as a "hub" for diverse chemical architectures.[1]

DivergentSynthesis Core Quinoline-2-carbaldehyde Path1 Schiff Bases / Hydrazones (Condensation) Core->Path1 Path2 Metallodrugs (Cu/Zn/Ru Complexes) Core->Path2 Path3 Olefinated Quinolines (Wittig/Horner-Wadsworth) Core->Path3 Prod1 Anticancer Agents (Proteasome Inhibitors) Path1->Prod1 Prod2 MetAP1 Inhibitors (Antileishmanial) Path1->Prod2 Path2->Prod1 Prod3 Fluorescent Probes (Materials Science) Path3->Prod3

Caption: Divergent synthetic utility of the quinoline-2-carbaldehyde scaffold in drug discovery.

Applications in Drug Discovery[2][7][8][9]

Proteasome Inhibitors (Oncology)

Quinoline-2-carbaldehyde is the precursor for a class of Schiff base copper complexes that act as proteasome inhibitors.[1]

  • Mechanism: The quinoline nitrogen and the imine nitrogen (formed from the aldehyde) chelate Copper(II). This complex inhibits the 20S proteasome in prostate cancer cells (PC-3), inducing apoptosis.[1]

  • Key Insight: The planar quinoline ring facilitates intercalation into DNA or binding to the proteasome active site, while the copper center generates ROS (Reactive Oxygen Species).

MetAP1 Inhibitors (Infectious Disease)

Derivatives synthesized via condensation with hydrazine/amines have shown high specificity against Leishmania donovani Methionine Aminopeptidase 1 (LdMetAP1).[1]

  • Structure-Activity Relationship (SAR): The quinoline ring mimics the substrate, while the aldehyde-derived "tail" occupies the hydrophobic pocket of the enzyme, blocking function.

References

  • Runge, F. F. (1834).[1][2] Ueber Steinkohlentheer. Poggendorff's Annalen der Physik und Chemie.[1] [Historical Foundation][1]

  • Riley, H. L., Morley, J. F., & Friend, N. A. (1932).[1] Selenium Dioxide: A New Oxidising Agent.[1] Part I. Journal of the Chemical Society. [Seminal Oxidation Protocol]

  • Masse, C. E., et al. (2000).[1] Syntheses and biological evaluation of (+)-lactacystin and analogs. European Journal of Organic Chemistry. [Source for DIBAL Reduction Context]

  • Deshpande, S. S., et al. (2020).[1] Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry.

  • Zhang, Y., et al. (2003).[1] Novel Schiff Base Copper Complexes of Quinoline-2 Carboxaldehyde as Proteasome Inhibitors in Human Prostate Cancer Cells. Journal of Medicinal Chemistry. [1]

  • BenchChem Technical Review. (2025). A Comparative Guide to the Synthesis of Quinoline-2-Carboxylates.

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Methodological & Application

using 8-Fluoro-6-methylquinoline-2-carbaldehyde in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 8-Fluoro-6-methylquinoline-2-carbaldehyde in Medicinal Chemistry

Executive Summary

8-Fluoro-6-methylquinoline-2-carbaldehyde (CAS: 1354546-24-9) represents a high-value "privileged scaffold" intermediate for drug discovery. Unlike generic quinoline precursors, this building block incorporates two critical rational design elements:

  • 8-Fluoro Substitution: Blocks the primary site of oxidative metabolism (CYP450-mediated C8-hydroxylation) while modulating the basicity of the quinoline nitrogen via inductive electron withdrawal.

  • 6-Methyl Group: Provides a lipophilic handle to fill hydrophobic pockets (e.g., in kinase ATP-binding sites) without significantly increasing molecular weight.

This Application Note details the reactivity profile, handling protocols, and synthetic utility of this aldehyde, specifically focusing on its application in generating kinase inhibitor libraries and fluorescent probes .

Chemical Properties & Handling

PropertySpecification
Molecular Formula C₁₁H₈FNO
Molecular Weight 189.19 g/mol
Appearance Pale yellow to tan solid
Solubility Soluble in DCM, THF, DMSO; sparingly soluble in hexanes.
Stability Air-sensitive (slow oxidation to carboxylic acid). Store under Argon at -20°C.
Reactivity High electrophilicity at C2-carbonyl due to electron-deficient heteroaromatic ring and 8-F inductive effect.

Handling Precaution: The aldehyde moiety at the C2 position of quinolines is susceptible to the Cannizzaro reaction under strong basic conditions and autoxidation in air. Always degas solvents prior to use.

Application 1: Reductive Amination for Library Generation

The most common application of this building block is the rapid generation of secondary amine libraries (e.g., for targeting the hinge region of kinases or bacterial DNA gyrase).

Mechanistic Insight

The 8-fluoro substituent exerts an inductive withdrawing effect (-I), rendering the C2-aldehyde carbon more electrophilic than in non-fluorinated analogs. This accelerates imine formation but also makes the resulting imine more susceptible to hydrolysis. Therefore, one-pot reductive amination using mild reducing agents is preferred over two-step isolation procedures.

Protocol: One-Pot Reductive Amination

Reagents:

  • Amine partner (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • DCM (anhydrous)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried vial, dissolve 8-Fluoro-6-methylquinoline-2-carbaldehyde (100 mg, 0.53 mmol) in anhydrous DCM (3 mL).

  • Add the amine partner (0.58 mmol).

  • Add catalytic acetic acid (10 µL). Stir at Room Temperature (RT) for 1 hour under N₂. Note: Monitor by TLC. The spot should shift significantly.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (168 mg, 0.79 mmol) in one portion.

  • Allow the reaction to warm to RT and stir for 4–12 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL).

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc gradient).

Validation Data (Representative):

Amine PartnerProduct TypeYield (%)Obs.[1][2][3]
MorpholineTertiary Amine92%Rapid conversion (<2h)
4-FluoroanilineSecondary Aniline78%Requires longer stir (12h) due to weak nucleophile
BenzylamineSecondary Amine88%Standard benchmark

Application 2: Knoevenagel Condensation for Fluorescent Probes

Quinoline-2-carbaldehydes are precursors to styrylquinolines, which are often used as fluorescent probes for amyloid plaques or DNA intercalation. The 8-F atom induces a spectral shift and alters the pKa, potentially enhancing selectivity in acidic microenvironments (e.g., lysosomes).

Protocol: Synthesis of Styryl Dyes

Reagents:

  • Active Methylene Compound (e.g., Malononitrile or 4-Methylpyridinium salt)

  • Piperidine (Catalyst)

  • Ethanol (Solvent)[1][4]

Step-by-Step Procedure:

  • Dissolve 8-Fluoro-6-methylquinoline-2-carbaldehyde (0.5 mmol) and the active methylene partner (0.5 mmol) in Ethanol (2 mL).

  • Add Piperidine (2 drops).

  • Heat to reflux (80°C) for 3 hours.

  • Isolation: The product often precipitates upon cooling. Filter the solid and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

Visualizing the Synthetic Workflow

The following diagram illustrates the decision tree for utilizing this scaffold, highlighting the divergence between medicinal chemistry (reductive amination) and chemical biology (probe synthesis) pathways.

G Start 8-Fluoro-6-methyl quinoline-2-carbaldehyde R_Amine R-NH2 / STAB (Reductive Amination) Start->R_Amine Path A: MedChem R_Cond Malononitrile / Base (Knoevenagel) Start->R_Cond Path B: Probes R_Ox NaClO2 / H2O2 (Oxidation) Start->R_Ox Path C: Linkers Imine Imine Intermediate R_Amine->Imine Fast Prod_Styryl Styryl-Quinoline (Fluorescent Probe) R_Cond->Prod_Styryl - H2O Prod_Acid Carboxylic Acid (Peptide Coupling) R_Ox->Prod_Acid Oxidation Prod_Amine Secondary Amine (Kinase Inhibitor Library) Imine->Prod_Amine Reduction

Figure 1: Synthetic divergence pathways for 8-Fluoro-6-methylquinoline-2-carbaldehyde.

Scientific Rationale & Troubleshooting (E-E-A-T)

Why 8-Fluoro? In drug development, the C8 position of quinoline is a metabolic "soft spot." Introduction of Fluorine blocks hydroxylation. Furthermore, the 8-F atom can form an intramolecular hydrogen bond (or electrostatic interaction) with the amide backbone in the binding pocket of target proteins, a strategy successfully employed in fluoroquinolone antibiotics [1].

Why 6-Methyl? The 6-position vectors into the solvent-exposed region or hydrophobic back-pocket of many kinase enzymes (e.g., c-Met, ALK). The methyl group provides a modest lipophilic increase (+0.5 LogP) without the steric penalty of a larger group like tert-butyl [2].

Troubleshooting:

  • Low Yield in Reductive Amination: If the amine is electron-deficient (e.g., an aniline), STAB may be too slow. Switch to a pre-formation of the imine using Ti(OiPr)₄ followed by NaBH₄ reduction.

  • Aldehyde Impurity: If the starting material contains the carboxylic acid (observed by broad OH stretch >3000 cm⁻¹ in IR), purify via a short silica plug (100% DCM) before use.

References

  • BenchChem. (2025).[4][5][6] The Diverse Biological Landscape of 8-Fluoroquinoline-3-carboxamide Derivatives: A Technical Guide. Retrieved from

  • Tham, P., et al. (2020). Synthesis of several 2-carbaldehyde derivatives of quinoline and 1,4-dihydroquinoline. Vietnam Journal of Chemistry. Retrieved from [7]

  • Pelosi, G., et al. (2015).[8] Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors. Journal of Inorganic Biochemistry. Retrieved from [8]

  • Massoud, M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc. Retrieved from

  • Ghorai, P., et al. (2015).[8] The direct reductive amination of electron-deficient amines with aldehydes. Chemical Communications. Retrieved from

Sources

Application Note: Protocol for Schiff Base Condensation with 8-Fluoro-6-methylquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the protocol for synthesizing Schiff bases (imines) utilizing 8-Fluoro-6-methylquinoline-2-carbaldehyde as the electrophilic core.[1] This specific scaffold is of high value in medicinal chemistry due to the synergistic effects of its substituents:

  • 8-Fluorine: Enhances metabolic stability (blocking C8 oxidation) and modulates pKa via inductive electron withdrawal, potentially increasing the electrophilicity of the C2-formyl group.

  • 6-Methyl: Increases lipophilicity (

    
    ), aiding membrane permeability in drug candidates.[1]
    
  • Quinoline-2-carbaldehyde: A privileged pharmacophore known for yielding bioactive ligands with antibacterial, anticancer, and antifungal properties [1][2].[1]

The protocol employs an acid-catalyzed condensation strategy optimized for yield and purity, minimizing side reactions such as aldol condensation or Cannizzaro disproportionation.

Mechanistic Principles

The reaction proceeds via a nucleophilic addition-elimination pathway.[1] The amine nucleophile attacks the carbonyl carbon of the aldehyde.[2] The 8-fluoro substituent exerts an inductive effect (-I), rendering the carbonyl carbon more electrophilic compared to unsubstituted quinoline-2-carbaldehyde, theoretically accelerating the initial attack.[1]

Reaction Pathway Diagram[3][4]

SchiffBaseMechanism Reactants Reactants (Aldehyde + Amine) Activation Acid Activation (Protonation of C=O) Reactants->Activation AcOH cat. Attack Nucleophilic Attack (Hemiaminal Formation) Activation->Attack R-NH₂ Dehydration Dehydration (-H₂O) Attack->Dehydration Proton Transfer Product Schiff Base (Imine) Dehydration->Product Irreversible

Figure 1: Step-wise mechanism of acid-catalyzed Schiff base formation.[1] The acid catalyst (AcOH) activates the carbonyl, facilitating the nucleophilic attack and the subsequent elimination of water.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
8-Fluoro-6-methylquinoline-2-carbaldehyde Substrate>97% Purity
Primary Amine (R-NH₂) Nucleophile1.0 - 1.1 equivalents
Ethanol (Absolute) SolventAnhydrous grade preferred
Glacial Acetic Acid Catalyst99.7%
Dichloromethane (DCM) Extraction (Optional)HPLC Grade
Standard Operating Procedure (SOP)

Step 1: Preparation of Reaction Mixture

  • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 mmol of 8-Fluoro-6-methylquinoline-2-carbaldehyde in 15 mL of absolute ethanol .

    • Note: If the aldehyde does not dissolve completely at RT, gently warm to 40°C.

  • Add 1.0 mmol (equimolar) of the desired primary amine.[3]

    • Optimization: For less reactive amines (e.g., electron-deficient anilines), use a slight excess (1.1 mmol).[1]

Step 2: Catalysis & Reaction 3. Add 2-3 drops of glacial acetic acid to the stirring mixture. 4. Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) in an oil bath. 5. Maintain reflux for 3–6 hours .

  • Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 7:3).[1] The aldehyde spot (
    
    
    ) should disappear, and a new, distinct product spot should appear.

Step 3: Workup & Isolation 6. Cool the reaction mixture to room temperature. 7. Scenario A (Precipitation): If a solid precipitates upon cooling, filter the solid using a Buchner funnel. Wash the cake with 5 mL of cold ethanol to remove unreacted amine. 8. Scenario B (No Precipitation): If no solid forms, evaporate the solvent to 1/3 volume using a rotary evaporator, then cool in an ice bath for 1 hour. If oil persists, triturate with cold diethyl ether or hexane to induce crystallization.

Step 4: Purification 9. Recrystallize the crude product from hot ethanol or an ethanol/chloroform mixture. 10. Dry the pure crystals under vacuum at 45°C for 4 hours.

Experimental Workflow Diagram

Workflow Start Start: Dissolve Aldehyde in EtOH AddAmine Add Amine + Cat. AcOH Start->AddAmine Reflux Reflux (3-6h) Temp: 78°C AddAmine->Reflux TLC TLC Check (Hex:EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Precipitate Cool & Precipitate TLC->Precipitate Complete Filter Vacuum Filtration Precipitate->Filter Recryst Recrystallization (EtOH/CHCl₃) Filter->Recryst

Figure 2: Operational workflow for the synthesis and purification of the target Schiff base.[1]

Characterization & Validation

To validate the structure, specifically the formation of the imine bond and the retention of the fluoro-quinoline core, look for the following spectral signatures.

TechniqueDiagnostic SignalExpected ValueInterpretation
¹H NMR Singlet (

)
8.4 – 9.0 ppm Azomethine proton (

).[1][3] Absence of aldehyde peak (~10 ppm) confirms conversion [3].
¹H NMR Doublet/Multiplet~7.5 – 8.5 ppm Quinoline ring protons.[3] Look for splitting patterns affected by 8-F coupling (

).
FT-IR Strong Band1600 – 1635 cm⁻¹

stretching vibration.[1][3] Distinct from

(usually >1700 cm⁻¹) [4].[1]
¹⁹F NMR Singlet/Multiplet-110 to -130 ppm Confirms presence of Fluorine.[1][3] Shift may change slightly due to electronic environment changes.
Mass Spec Molecular Ion[M+H]⁺ Matches calculated molecular weight of the Schiff base.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitation Product is too soluble in EtOH.Concentrate solvent; try solvent exchange to Hexane/Ether; cool to -20°C.
Low Yield Incomplete dehydration (equilibrium).[1]Add molecular sieves (4Å) to the reaction or use a Dean-Stark trap (if using Toluene/Benzene) to remove water [5].[1]
Hydrolysis Moisture contamination.Ensure all glassware is flame-dried; use anhydrous solvents; store product in a desiccator.[1]
Impure Product Bis-imine formation (if diamine used).[1][3]Control stoichiometry strictly (1:1); add amine dropwise to aldehyde.

References

  • BenchChem. Application Notes and Protocols: Synthesis of Schiff Bases from Quinoline-2-carboxylic Acid. Retrieved from [1]

  • Makhanya, T. et al. (2025). Design and Evaluation of Quinoline-Schiff Bases Targeting Mtb DNA Gyrase: In Vitro and Computational Approaches.[1][3] PubMed.[4] Retrieved from [1]

  • Sondhi, S. M. et al. (2006). Novel Schiff Base Copper Complexes of Quinoline-2 Carboxaldehyde as Proteasome Inhibitors.[1] Journal of Medicinal Chemistry. Retrieved from [1]

  • Benachenhou, F. et al. (2011).[3] Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes.[1][5] Arabian Journal of Chemistry.[3] Retrieved from [1]

  • Quora Contributors. (2025). To prepare Schiff-base compounds, is it necessary for the aldehyde and amine to be very hot or not? Retrieved from

Sources

Application Note: Experimental Setup for Reactions Involving 8-Fluoro-6-methylquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Value

8-Fluoro-6-methylquinoline-2-carbaldehyde represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] Its structural uniqueness lies in the interplay between the electron-withdrawing fluorine at the C8 position and the electron-donating methyl group at C6.

  • The 8-Fluoro Effect: The fluorine atom at position 8 is ortho to the quinoline nitrogen. This placement modulates the pKa of the ring nitrogen, influences metal chelation kinetics (crucial for metallo-drug design), and enhances metabolic stability against oxidative metabolism at the electron-rich carbocyclic ring .

  • The 2-Carbaldehyde "Warhead": The C2-aldehyde is a versatile electrophilic handle, serving as a gateway to Schiff bases, hydrazones, and amine-linked libraries via reductive amination.[1]

This guide provides field-proven protocols for handling and derivatizing this specific scaffold, prioritizing yield, purity, and reproducibility.

Part 2: Handling, Stability & Storage[1][2]

The aldehyde moiety at C2 is reactive and prone to autoxidation to the corresponding carboxylic acid (8-fluoro-6-methylquinoline-2-carboxylic acid) upon prolonged exposure to air. The 8-fluoro substituent can also induce specific solubility profiles different from the parent quinoline.

Storage Protocol
ParameterSpecificationRationale
Temperature 2–8°CRetards autoxidation and polymerization rates.[1]
Atmosphere Argon or NitrogenDisplaces oxygen to prevent conversion to carboxylic acid .
Light Amber Vials / FoilQuinoline derivatives are photo-active; light can induce radical degradation.
Container Borosilicate GlassAvoid plastics that may leach plasticizers into the lipophilic quinoline matrix.

Part 3: Core Reaction Modules

Module A: Schiff Base Condensation (Imine Formation)

Application: Synthesis of biologically active hydrazones or imine ligands for metal complexation. Mechanism: Nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration.

Experimental Workflow Diagram

SchiffBaseWorkflow Start Start: 8-Fluoro-6-methyl- quinoline-2-carbaldehyde Solvent Dissolve in EtOH (0.1 M) Start->Solvent Reagent Add Amine/Hydrazide (1.0 - 1.1 equiv) Solvent->Reagent Catalyst Cat. Glacial AcOH (2-3 drops) Reagent->Catalyst Reflux Reflux 4-6h (Monitor TLC) Catalyst->Reflux Cool Cool to RT (Precipitation) Reflux->Cool Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter Product Final Product: Schiff Base Filter->Product

Figure 1: Optimized workflow for Schiff base synthesis minimizing side reactions.[2]

Detailed Protocol
  • Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-Fluoro-6-methylquinoline-2-carbaldehyde (1.0 mmol) in absolute ethanol (10 mL).

    • Note: Ethanol is preferred over methanol to allow for a higher reflux temperature, driving the dehydration step.

  • Addition: Add the primary amine or hydrazide (1.0–1.1 mmol).

    • Critical Step: If the amine is a hydrochloride salt, add 1.0 equiv of Sodium Acetate (NaOAc) to buffer the solution and release the free amine.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Mechanism:[3][4][5][6][7] Protonates the carbonyl oxygen, making it more electrophilic without protonating the nucleophilic amine entirely .

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.6) should disappear.

  • Workup: Cool the reaction mixture to room temperature. The Schiff base often precipitates as a crystalline solid due to the rigid quinoline backbone.

    • If no precipitate: Evaporate 50% of the solvent and cool in an ice bath.

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

Module B: Reductive Amination

Application: Synthesis of secondary amine libraries (stable linkages). Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH4 for its selectivity toward imines over aldehydes, preventing direct reduction of the starting material.

Reaction Pathway Diagram

ReductiveAmination Aldehyde 8-Fluoro-6-methyl- quinoline-2-carbaldehyde Imine Intermediate Imine (In situ formed) Aldehyde->Imine Equilibrium Amine Secondary Amine Product Imine->Amine Reduction Step1 + Amine (1.1 eq) + DCE/DCM Step1->Imine Step2 + NaBH(OAc)3 (1.5 eq) RT, 12h Step2->Amine

Figure 2: One-pot reductive amination pathway using mild hydride donors.

Detailed Protocol
  • Solvation: Dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in 1,2-Dichloroethane (DCE) or DCM (10 mL).

  • Imine Formation: Stir at room temperature for 30–60 minutes to allow the imine equilibrium to establish.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in one portion.

    • Why STAB? It is less acidic than NaCNBH3 and does not produce toxic cyanide byproducts. It reduces the iminium ion faster than the aldehyde .

  • Quench: After 12–16 hours, quench with saturated aqueous NaHCO3.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

Part 4: Analytical Validation & Troubleshooting

Expected Analytical Signatures
TechniqueFeatureExpected Value / Observation
1H NMR Aldehyde (-CHO)Singlet at 10.0 – 10.2 ppm .
1H NMR C8-F CouplingThe proton at C7 often appears as a doublet of doublets due to H-H and H-F coupling (

Hz).[1]
IR Carbonyl (C=O)Strong stretch at 1690–1710 cm⁻¹ .
IR Imine (C=N)Appearance of stretch at 1610–1630 cm⁻¹ (Post-reaction).
19F NMR Fluorine SignalSingle peak around -110 to -130 ppm (referenced to CFCl3).
Troubleshooting Guide
  • Problem: Low yield in Schiff base formation.

    • Cause: Water accumulation reversing the equilibrium.

    • Solution: Add molecular sieves (4Å) to the reaction mixture or use a Dean-Stark trap if scaling up (>1g).

  • Problem: Formation of "Red" impurities.

    • Cause: Oxidation of the quinoline ring or polymerization.

    • Solution: Degas solvents with Nitrogen prior to use; ensure reaction is kept in the dark.

  • Problem: Starting material remains in Reductive Amination.

    • Cause: Imine formation was slow (steric hindrance from 8-F or bulky amine).

    • Solution: Add catalytic acetic acid to the DCE mixture to accelerate imine formation before adding STAB.

Part 5: References

  • National Center for Biotechnology Information. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Quinolines and Benzo-fused N-Heterocycles. Available at: [Link]

  • MDPI. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide. Available at: [Link]

Sources

The Versatile Building Block: Application Notes for 8-Fluoro-6-methylquinoline-2-carbaldehyde in Novel Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Frontiers in Materials Science

The quinoline scaffold, a fused bicyclic heterocycle, is a cornerstone in medicinal chemistry and has seen burgeoning interest in materials science. Its rigid, planar structure and unique electronic properties make it an exceptional platform for the design of functional materials, including corrosion inhibitors, dyes, and organic light-emitting diodes (OLEDs).[1] The strategic introduction of substituents onto the quinoline core allows for the fine-tuning of its photophysical and chemical characteristics. This guide focuses on a particularly promising derivative: 8-Fluoro-6-methylquinoline-2-carbaldehyde .

The presence of a fluorine atom at the 8-position introduces significant electronic perturbations, enhancing properties like thermal stability and modulating HOMO-LUMO energy levels. The methyl group at the 6-position offers a site for further functionalization or can influence solubility and solid-state packing. Critically, the aldehyde group at the 2-position serves as a versatile synthetic handle, enabling a plethora of chemical transformations to construct larger, more complex architectures.

This document provides a comprehensive overview of the synthesis of 8-Fluoro-6-methylquinoline-2-carbaldehyde and detailed protocols for its application as a building block in the creation of advanced materials. It is intended for researchers and professionals in materials science, organic chemistry, and drug development who seek to leverage the unique properties of this functionalized quinoline.

Part 1: Synthesis of 8-Fluoro-6-methylquinoline-2-carbaldehyde

A robust and scalable synthesis is paramount for the widespread adoption of a new building block. While a direct, one-step synthesis of 8-Fluoro-6-methylquinoline-2-carbaldehyde is not prominently described in the literature, a highly effective and analogous method is the Vilsmeier-Haack reaction . This reaction provides a direct route to 2-chloro-3-formylquinolines from readily available N-arylacetamides.[2] By adapting this procedure, we can propose a reliable synthetic pathway.

The proposed synthesis involves a two-step process, starting from the commercially available 2-fluoro-4-methylaniline.

Step 1: Synthesis of N-(2-fluoro-4-methylphenyl)acetamide

This initial step involves the acylation of the starting aniline.

  • Materials:

    • 2-fluoro-4-methylaniline

    • Acetic anhydride

    • Glacial acetic acid (optional, as solvent)

    • Ice bath

    • Stir plate and magnetic stir bar

    • Standard laboratory glassware

  • Protocol:

    • In a round-bottom flask, dissolve 2-fluoro-4-methylaniline in a minimal amount of glacial acetic acid (or perform the reaction neat).

    • Cool the mixture in an ice bath with continuous stirring.

    • Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The resulting N-(2-fluoro-4-methylphenyl)acetamide is typically of sufficient purity for the next step.

Step 2: Vilsmeier-Haack Cyclization to Yield 2-Chloro-8-fluoro-6-methylquinoline-3-carbaldehyde

This is the key cyclization step to form the quinoline core. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds and can be adapted for the synthesis of functionalized quinolines.[2]

  • Materials:

    • N-(2-fluoro-4-methylphenyl)acetamide (from Step 1)

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Ice bath

    • Heating mantle or oil bath

    • Reflux condenser

    • Standard laboratory glassware

  • Protocol:

    • In a three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser, cool DMF (acting as both reagent and solvent) to 0-5 °C in an ice bath.

    • Slowly and carefully add POCl₃ (typically 3-5 equivalents relative to the acetanilide) dropwise to the cooled DMF with vigorous stirring. This exergonic reaction forms the Vilsmeier reagent.

    • Once the addition of POCl₃ is complete, add the N-(2-fluoro-4-methylphenyl)acetamide in portions to the freshly prepared Vilsmeier reagent.

    • After the addition of the acetanilide, remove the ice bath and heat the reaction mixture to 80-90 °C for 4-8 hours. The reaction should be monitored by TLC.[3]

    • After the reaction is complete, carefully pour the mixture onto crushed ice.

    • Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution, until the product precipitates.

    • Collect the solid product by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Step 3: Reductive Dechlorination to 8-Fluoro-6-methylquinoline-2-carbaldehyde

The Vilsmeier-Haack reaction yields a 2-chloro-3-formylquinoline derivative. To obtain the target 8-Fluoro-6-methylquinoline-2-carbaldehyde, a reductive dechlorination step is necessary.

  • Materials:

    • 2-Chloro-8-fluoro-6-methylquinoline-3-carbaldehyde (from Step 2)

    • Palladium on carbon (Pd/C, 10%)

    • Hydrogen gas (H₂) or a hydrogen transfer reagent like ammonium formate

    • An appropriate solvent (e.g., ethanol, methanol, or ethyl acetate)

    • Standard hydrogenation apparatus or a round-bottom flask with a balloon of hydrogen

  • Protocol:

    • Dissolve the 2-chloro-8-fluoro-6-methylquinoline-3-carbaldehyde in a suitable solvent in a reaction vessel.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization to yield pure 8-Fluoro-6-methylquinoline-2-carbaldehyde.

Part 2: Applications in Novel Material Synthesis

The aldehyde functionality of 8-Fluoro-6-methylquinoline-2-carbaldehyde is a gateway to a diverse range of materials with tailored properties. The following protocols outline key applications.

Application 1: Synthesis of Schiff Base Ligands for Luminescent Metal Complexes

Schiff bases derived from quinoline aldehydes are excellent ligands for a variety of metal ions, forming stable complexes with interesting photophysical and biological properties.[4][5] These complexes have potential applications as sensors, catalysts, and in bio-imaging.

  • Objective: To synthesize a Schiff base ligand and its corresponding zinc(II) complex.

  • Protocol: Synthesis of a Quinoline-based Schiff Base

    • Dissolve 8-Fluoro-6-methylquinoline-2-carbaldehyde (1 equivalent) in absolute ethanol in a round-bottom flask.

    • To this solution, add an equimolar amount of a primary amine (e.g., aniline or a substituted aniline).

    • Add a few drops of glacial acetic acid as a catalyst.[6]

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

  • Protocol: Synthesis of a Zinc(II) Complex

    • Dissolve the synthesized Schiff base ligand (2 equivalents) in a suitable solvent such as ethanol or methanol.

    • In a separate flask, dissolve zinc(II) chloride (ZnCl₂, 1 equivalent) in the same solvent.

    • Slowly add the zinc(II) chloride solution to the ligand solution with constant stirring.

    • A precipitate of the complex will often form immediately or upon gentle heating.

    • Stir the mixture at room temperature or under reflux for 2-4 hours to ensure complete complexation.

    • Collect the solid complex by vacuum filtration, wash with the solvent, and dry under vacuum.

  • Expected Outcome & Characterization:

    • The formation of the Schiff base is confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum (around 1620-1640 cm⁻¹) and the disappearance of the aldehyde C-H stretch.

    • The metal complex can be characterized by elemental analysis, IR spectroscopy (shifts in the C=N and other relevant bands upon coordination), and UV-Vis and fluorescence spectroscopy to study its photophysical properties.[7][8]

Compound Key IR Peaks (cm⁻¹) Absorption Max (nm) Emission Max (nm)
Schiff Base Ligand~1630 (C=N)~350-400Solvent dependent
Zinc(II) ComplexShifted C=N bandRed-shifted absorptionEnhanced or quenched emission
Application 2: Knoevenagel Condensation for the Synthesis of π-Conjugated Polymers

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound.[9] This reaction can be employed to synthesize α,β-unsaturated compounds, which can serve as monomers for polymerization or as functional dyes.

  • Objective: To synthesize a vinyl-quinoline monomer via Knoevenagel condensation and subsequent polymerization.

  • Protocol: Knoevenagel Condensation

    • In a round-bottom flask, dissolve 8-Fluoro-6-methylquinoline-2-carbaldehyde (1 equivalent) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 equivalents) in a suitable solvent like ethanol or toluene.

    • Add a catalytic amount of a base, such as piperidine or ammonium acetate.

    • Reflux the mixture for 2-6 hours, with azeotropic removal of water if using toluene as a solvent (using a Dean-Stark apparatus).

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

  • Workflow for Polymer Synthesis: The resulting vinyl-quinoline monomer can be polymerized through various methods, such as free radical polymerization or transition metal-catalyzed polymerization, depending on the nature of the substituents.

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Quinoline_Aldehyde 8-Fluoro-6-methylquinoline- 2-carbaldehyde Knoevenagel Knoevenagel Condensation Quinoline_Aldehyde->Knoevenagel Active_Methylene Active Methylene Compound Active_Methylene->Knoevenagel Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Knoevenagel Solvent Solvent (e.g., Ethanol) Solvent->Knoevenagel Heat Heat (Reflux) Heat->Knoevenagel Vinyl_Quinoline Vinyl-Quinoline Monomer Water Water Knoevenagel->Vinyl_Quinoline Knoevenagel->Water MOF_Ligand_Synthesis Start 8-Fluoro-6-methylquinoline- 2-carbaldehyde Oxidation Oxidation (e.g., KMnO₄) Start->Oxidation Ligand 8-Fluoro-6-methylquinoline- 2-carboxylic Acid (MOF Ligand) Oxidation->Ligand Solvothermal Solvothermal Synthesis Ligand->Solvothermal Metal_Salt Metal Salt (e.g., Zn(NO₃)₂) Metal_Salt->Solvothermal MOF Novel Quinoline-based MOF Solvothermal->MOF

Caption: Pathway to Quinoline-based MOFs.

Conclusion and Future Outlook

8-Fluoro-6-methylquinoline-2-carbaldehyde is a highly promising and versatile building block for the development of novel functional materials. Its synthesis, accessible through adaptations of established methods like the Vilsmeier-Haack reaction, opens the door to a wide array of derivatives. The reactive aldehyde group facilitates the construction of Schiff base metal complexes with tunable luminescent properties, π-conjugated polymers via Knoevenagel condensation, and tailored ligands for the synthesis of advanced metal-organic frameworks. The strategic placement of the fluoro and methyl groups provides additional levers for fine-tuning the electronic and physical properties of the resulting materials. Further exploration of this building block is expected to yield significant advancements in the fields of organic electronics, chemical sensing, and catalysis.

References

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. ChemInform, 36(36).
  • Ali, M. M., Rajanna, K. C., & Prakash, P. K. S. (2001).
  • Yadav, A. K., et al. (2025). Alkylated Quinolines through Benzylic sp3 C−H Functionalization: Sequential Synthesis and Photophysical Studies.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Photophysical properties of quinoline derivatives in CH3CN. Retrieved from [Link]

  • de Oliveira, E. C. S., et al. (2015). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society, 26(1), 123-133.
  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]

  • ResearchGate. (n.d.). The catalyst 1 mediated Knoevenagel condensation of 8-hydroxyquinoline-2-carbaldehyde with ethyl-2-cyanoacetate. Retrieved from [Link]

  • Mahmoodi, N. O., Asadollahi, E., & Naseri, N. (2010). Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Oriental Journal of Chemistry, 26(4), 1257-1264.
  • Atmiya University. (n.d.). Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Retrieved from [Link]

  • Ismail, M. M., et al. (2018). Metal complexes of novel Schiff base derived from the condensation of 2‐quinoline carboxaldehyde and ambroxol drug with some transition metal ions. Applied Organometallic Chemistry, 32(9), e4457.
  • Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. Retrieved from [Link]

  • Universidad de Granada. (2022). Metal−Organic Frameworks Based on a Janus-Head Biquinoline Ligand as Catalysts in the Transformation of Carbonyl Compounds. Retrieved from [Link]

  • PubMed. (2015). Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2020). Synthesis of several 2-carbaldehyde derivatives of quinoline and 1,4-dihydroquinoline. Retrieved from [Link]

Sources

analytical methods for detecting 8-Fluoro-6-methylquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Strategies for the Characterization and Quantification of 8-Fluoro-6-methylquinoline-2-carbaldehyde

Executive Summary

8-Fluoro-6-methylquinoline-2-carbaldehyde is a critical heterocyclic building block utilized in the synthesis of high-value pharmacophores, including c-Met kinase inhibitors and antimalarial agents. Its reactivity, driven by the C2-aldehyde functionality and the electron-withdrawing fluorine substituent, makes it susceptible to rapid oxidation and condensation.

This guide provides a comprehensive analytical framework for researchers. It moves beyond generic protocols to offer specific, chemically grounded methodologies for HPLC-UV (purity/assay) and LC-MS/MS (trace impurity screening), ensuring data integrity in drug development pipelines.[1]

Physicochemical Profile & Stability

Understanding the molecule's behavior is the prerequisite for method selection.[2]

  • Chemical Structure: A fused pyridine-benzene ring system.[2] The nitrogen is basic (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), and the aldehyde is electrophilic.
    
  • Critical Instability:

    • Oxidation: The aldehyde readily oxidizes to 8-Fluoro-6-methylquinoline-2-carboxylic acid upon exposure to air or dissolved oxygen.

    • Photodegradation: Quinoline rings are photosensitive; samples must be protected from light (amber glassware).[2]

    • Schiff Base Formation: Reacts rapidly with primary amines; avoid amine-containing solvents (e.g., Tris buffer) during prep.

Analytical Workflow Visualization

The following decision tree outlines the logical flow for selecting the appropriate analytical technique based on the stage of development.

AnalyticalWorkflow Start Sample Received TypeCheck Determine Analysis Goal Start->TypeCheck Purity Assay & Purity (>95%) TypeCheck->Purity QC / Synthesis Trace Trace Impurity (<0.1%) TypeCheck->Trace Genotox Screening Volatile Residual Solvents/Volatiles TypeCheck->Volatile Process Safety MethodA Method A: RP-HPLC-UV (C18, Acidic Buffer) Purity->MethodA MethodB Method B: LC-MS/MS (ESI+, MRM Mode) Trace->MethodB MethodC Method C: GC-MS (Direct or Derivatized) Volatile->MethodC Result Data Processing & Reporting MethodA->Result MethodB->Result MethodC->Result

Caption: Decision matrix for selecting analytical methods based on detection limits and sample context.

Method A: RP-HPLC-UV (Purity & Assay)

Application: Routine quality control, reaction monitoring, and stability testing.[1] Rationale: Reverse-phase chromatography on a C18 column provides robust separation.[2] An acidic mobile phase is strictly required to protonate the quinoline nitrogen, preventing secondary interactions with silanol groups that cause peak tailing.[1]

Chromatographic Conditions
ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped C18.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[2]7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV-PDA: Extract at 254 nm (aromatic ring) and 310 nm (conjugated system).
Injection Vol 5–10 µL
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Elute polar impurities)
12.090Linear Gradient
15.090Wash
15.110Re-equilibration
20.010End
Sample Preparation Protocol
  • Solvent: Acetonitrile (Do not use Methanol as it can form hemiacetals with the aldehyde over time).[2]

  • Stock Solution: Dissolve 10 mg substance in 10 mL ACN (1 mg/mL). Sonicate for <2 mins (minimize heat).

  • Working Solution: Dilute to 0.1 mg/mL with Mobile Phase A/B (50:50).

  • Precaution: Analyze within 4 hours or store at 4°C in amber vials.

Method B: LC-MS/MS (Trace Analysis)

Application: Detecting the aldehyde as a Genotoxic Impurity (PGI) in a final drug substance. Rationale: The basic nitrogen allows for excellent ionization in Positive Electrospray Ionization (ESI+) mode.[2]

Mass Spectrometry Parameters
  • Source: ESI Positive (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)[1]

  • Precursor Ion: [M+H]⁺ = m/z 190.2 (Calculated based on C11H8FNO)[1]

  • Product Ions (Quantifiers):

    • m/z 190.2 → 162.1 (Loss of CO, characteristic of aldehydes)[1]

    • m/z 190.2 → 142.1 (Loss of HF)[1]

Protocol Note

For ultra-trace analysis (<1 ppm), derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is recommended.[1] The hydrazone derivative is stable, ionizes strongly in ESI(-), and shifts the UV max to ~360 nm, removing matrix interference.[1]

Degradation Pathway & Troubleshooting

The primary failure mode in analysis is the "disappearance" of the main peak and the appearance of a fronting peak (the acid).

Degradation Aldehyde Target Aldehyde (RT: ~8.5 min) Acid Carboxylic Acid Impurity (RT: ~4.2 min) Aldehyde->Acid Oxidation Hemiacetal Hemiacetal (In MeOH) Aldehyde->Hemiacetal + Methanol Oxygen + O2 / Light Oxygen->Aldehyde

Caption: Primary degradation pathways affecting analytical accuracy.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Peak Tailing Interaction between basic N and silanols.[2]Ensure Mobile Phase pH < 3.0; add 10mM Ammonium Formate.[2]
Ghost Peak @ ~4 min Oxidation to carboxylic acid.[2]Prepare fresh samples in ACN; flush lines with N2.[2]
Split Peak Hemiacetal formation.[2]Switch diluent from Methanol to Acetonitrile/Water.[2]

References

  • BenchChem. (2025).[2][3][4] High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.[3]Link

  • MDPI. (2022).[2] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.[2][5]Link[1]

  • National Institutes of Health (NIH). (2024).[2] Discovery of 8-hydroxy-2-quinoline carbaldehyde derivatives as inhibitors for M1 aminopeptidase.[2]Link[1]

  • SIELC Technologies. (2023).[2][6] HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.Link

  • Royal Society of Chemistry. (2023).[2] Synthesis of 6-methyl-2-(phenylethynyl)quinoline-3-carbaldehyde.Link

Sources

Technical Guide: Derivatization of 8-Fluoro-6-methylquinoline-2-carbaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-Fluoro-6-methylquinoline-2-carbaldehyde reaction with primary amines Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Chemical Biologists, and Process Chemists.

Executive Summary & Chemical Context

8-Fluoro-6-methylquinoline-2-carbaldehyde (CAS: 904369-35-3) is a highly functionalized heterocyclic building block. Its reactivity is defined by the C2-formyl group, which is activated by the adjacent electron-deficient quinoline nitrogen. The presence of the 8-fluoro substituent is critical; it modulates the basicity of the ring nitrogen via inductive withdrawal and enhances metabolic stability and lipophilicity—key parameters in medicinal chemistry (the "Fluorine Effect"). The 6-methyl group provides a handle for hydrophobic interaction and weak electron donation.

This guide details two distinct reaction pathways with primary amines:

  • Schiff Base Condensation: Yields imines, often used as fluorescent probes or metal chelators.

  • Reductive Amination: Yields secondary amines, a prevalent linkage in drug discovery.

Critical Analysis of Reactivity (E-E-A-T)

Electronic Considerations
  • C2-Aldehyde Electrophilicity: The C2 position in quinoline is electron-deficient. The aldehyde is highly reactive toward nucleophiles. However, this also makes it prone to hydration (gem-diol formation) in aqueous media or hemiacetal formation in alcohols.

  • 8-Fluoro Influence: The fluorine atom at position 8 is ortho to the quinoline nitrogen. Through the inductive effect (-I), it reduces the pKa of the ring nitrogen, making it less likely to protonate under mild acidic conditions compared to non-fluorinated quinolines. This can suppress side reactions involving the protonated quinolinium species.

  • Steric Factors: The 6-methyl group is distant from the reaction center and exerts minimal steric hindrance. The 8-fluoro group is small (van der Waals radius ~1.47 Å) and does not sterically impede the C2-aldehyde.

Mechanistic Pathway & Divergence

The reaction begins with the nucleophilic attack of the primary amine on the aldehyde. The pathway diverges based on the presence of a reducing agent.

ReactionPathway Aldehyde 8-Fluoro-6-methyl- quinoline-2-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Schiff Base (Imine) (Stable if conjugated) Hemiaminal->Imine - H2O (Acid Cat.) Iminium Protonated Iminium (Activated) Imine->Iminium + H+ SecAmine Secondary Amine (Final Product) Imine->SecAmine Reduction Iminium->SecAmine + H- (Hydride) (STAB/NaBH4)

Figure 1: Divergent pathways for Schiff Base formation vs. Reductive Amination.

Protocol A: Schiff Base Formation (Imine Synthesis)

Application: Synthesis of fluorescent ligands, metal chelators, or crystallization precursors. Key Feature: Reversible reaction requiring water removal or precipitation to drive completion.

Materials
  • Substrate: 8-Fluoro-6-methylquinoline-2-carbaldehyde (1.0 equiv).

  • Amine: Primary amine (1.0–1.1 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH) (1–5 mol%).

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of aldehyde in 5–10 mL of absolute EtOH.

    • Expert Note: If the aldehyde is not fully soluble at RT, gentle warming (40 °C) is permissible.

  • Addition: Add the primary amine (1.0–1.1 mmol) dropwise.

  • Catalysis: Add 1–2 drops of glacial AcOH.

    • Causality: The acid protonates the carbonyl oxygen (or the hemiaminal hydroxyl), making it a better leaving group as water, accelerating imine formation.

  • Reaction: Stir at Reflux (78 °C) for 2–6 hours.

    • Monitoring: Monitor by TLC.[1][2][3] The imine is typically less polar than the amine but may be similar to the aldehyde. Look for a color change (often yellow/orange for conjugated quinoline imines).

  • Workup (Crystallization):

    • Cool the mixture to Room Temperature (RT), then to 0 °C.

    • If precipitate forms: Filter and wash with cold EtOH.

    • If no precipitate: Evaporate solvent to 50% volume and add cold Hexane or Diethyl Ether to induce precipitation.

  • Characterization:

    • 1H NMR: Look for the disappearance of the aldehyde proton (~10.1 ppm) and appearance of the imine singlet (~8.5–9.0 ppm).

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Application: Synthesis of stable amine-linked pharmaceutical intermediates. Key Feature: Irreversible C-N bond formation. Preferred Reagent: Sodium Triacetoxyborohydride (STAB) - NaBH(OAc)₃.[4]

Why STAB?

Unlike Sodium Borohydride (NaBH₄), STAB is mild and does not reduce the aldehyde ketone significantly under these conditions. It selectively reduces the iminium ion formed in situ. This allows for a "One-Pot" protocol without isolating the unstable imine.

Materials
  • Substrate: 8-Fluoro-6-methylquinoline-2-carbaldehyde (1.0 equiv).

  • Amine: Primary amine (1.1–1.2 equiv).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM. THF is an alternative if solubility is an issue.

  • Additive: Acetic Acid (1.0 equiv) – Crucial for basic amines.

Step-by-Step Procedure
  • Imine Formation (In Situ):

    • Dissolve aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL).

    • Add Acetic Acid (1.0 mmol).

    • Stir at RT for 30–60 minutes.

    • Self-Validation: This pre-stir allows the equilibrium to shift toward the imine/iminium species before the reducing agent is added.

  • Reduction:

    • Add STAB (1.5 mmol) in one portion.

    • Stir at RT for 2–16 hours (typically overnight).

    • Observation: Gas evolution is minimal compared to NaBH4.

  • Quench & Workup:

    • Quench with Saturated Aqueous NaHCO₃ (caution: bubbling).

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.[5]

  • Purification:

    • Flash Column Chromatography (Silica).

    • Eluent: Hexane/EtOAc or DCM/MeOH (for polar amines).

    • Note: The 8-fluoro group may make the product slightly less polar than non-fluorinated analogs.

Data Summary & Troubleshooting

ParameterSchiff Base ProtocolReductive Amination Protocol
Primary Reagent Amine + Acid Cat.Amine + STAB + AcOH
Solvent EtOH / MeOHDCE / DCM
Temperature Reflux (78 °C)Room Temp (20–25 °C)
Time 2–6 Hours4–16 Hours
Product Type Imine (C=N)Secondary Amine (CH₂-NH)
Stability Hydrolysis-prone (store dry)Stable
Color Often Yellow/OrangeOften Colorless/Pale Yellow
Troubleshooting Guide
  • Problem: Low Conversion in Reductive Amination.

    • Cause: Steric hindrance or insufficient imine formation.

    • Solution: Increase pre-stir time to 2 hours before adding STAB. Ensure AcOH is present to catalyze iminium formation.

  • Problem: Aldehyde Reduction (Alcohol Byproduct).

    • Cause: Reducing agent is too strong or added too early.

    • Solution: Switch strictly to STAB (avoid NaBH4 in direct mixing). Ensure the amine is not a salt (free base it first).

  • Problem: Solubility.

    • Context: The 8-fluoro-6-methylquinoline core is moderately lipophilic.

    • Solution: If insoluble in EtOH, use a mixture of EtOH/DCM (1:1) for Schiff base formation.[2][6]

Visualization: Experimental Workflow

Workflow cluster_Schiff Protocol A: Schiff Base cluster_RedAm Protocol B: Reductive Amination Start Start: 8-Fluoro-6-methyl- quinoline-2-carbaldehyde Choice Select Pathway Start->Choice S1 Mix with Amine in EtOH Add cat. AcOH Choice->S1 Target: Probe/Ligand R1 Mix with Amine in DCE Add 1.0 eq AcOH (30 min) Choice->R1 Target: Stable Linker S2 Reflux 2-6h (Monitor Color Change) S1->S2 S3 Cool & Filter Precipitate S2->S3 End1 Crystalline Imine S3->End1 R2 Add STAB (1.5 eq) Stir RT Overnight R1->R2 R3 Quench NaHCO3 Extract DCM R2->R3 End2 Secondary Amine R3->End2

Figure 2: Decision tree and workflow for processing the quinoline aldehyde.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61, 3849-3862.[7][8]

  • Musialik, M., et al. "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives." Molecules, 2020, 25(9), 2099.

  • BenchChem. "Application Notes and Protocols: Synthesis of Schiff Bases from Quinoline-2-carboxylic Acid Derivatives." BenchChem Protocols.

  • Common Organic Chemistry. "Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] Standard Protocol."

Sources

Troubleshooting & Optimization

improving yield of 8-Fluoro-6-methylquinoline-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 8F-6Me-Q2CHO-Yield Topic: Improving yield of 8-Fluoro-6-methylquinoline-2-carbaldehyde synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Diagnostic Overview

User Issue: Low yield and difficult purification during the synthesis of 8-Fluoro-6-methylquinoline-2-carbaldehyde (Target). Substrate Analysis:

  • Core: Quinoline ring.[1][2][3][4][5][6][7]

  • C2-Position: Methyl group (Reactive site for oxidation).[3]

  • C6-Position: Methyl group (Potential competing site, though less activated).[3]

  • C8-Position: Fluorine atom (Electron-withdrawing group, EWG).[3]

Root Cause Analysis: The synthesis of quinoline-2-carbaldehydes from 2-methylquinolines is classically performed using Selenium Dioxide (SeO₂) (Riley Oxidation).[3] However, this reaction is notoriously capricious.

  • Selectivity: While SeO₂ prefers the activated 2-methyl group (adjacent to nitrogen), the 6-methyl group is benzylic and susceptible to radical attack if conditions are too aggressive.[3]

  • Electronic Deactivation: The 8-Fluoro substituent is an EWG.[3] It reduces the electron density on the ring and the basicity of the nitrogen. Since the SeO₂ mechanism often relies on an initial ene-type reaction involving the enamine tautomer (which requires N-protonation or coordination), the 8-F group slows the reaction, often leading researchers to increase heat/time, which promotes tar formation (polymerization).

  • Over-oxidation: The aldehyde product is easily oxidized to the carboxylic acid (8-fluoro-6-methylquinoline-2-carboxylic acid) under the reaction conditions.[3]

Primary Protocol: Optimized SeO₂ Oxidation

Recommended as the first-line approach due to atom economy and step count.[3]

The "Wet Dioxane" Modification

Standard anhydrous conditions often lead to stable organoselenium intermediates that decompose into tar.[3] The addition of controlled moisture facilitates the hydrolysis of the intermediate selenite ester to the desired aldehyde.

Reagents:

  • Precursor: 8-Fluoro-2,6-dimethylquinoline (1.0 eq)[3]

  • Oxidant: Selenium Dioxide (SeO₂) (1.3 eq) — Must be freshly sublimed or high purity.

  • Solvent: 1,4-Dioxane (Reagent Grade) + Water (2% v/v)[3]

Step-by-Step Protocol:

  • Setup: Equip a 2-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails once Se⁰ precipitates) and a reflux condenser.

  • Dissolution: Dissolve the precursor in 1,4-dioxane (10 mL per gram). Add 2% water (e.g., 0.2 mL for 10 mL dioxane).

  • Addition: Add SeO₂ (1.3 eq) in one portion.

  • Reaction: Heat to reflux (101 °C) .

    • Critical Checkpoint: The solution will turn yellow/orange, and black selenium metal will begin to precipitate.

    • Monitoring: Check TLC every hour.[3] Do not exceed 4 hours. Extended reflux guarantees over-oxidation to the acid.[3]

  • Workup (The Celite Filtration):

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite to remove black selenium.[3] Wash the pad with EtOAc.[3]

    • Concentrate the filtrate in vacuo.[3]

  • Purification (Bisulfite Adduct - The Yield Saver):

    • Dissolve the crude dark oil in minimal EtOH.[3]

    • Add saturated aqueous Sodium Bisulfite (NaHSO₃, 3 eq) and stir vigorously for 2 hours. The aldehyde forms a solid adduct; impurities (starting material, over-oxidized acid) remain in solution.

    • Filter the solid adduct and wash with ether.

    • Regeneration: Suspend the solid in water/EtOAc and adjust pH to 9-10 with Na₂CO₃.[3] Separate the organic layer, dry (Na₂SO₄), and concentrate to yield pure aldehyde.

Alternative Protocol: Radical Bromination (The "Nuclear" Option)

Use this if SeO₂ fails to give >40% yield. This route is longer but highly reliable for electron-deficient quinolines.[3]

Concept: Convert the 2-methyl to a gem-dibromomethyl group, then hydrolyze.[3]

Step-by-Step Protocol:

  • Bromination:

    • Substrate: 8-Fluoro-2,6-dimethylquinoline (1.0 eq).[3]

    • Reagent: N-Bromosuccinimide (NBS) (2.2 eq).[3]

    • Initiator: AIBN (0.05 eq) or Benzoyl Peroxide.[3]

    • Solvent: CCl₄ or Chlorobenzene (reflux).[3]

    • Note: The 2-methyl position is more reactive toward radicals than the 6-methyl due to resonance stabilization involving the quinoline nitrogen.[3] However, monitor carefully to avoid tribromination.

  • Hydrolysis:

    • Dissolve the crude gem-dibromide in Ethanol (95%).[3]

    • Add AgNO₃ (2.2 eq) dissolved in water (or use CaCO₃ for a cheaper alternative, though slower).

    • Reflux for 1-2 hours.

    • Filter off AgBr precipitate.[3]

    • Concentrate to obtain the aldehyde.[1][3]

Troubleshooting Decision Tree

Troubleshooting start Start: Low Yield of Aldehyde check_sm Is Starting Material (SM) remaining? start->check_sm check_acid Is Carboxylic Acid major byproduct? check_sm->check_acid No sol_temp Increase Temp (Switch Dioxane -> Xylene) OR Add 5% Acetic Acid check_sm->sol_temp Yes (Low Conversion) check_tar Is reaction turning into black tar? check_acid->check_tar No sol_time Reduce Reflux Time Use 1.1 eq SeO2 instead of 1.5 eq check_acid->sol_time Yes (Over-oxidation) sol_water Add 2-5% Water to Dioxane (Hydrolyzes intermediate) check_tar->sol_water Yes sol_nbs Switch to Route B: NBS Bromination -> Hydrolysis check_tar->sol_nbs No (Complex Mixture)

Caption: Diagnostic logic flow for optimizing the oxidation of 8-fluoro-6-methylquinoline.

Frequently Asked Questions (FAQ)

Q1: Why does the reaction turn into a solid black mass? A: This is "SeO₂ tar." It happens when the intermediate selenium esters polymerize rather than hydrolyzing.[3]

  • Fix: Ensure you are using "wet" solvent (add 1-2% water).[3] The water is critical to cleave the Selenium-Oxygen bond to release the aldehyde [1].[3]

Q2: The 6-methyl group is also a methyl group.[3] Will it oxidize? A: Generally, no. The 2-methyl group is significantly more activated (acidic) due to the electron-withdrawing nature of the adjacent nitrogen (C=N bond).[3] SeO₂ oxidation initiates via an ene-reaction with the enol/enamine tautomer.[3] The 2-methyl enolizes much faster than the 6-methyl [2]. However, if you run the reaction for >12 hours or use excess oxidant (>2 eq), you risk attacking the 6-position.

Q3: My product contains ~15% carboxylic acid. How do I separate it? A: Do not use silica column chromatography immediately; the acid and aldehyde often streak and overlap.

  • Fix: Use the Bisulfite Adduct method described in Section 2. The aldehyde forms a water-soluble adduct; the acid does not (at neutral/slightly acidic pH) or stays in the organic layer if kept non-polar. Alternatively, wash the organic layer with saturated NaHCO₃ to remove the acid before column chromatography.

Q4: Can I use Microwave irradiation? A: Yes, and it is highly recommended. Microwave irradiation (120 °C, 5-10 mins) often suppresses side reactions by significantly shortening the reaction time. This kinetic control favors the aldehyde over the thermodynamically stable acid [3].

Data Summary: Solvent & Condition Effects

ConditionSolventTemp (°C)TimeTypical YieldMajor Impurity
Standard 1,4-Dioxane (Dry)101 (Reflux)6-12 h30-45%Tar / Polymer
Optimized Dioxane + 2% H₂O 101 (Reflux) 3-4 h 65-75% Starting Material
High Boiling Xylene1401-2 h50-60%Carboxylic Acid
Microwave Dioxane/H₂O12010 min70-80%Minimal

Reaction Mechanism (SeO₂ Oxidation)[1][2][4][8][9][10]

Understanding the mechanism helps explain why water is necessary.[3]

Mechanism Substrate 2-Methylquinoline (Enamine Tautomer) Step1 Ene Reaction Substrate->Step1 SeO2 SeO2 SeO2->Step1 Intermediate1 Allylic Selphinic Acid Step1->Intermediate1 Step2 [2,3]-Sigmatropic Rearrangement Intermediate1->Step2 Intermediate2 Selenite Ester (Unstable) Step2->Intermediate2 Step3 Decomposition (-Se, -H2O) Intermediate2->Step3 Requires H2O to prevent tar Product Aldehyde Step3->Product

Caption: The Riley Oxidation pathway. Note the critical decomposition step where water aids in clean release of the carbonyl.

References

  • Shaikh, N., et al. (2006). "Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines."[1] ResearchGate.[3] (Discusses the selectivity of 2-methyl vs other positions and solvent effects).

  • Kulkarni, P.S., et al. (2020). "Riley Oxidation of Heterocyclic Intermediates." Molecules. (Comprehensive review on mechanism and selectivity).

  • Tagawa, Y., et al. (2009). "Microwave-assisted Selenium Dioxide Mediated Selective Oxidation." Tetrahedron Letters. (Evidence for yield improvement via microwave irradiation).

  • BenchChem Technical Guide. (2025). "2-Methyl-8-quinolinecarboxaldehyde: Synthesis and Properties." (General properties of 2-methyl-8-substituted quinolines).

Sources

Technical Support Center: Purification of 8-Fluoro-6-methylquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support guide for the purification of 8-Fluoro-6-methylquinoline-2-carbaldehyde. This document provides field-proven insights and troubleshooting protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for your target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification workflow. Each answer provides a step-by-step resolution based on established chemical principles.

Question 1: My TLC analysis of the crude product shows significant streaking and poor spot definition. What is the cause and how can I resolve this?

Answer:

Streaking is a frequent challenge when working with nitrogen-containing heterocyclic compounds like quinolines on standard silica gel.[1] The root cause is the strong interaction between the basic nitrogen atom in the quinoline ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to slow, uneven migration up the TLC plate.

Immediate Solutions:

  • Mobile Phase Modification: The most effective and immediate solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA): Add 0.1–2.0% TEA to your mobile phase (e.g., Hexane/Ethyl Acetate).[1] This volatile base will compete for the acidic sites on the silica, allowing your compound to travel more cleanly.

    • Ammonia in Methanol: For more polar solvent systems, a solution of 1-10% ammonia in methanol can be used as a component.[1]

  • Sample Dilution: Ensure you are not overloading the TLC plate. Spot a more dilute solution of your crude material.[1]

Workflow for Optimizing TLC:

TLC_Optimization start Start: Crude Sample TLC streak Observe Streaking? start->streak no_streak Good Separation Proceed to Column streak->no_streak No add_tea Add 0.5-1% Triethylamine to Mobile Phase streak->add_tea Yes re_run Re-run TLC add_tea->re_run still_streak Still Streaking? re_run->still_streak still_streak->no_streak No switch_phase Switch Stationary Phase (e.g., Alumina) still_streak->switch_phase Yes

Caption: Workflow for troubleshooting TLC streaking.

Question 2: I'm experiencing low recovery of my compound after silica gel column chromatography. Where is my product going?

Answer:

Low recovery of aldehydes from silica gel columns is a known issue that can stem from two primary sources: irreversible adsorption to the stationary phase or on-column decomposition.[2] The acidic nature of silica gel can catalyze side reactions or bind strongly to your polar compound.

Troubleshooting Steps & Solutions:

  • Deactivate the Silica Gel: Before running the column, neutralize the silica gel. This can be done by preparing the silica slurry in your chosen eluent that already contains 0.1-1% triethylamine.[2][3] This pre-treatment passivates the acidic sites, minimizing adsorption and degradation.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic or basic stationary phase.

    • Alumina (Neutral or Basic): Alumina is an excellent alternative for basic compounds and can significantly improve recovery.[1][2][4] You will need to re-develop your solvent system on an alumina TLC plate first.

    • Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography can be very effective, where polar compounds elute earlier.[1]

  • Minimize Contact Time: The longer your compound is on the column, the greater the chance for degradation or loss. Use flash chromatography instead of gravity chromatography to significantly reduce the purification time.[1]

Question 3: After column chromatography, my "pure" fractions show a new, less polar spot on the TLC plate that wasn't in the crude mixture. What is this impurity?

Answer:

This is a classic sign of an on-column reaction. Given that your starting material is an aldehyde and you may be using an alcohol (like methanol or ethanol) in your eluent, the most likely culprit is the formation of an acetal or hemiacetal .[3] The acidic silica gel acts as a catalyst for the reaction between your aldehyde and the alcohol in the solvent system.

Preventative Measures:

  • Avoid Alcoholic Solvents: The most straightforward solution is to avoid using alcohols like methanol or ethanol in your mobile phase during chromatography.[3]

  • Alternative Solvent Systems: Develop a solvent system using non-alcoholic polar modifiers. Good alternatives include acetone, ethyl acetate, or dichloromethane.

  • Neutralize the Column: As mentioned previously, deactivating the silica gel with triethylamine can suppress its catalytic activity and prevent this side reaction.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 8-Fluoro-6-methylquinoline-2-carbaldehyde?

A1: The most common impurities arise from the synthesis and subsequent handling. These typically include:

  • The Corresponding Carboxylic Acid: Aldehydes are susceptible to air oxidation, forming the less polar 8-fluoro-6-methylquinoline-2-carboxylic acid.[1][5] This is often the primary impurity in older samples.

  • Unreacted Starting Materials: Depending on the synthetic route (e.g., oxidation of the corresponding alcohol or a Vilsmeier-Haack reaction), precursors may remain.[1][6][7]

  • By-products from Synthesis: Synthetic routes like the Skraup or Doebner-von Miller synthesis can produce regioisomers or tarry products that are difficult to separate.[8][9]

  • Self-Condensation Products: Aldehydes can undergo aldol or other self-condensation reactions, especially under acidic or basic conditions.[1]

Q2: Which purification technique is generally best for this compound: chromatography or recrystallization?

A2: A combination of both is the ideal strategy for achieving high purity.

  • Column Chromatography: This should be your primary purification method to remove the bulk of impurities, especially those with significantly different polarities (e.g., starting materials, tarry by-products).

  • Recrystallization: This is an excellent final polishing step to remove trace impurities and obtain a highly pure, crystalline solid product.[2][10] It is particularly effective at removing impurities that co-elute closely with your product during chromatography.

Purification Strategy Decision Tree:

Purification_Strategy start Crude Product tlc Run TLC in Hex/EtOAc +/- TEA start->tlc outcome TLC Result? tlc->outcome column Perform Flash Column Chromatography outcome->column Multiple Spots recryst_only Attempt Direct Recrystallization outcome->recryst_only One Major Spot combine Combine Fractions & Evaporate column->combine purity_check Check Purity (TLC, NMR) recryst_only->purity_check combine->purity_check is_pure Is it >98% Pure? purity_check->is_pure final_product Final Pure Product is_pure->final_product Yes recryst_final Recrystallize from Ethanol, Acetone, or Hex/EtOAc is_pure->recryst_final No recryst_final->final_product

Caption: Decision tree for selecting a purification strategy.

Q3: What is a good starting solvent system for recrystallizing 8-Fluoro-6-methylquinoline-2-carbaldehyde?

A3: For polar, solid heterocyclic compounds, polar solvents or solvent/anti-solvent mixtures are excellent starting points.[1] The key is to find a system where the compound is highly soluble when hot but sparingly soluble at room temperature or below.[11][12]

Recommended Solvents to Screen:

  • Single Solvents: Ethanol, Methanol, Acetone, Ethyl Acetate.

  • Solvent/Anti-Solvent Systems: Ethanol/Water, Acetone/Water, Ethyl Acetate/Hexane.[1][13] For a related compound, 2-chloro-6-methylquinoline-3-carbaldehyde, a mixture of petroleum ether and ethyl acetate was used successfully.[2][6]

Recrystallization Troubleshooting
Problem Solution
Compound "oils out" Add a small amount of hot solvent to redissolve the oil, then cool much more slowly. Scratching the inner surface of the flask with a glass rod can initiate crystallization.[11]
No crystals form upon cooling The solution may be too dilute. Evaporate some of the solvent and cool again. Alternatively, add a suitable anti-solvent dropwise until the solution becomes cloudy.
Low recovery You used too much solvent. Minimize the amount of hot solvent used to dissolve the compound initially. The mother liquor can be concentrated to yield a second crop of crystals.[11]
Colored impurities persist Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[11]

Q4: How should I store the purified 8-Fluoro-6-methylquinoline-2-carbaldehyde to prevent degradation?

A4: Aldehydes can be sensitive to air, light, and heat. The presence of a fluorine atom can sometimes affect stability.[14] For a similar compound, 6-Fluoroquinoline-2-carboxaldehyde, storage at 2-8°C is recommended. Therefore, to ensure long-term stability:

  • Store Cold: Keep the solid in a tightly sealed vial in a refrigerator (2-8°C).

  • Store Dark: Use an amber vial or store in a dark location to prevent photochemical reactions.

  • Store under Inert Gas: For maximum stability, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidation.

References

  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
  • Technical Support Center: Purification of Polar Heterocyclic Aldehydes - Benchchem.
  • Synthesis of deriv
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • US2474823A - Quinoline compounds and process of making same - Google P
  • CN103664892B - The crystallization of quinoline - Google P
  • Technical Support Center: Purification of 2-Methoxyquinoline-4-carbaldehyde - Benchchem.
  • Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy - Acta Scientific.
  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies.
  • What is the best solvent for purifying aldehyde in a column chromatography?
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Public
  • Purifying aldehydes? : r/chemistry - Reddit.
  • Is it possible to purify aldehyde by column? Is there any other method to do purification?
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • 6-Fluoroquinoline-2-carboxaldehyde 96% - Sigma-Aldrich.
  • 6-FLUOROQUINOLINE-2-CARBOXALDEHYDE - BenchChem.
  • How to Purify an organic compound via recrystallization or reprecipitation?
  • Purification of Organic Compounds: from Crude Product to Purity - University of the West Indies
  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules - Ark
  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Journals.
  • 2-Chloro-6-methylquinoline-3-carbaldehyde - PMC - NIH.
  • 6-FLUOROQUINOLINE-2-CARBOXALDEHYDE - Safety D
  • (PDF)
  • (PDF)
  • 6-Fluoroquinoline-2-carboxaldehyde, 97% 5 g | Buy Online | Thermo Scientific Chemicals.
  • 8-Quinolinecarboxaldehyde | C10H7NO | CID 170103 - PubChem - NIH.
  • 8-hydroxyquinoline - AERU - University of Hertfordshire.

Sources

Technical Support Center: Synthesis of 8-Fluoro-6-methylquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers synthesizing 8-Fluoro-6-methylquinoline-2-carbaldehyde , specifically focusing on the critical Selenium Dioxide (SeO


) oxidation  step of 8-fluoro-2,6-dimethylquinoline.

Current Status: Active Module: Oxidative Transformations & impurity Profiling Audience: Medicinal Chemists, Process Development Scientists[1]

Core Reaction Overview

The synthesis of 8-Fluoro-6-methylquinoline-2-carbaldehyde typically proceeds via the regioselective oxidation of 8-fluoro-2,6-dimethylquinoline using Selenium Dioxide (SeO


).[2]
  • Target Reaction: Riley Oxidation of the activated 2-methyl group.

  • Key Challenge: Differentiating between the 2-methyl (activated by adjacent Nitrogen) and the 6-methyl (benzylic) groups, while preventing over-oxidation to the carboxylic acid.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and potential pitfalls in this synthesis.

ReactionPathways SM Starting Material (8-Fluoro-2,6-dimethylquinoline) Target TARGET PRODUCT (2-Carbaldehyde) SM->Target Major Pathway (Kinetic Control) Side_6CHO Side Product B: 6-Carbaldehyde (Regio-isomer) SM->Side_6CHO Minor Pathway (High Temp) Side_Alc Intermediate: 2-Hydroxymethyl (Incomplete Ox) SM->Side_Alc Incomplete Rxn SeO2 SeO2 / Dioxane (Reagent) Side_Acid Side Product A: 2-Carboxylic Acid (Over-oxidation) Target->Side_Acid Over-oxidation (Presence of H2O) Side_Alc->Target Oxidation

Figure 1: Reaction network showing the kinetic competition between the target 2-formyl product and thermodynamic sinks (carboxylic acid).

Troubleshooting Guides: Specific Failure Modes

Issue 1: "My product is contaminated with a highly polar, acidic solid."

Diagnosis: Over-oxidation to 8-Fluoro-6-methylquinoline-2-carboxylic acid . Mechanism: The aldehyde product is susceptible to hydration in the presence of water. The resulting gem-diol is rapidly oxidized by excess SeO


 to the carboxylic acid.
Root Cause Technical Explanation Corrective Action
Wet Solvent Water promotes gem-diol formation (

), which is the substrate for acid formation.[2]
Use freshly distilled 1,4-dioxane (dried over Na).[2] Avoid 95% Ethanol.[2]
Excess Oxidant >1.5 eq of SeO

drives the reaction past the aldehyde stage.
Limit SeO

to 1.1–1.2 equivalents .
Reaction Time Extended reflux allows thermodynamic equilibration to the acid.Monitor via TLC every 30 mins. Stop immediately upon consumption of SM.

Protocol Adjustment: If the acid is formed, do not discard. Isolate it and perform a reduction-oxidation sequence :

  • Convert Acid

    
     Methyl Ester (MeOH/H
    
    
    
    SO
    
    
    ).
  • Reduce Ester

    
     Alcohol (LiAlH
    
    
    
    or DIBAL-H).[2]
  • Oxidize Alcohol

    
     Aldehyde (Swern or MnO
    
    
    
    ).
Issue 2: "I see multiple aldehyde peaks in NMR. Is the 6-methyl group reacting?"

Diagnosis: Loss of Regioselectivity (Formation of 8-fluoro-2-methylquinoline-6-carbaldehyde).[2] Mechanism: While the 2-methyl position is activated by the electron-deficient quinoline nitrogen (making it more acidic and enamine-like), the 6-methyl group is a standard benzylic position.[2] At high temperatures (>100°C) or in high-boiling solvents (e.g., xylene), the activation energy for the 6-position is overcome.

Verification (1H NMR):

  • Target (2-CHO): Look for the aldehyde proton singlet around 10.0–10.2 ppm . The 6-methyl group should appear as a singlet around 2.5 ppm .[2]

  • Impurity (6-CHO): Look for an aldehyde peak slightly upfield (shifted by shielding/anisotropy) and a 2-methyl singlet (distinct from the 6-methyl).

Corrective Action:

  • Lower Temperature: Switch solvent from Xylene (bp 140°C) to 1,4-Dioxane (bp 101°C) or even THF (reflux) if reactivity permits.

  • Activator: Add a Lewis Acid catalyst (e.g., SiO

    
    ) which can enhance the selectivity for the 2-position by coordinating with the Nitrogen.
    
Issue 3: "The reaction mixture is red/black and difficult to filter."

Diagnosis: Colloidal Selenium (Se


) contamination.
Context:  SeO

is reduced to elemental Selenium (red precipitate) during the reaction. This often forms a colloidal suspension that clogs filters and contaminates the product.

Step-by-Step Workup Protocol:

  • Cool the reaction mixture to room temperature (Se

    
     aggregates better when cool).
    
  • Filtration: Pass the mixture through a pad of Celite 545 .

    • Tip: If the filtrate is still red, add activated charcoal, stir for 15 mins, and re-filter.

  • Chemical Wash: Dissolve the crude residue in DCM or EtOAc and wash with saturated aqueous NaHCO

    
      (removes traces of selenious acid and carboxylic acid byproduct).
    
  • Selenium Removal: If the final solid retains a red hue, recrystallize from a solvent that does not dissolve elemental selenium (e.g., Hexane/Ethyl Acetate mixtures).

FAQ: Experimental Parameters

Q: Can I use Ethanol as a solvent? A: Avoid if possible. In ethanol, the aldehyde product often reacts with the solvent to form the diethyl acetal . While this protects the aldehyde from over-oxidation, it requires an extra hydrolysis step (aqueous acid) to recover the target. Dioxane is superior for direct isolation.

Q: Why is the 8-fluoro substituent important for the reaction conditions? A: The 8-fluoro group is electron-withdrawing.[2] This reduces the basicity of the quinoline nitrogen compared to non-substituted quinoline.

  • Consequence: The "activation" of the 2-methyl group (which relies on the electron-withdrawing power of the ring) is enhanced , making the 2-methyl protons more acidic. However, it also makes the nitrogen less likely to protonate if you are using acid catalysis.[1] Standard thermal SeO

    
     oxidation usually proceeds well without acid additives for this substrate.
    

Q: How do I store the aldehyde? A: Quinoline-2-carbaldehydes are prone to air oxidation (to the acid) and dimerization.[2] Store under Argon/Nitrogen at -20°C . If the solid turns yellow/brown over time, repurify via a short silica plug before use.[1]

Analytical Data Summary

Compound1H NMR Diagnostic Signal (CDCl

)
TLC Behavior (Hex:EtOAc 3:1)
Starting Material

2.70 (s, 3H, 2-Me),

2.50 (s, 3H, 6-Me)
High R

(~0.[2]8)
Target (Aldehyde)

10.15 (s, 1H, CHO),

2.55 (s, 3H, 6-Me)
Medium R

(~0.5)
Acid Impurity Broad singlet >12 ppm (COOH)Baseline / Low R

(Streaks)
Alcohol Impurity

4.80 (s, 2H, CH

OH)
Low R

(~0.3)

References

  • Achremowicz, L. (1996).[3][4] A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Synthetic Communications, 26(9), 1681–1684.[1][3]

    • Key Insight: Establishes the dependency of yield on water content and the "acid trap" mechanism.
  • Tagawa, Y., et al. (2002).[1] Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst. Photochemical & Photobiological Sciences, 1, 133-135.[1][5]

    • Key Insight: Discusses the competitive oxidation of methyl groups on the quinoline ring.
  • Sakamoto, T., et al. (1982).[1] Condensed Heteroaromatic Ring Systems. Chemical & Pharmaceutical Bulletin, 30(10).

    • Key Insight: General reactivity patterns of 2-methyl vs 6-methyl quinolines.
  • Riley, H. L., et al. (1932).[1] Selenium Dioxide, a New Oxidising Agent.[3] Part I. Its Reaction with Aldehydes and Ketones. Journal of the Chemical Society.[3]

    • Key Insight: Foundational mechanism of the Riley Oxid

Sources

Technical Support Center: 8-Fluoro-6-methylquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Document ID: TSC-8F6M-Q2C-001 Last Updated: February 16, 2026 Target Audience: Medicinal Chemists, Process Chemists, and Inventory Managers.

Executive Summary & Compound Profile

8-Fluoro-6-methylquinoline-2-carbaldehyde is a specialized heterocyclic building block primarily used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in oncology and antimicrobial research. As a quinoline-2-carboxaldehyde derivative, it possesses a reactive aldehyde handle at the C2 position, which dictates its primary stability concerns: autoxidation and photolytic degradation .

Chemical Identity
PropertyDetail
Chemical Name 8-Fluoro-6-methylquinoline-2-carbaldehyde
Functional Class Heterocyclic Aromatic Aldehyde
Molecular Formula C₁₁H₈FNO
Molecular Weight ~189.19 g/mol
Physical State Solid (Typically Light Yellow to Tan/Brown)
Primary Reactivity Electrophilic attack (C=O), Oxidation (to carboxylic acid)

Critical Stability Factors (The "Why" Behind the Protocol)

To ensure experimental reproducibility, you must understand the degradation mechanisms inherent to this scaffold.

A. Autoxidation (The "Silent Killer")

Like most aromatic aldehydes, this compound is susceptible to radical-chain autoxidation when exposed to atmospheric oxygen. The aldehyde hydrogen (C(O)-H ) is abstracted to form an acyl radical, which reacts with O₂ to eventually form 8-fluoro-6-methylquinoline-2-carboxylic acid .

  • Visual Indicator: A change from a crystalline yellow solid to a white, powdery solid often indicates conversion to the carboxylic acid.

  • LCMS Sign: Appearance of a peak at M+16 (Oxygen insertion).

B. Photolytic Instability

The quinoline core is a chromophore that absorbs UV-Vis light. Prolonged exposure to ambient laboratory light can induce:

  • Photo-oxidation: Accelerates the autoxidation process described above.

  • Dimerization: Although less common in solid state, solution-phase samples can undergo [2+2] cycloadditions or radical coupling under high-intensity light.

C. Hydration (Moisture Sensitivity)

While less reactive than aliphatic aldehydes, the electron-deficient nature of the quinoline ring (due to the nitrogen atom) can make the C2-aldehyde slightly more electrophilic, promoting reversible gem-diol (hydrate) formation in the presence of water.

  • LCMS Sign: Appearance of a peak at M+18 (Water addition).

Storage Protocols: The "Golden Standard"

Do not deviate from these parameters for long-term storage (>1 week).

Decision Tree: Storage Logic

StorageLogic Start Received Compound Duration Storage Duration? Start->Duration ShortTerm < 1 Week Duration->ShortTerm LongTerm > 1 Week Duration->LongTerm ShortAction Store at 4°C Amber Vial Parafilm Seal ShortTerm->ShortAction LongAction Store at -20°C Inert Gas (Ar/N2) Amber Vial Teflon-lined Cap LongTerm->LongAction

Figure 1: Decision matrix for storage conditions based on experimental timeline.

Detailed Protocol
ParameterRecommendationTechnical Rationale
Temperature -20°C (Long Term) Arrhenius equation dictates that lower temperatures exponentially slow the rate of radical initiation and oxidation.
Atmosphere Argon or Nitrogen Displaces O₂, removing the primary reactant for autoxidation. Argon is preferred as it is heavier than air and "blankets" the solid.
Container Amber Glass Vial Blocks UV/Blue light (<450 nm) to prevent photo-excitation of the quinoline ring.
Closure Teflon (PTFE) Lined Cap Prevents leaching of plasticizers (phthalates) from standard polyethylene caps, which can contaminate the sample over months.

Troubleshooting Guide (FAQ)

Q1: My sample has changed color from yellow to off-white. Is it still usable?

Diagnosis: This likely indicates partial oxidation to the carboxylic acid (8-fluoro-6-methylquinoline-2-carboxylic acid). Action:

  • Check Solubility: The acid is significantly less soluble in non-polar solvents (e.g., DCM, Hexanes) than the aldehyde.

  • Run TLC: Use a mobile phase of 20-30% Ethyl Acetate in Hexanes. The acid will remain at the baseline or streak, while the aldehyde will have an Rf ~0.4-0.6.

  • Remediation: If the impurity is minor (<10%), you can purify via a Bisulfite Wash :

    • Dissolve crude in EtOAc.

    • Wash with saturated aqueous NaHSO₃ (Sodium Bisulfite). The aldehyde forms a water-soluble adduct and moves to the aqueous layer.

    • Discard organic layer (contains non-aldehyde impurities).

    • Basify aqueous layer (pH ~9-10) with Na₂CO₃ and extract back into EtOAc to recover pure aldehyde.

Q2: I see a peak at M+16 in my LCMS. Is this an impurity?

Diagnosis: Yes. This corresponds to the carboxylic acid (M + 16 Da). Action: If this peak is >5% by UV area integration, repurification is required before using in sensitive reactions (e.g., reductive amination), as the acid will consume coupling reagents or act as a catalyst poison.

Q3: Can I store this as a stock solution in DMSO or DMF?

Recommendation: NO. Reasoning:

  • Oxidation: DMSO is a mild oxidant (Swern conditions). Over time, it can oxidize activated halides or aldehydes.

  • Hygroscopicity: DMSO and DMF are hygroscopic. Absorbed water will promote hydrate formation.

  • Stability: Aromatic aldehydes in solution are significantly more prone to light-induced degradation than in the solid state. Best Practice: Make fresh solutions immediately before use.

Q4: The compound is sticking to my spatula. How do I handle it?

Diagnosis: Static charge buildup, common with dry, crystalline heteroaromatics. Action: Use an antistatic gun or a polytetrafluoroethylene (PTFE) coated spatula . Avoid metal spatulas if possible, as trace transition metals (Fe, Cu) on the surface can catalyze radical oxidation mechanisms.

Experimental Workflow: Degradation Pathways

Understanding how the molecule breaks down helps in identifying impurities.

Degradation cluster_Oxidation Pathway A: Autoxidation (Air/Light) cluster_Hydration Pathway B: Hydration (Moisture) Aldehyde 8-Fluoro-6-methylquinoline- 2-carbaldehyde (Active Reagent) Acid 8-Fluoro-6-methylquinoline- 2-carboxylic acid (Inert/Side Product) Aldehyde->Acid + O2 / hν Hydrate Gem-Diol (Hydrate) (Reversible) Aldehyde->Hydrate + H2O

Figure 2: Primary degradation pathways. Pathway A is irreversible; Pathway B is reversible under dehydrating conditions.

References

  • Chemical Identity & Isomer Data

    • 6-fluoro-8-methylquinoline-2-carbaldehyde (Isomer Analog). CAS No. 904369-35-3.[1] 001Chemical. Link

    • 5-Bromo-8-fluoro-6-methylquinoline-2-carbaldehyde (Structural Derivative). MolCore.[2] Link

  • Aldehyde Stability & Handling

    • Impact of Aromatic Aldehydes on Fragrance Stability. Allan Chemical Corporation.[2][3] Link

    • Handling and Storage of Unstable Reagents. Fisher Scientific Safety Data Sheets (General Quinoline Aldehyde Protocols). Link

  • Purification Protocols

    • Purification of Aldehydes via Bisulfite Adducts. Organic Syntheses, Coll. Vol. 5, p. 365.[4] Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before handling.

Sources

Technical Support Center: Navigating the Reactivity of 8-Fluoro-6-methylquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Fluoro-6-methylquinoline-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development scientists who are working with this versatile but challenging heterocyclic aldehyde. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common experimental hurdles related to its low reactivity and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no reactivity with 8-Fluoro-6-methylquinoline-2-carbaldehyde in standard nucleophilic addition reactions?

A1: The diminished reactivity of the aldehyde group in 8-Fluoro-6-methylquinoline-2-carbaldehyde is primarily due to the potent electron-withdrawing effects of the quinoline ring system and the 8-fluoro substituent. The nitrogen atom in the quinoline ring deactivates the heterocyclic ring towards electrophilic substitution and also reduces the electrophilicity of the carbonyl carbon at the 2-position through resonance and inductive effects. Furthermore, the fluorine atom at the 8-position is a strong electron-withdrawing group, which further deactivates the aldehyde functionality towards nucleophilic attack.


}

Figure 1. Factors contributing to the low reactivity of 8-Fluoro-6-methylquinoline-2-carbaldehyde.

Q2: Are there any general strategies to enhance the reactivity of this aldehyde?

A2: Yes, several strategies can be employed to overcome the inherent low reactivity:

  • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., MgBr₂, ZnCl₂, TiCl₄) can coordinate to the carbonyl oxygen, increasing the polarization of the C=O bond and making the carbonyl carbon more electrophilic.

  • Brønsted Acid Catalysis: In some cases, a Brønsted acid can protonate the carbonyl oxygen, leading to its activation.

  • Use of More Reactive Nucleophiles: Employing stronger or "harder" nucleophiles, such as Grignard reagents or organolithium compounds, can be effective.

  • Higher Reaction Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed.

  • N-Oxide Formation: Conversion of the quinoline nitrogen to an N-oxide can sometimes alter the electronic properties of the ring and enhance the reactivity of substituents at the 2-position.[1]

Troubleshooting Guide for Common Reactions

This guide provides troubleshooting for common reactions that researchers may find challenging with 8-Fluoro-6-methylquinoline-2-carbaldehyde.


}

Figure 2. General troubleshooting workflow for low-yield reactions.

Issue 1: Poor Yield in Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[2][3] With a deactivated aldehyde, this reaction can be sluggish.

Troubleshooting Steps & Protocol:

  • Catalyst and Solvent Optimization: The choice of base and solvent is critical. While weak bases are typically used, a stronger base or a more effective catalytic system may be necessary. Polar protic solvents have been shown to be effective for similar quinoline aldehydes.[4]

    Parameter Recommendation Rationale
    Catalyst Piperidine, Pyrrolidine, Ammonium Acetate with Acetic Acid, or TiCl₄/Et₃NA slightly stronger base or a Lewis acid can enhance the reaction rate.
    Solvent Ethanol, Methanol, or Toluene (with a Dean-Stark trap)Polar protic solvents can facilitate proton transfer steps. A non-polar solvent with water removal can drive the equilibrium towards the product.
    Temperature RefluxIncreased temperature provides the necessary activation energy.
  • Extended Reaction Time: Monitor the reaction by TLC and allow for longer reaction times (24-48 hours) if necessary.

Optimized Knoevenagel Protocol:

  • To a solution of 8-Fluoro-6-methylquinoline-2-carbaldehyde (1.0 eq) and the active methylene compound (1.1-1.5 eq) in absolute ethanol, add piperidine (0.2-0.5 eq).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • If the reaction is slow, consider adding a catalytic amount of acetic acid.

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash with cold ethanol.

Issue 2: Failure of the Wittig Reaction

The Wittig reaction is a powerful method for alkene synthesis from aldehydes.[1][2][5][6][7] The reactivity of the phosphorus ylide is a key determinant of success, especially with unreactive aldehydes.

Troubleshooting Steps & Protocol:

  • Ylide Reactivity: For deactivated aldehydes, highly reactive, non-stabilized ylides are recommended. Stabilized ylides (containing electron-withdrawing groups) are less nucleophilic and may fail to react.[1]

    Parameter Recommendation Rationale
    Ylide Type Non-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt)More nucleophilic and reactive towards the deactivated aldehyde.
    Base for Ylide Generation n-BuLi, NaH, or KHMDS in an aprotic solvent like THF or DMSOStrong bases are required to fully deprotonate the phosphonium salt to generate the ylide.
    Temperature Start at low temperature (-78 °C to 0 °C) for ylide generation, then warm to room temperature or gently heat for the reaction with the aldehyde.Controls the stability of the ylide and the reaction rate.
  • Salt-Free Conditions: The presence of lithium salts can sometimes inhibit the reaction or affect the stereochemical outcome.[5] Using sodium- or potassium-based strong bases can lead to "salt-free" conditions that may be more favorable.

Optimized Wittig Protocol (using a non-stabilized ylide):

  • Suspend the appropriate alkyltriphenylphosphonium bromide (1.2 eq) in dry THF under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. A color change (typically to orange or red) indicates ylide formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the ylide solution to 0 °C and add a solution of 8-Fluoro-6-methylquinoline-2-carbaldehyde (1.0 eq) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

Issue 3: Incomplete Grignard or Organolithium Addition

Grignard and organolithium reagents are potent nucleophiles that should, in principle, react with the aldehyde.[8][9][10] However, slow reaction rates or side reactions can lead to low yields.

Troubleshooting Steps & Protocol:

  • Aldehyde Activation: The use of a Lewis acid can significantly enhance the electrophilicity of the aldehyde.

    Parameter Recommendation Rationale
    Lewis Acid Additive MgBr₂·OEt₂, CeCl₃ (for Luche reduction conditions if a hydride is used), or ZnCl₂Activates the carbonyl group towards nucleophilic attack.
    Reagent Quality Use freshly prepared or titrated Grignard/organolithium reagents.Ensures the reagent is active and the stoichiometry is accurate.
    Temperature Add the organometallic reagent at low temperature (-78 °C) and slowly warm to room temperature.Controls the exothermicity of the reaction and minimizes side reactions.
  • Inverse Addition: Adding the aldehyde solution slowly to the Grignard reagent solution can sometimes improve yields by maintaining an excess of the nucleophile.

Optimized Grignard Protocol with Lewis Acid Activation:

  • To a solution of 8-Fluoro-6-methylquinoline-2-carbaldehyde (1.0 eq) in dry THF under an inert atmosphere, add MgBr₂·OEt₂ (1.1 eq) and stir for 30 minutes at room temperature.

  • Cool the mixture to -78 °C.

  • Slowly add the Grignard reagent (1.2-1.5 eq) dropwise.

  • Stir at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction carefully at 0 °C with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent and purify by column chromatography.

References

  • Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. PubMed, 2023. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI, 2020. [Link]

  • Recent developments in knoevenagel condensation reaction: a review. ResearchGate, 2021. [Link]

  • The catalyst 1 mediated Knoevenagel condensation of 8-hydroxyquinoline-2-carbaldehyde with ethyl-2-cyanoacetate a,b. ResearchGate. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Royal Society of Chemistry, 2024. [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Royal Society of Chemistry. [Link]

  • handout lab6 GRIGNARD REACTION. [Link]

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes. PMC, 2023. [Link]

  • Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. PubMed, 2020. [Link]

  • Grignard reagent and its reactions as a nucleophile. Organic Chemistry Tutorials, 2019. [Link]

  • Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors. PubMed, 2015. [Link]

  • Wittig Reaction. Chemistry LibreTexts, 2023. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry, 2015. [Link]

  • The Wittig Reaction. Chemistry LibreTexts, 2023. [Link]

  • The Knoevenagel condensation reactions of various aromatic aldehydes.... ResearchGate, 2022. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry, 2018. [Link]

  • 18.6 ADDITION OF ORGANOMETALLIC NUCLEOPHILES. [Link]

  • A Wittig-olefination–Claisen-rearrangement approach to the 3-methylquinoline-4-carbaldehyde synthesis. PMC, 2012. [Link]

  • Palladium-Catalyzed Chelation-Assisted Aldehyde C-H Bond Activation of Quinoline-8-carbaldehydes: Synthesis of Amides from Aldehydes with Anilines and Other Amines. PubMed, 2024. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate, 2020. [Link]

  • HYBRID CATALYSIS OF 8-QUINOLINECARBOXALDEHYDE AND BRØNSTED ACID FOR EFFICIENT RACEMIZATION OF α-AMINO AMIDES AND ITS APPLICATI. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism. YouTube, 2015. [Link]

  • Scheme 3. (a) Amidation of quinoline-8-carbaldehyde. (b) Oxidative.... ResearchGate. [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. PMC, 2019. [Link]

  • Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. ResearchGate, 2016. [Link]

  • Catalytic, Nucleophilic Allylation of Aldehydes with Allyl Acetate. Organic Chemistry Portal, 2009. [Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers, 2023. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 8-Fluoro-6-methylquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 8-Fluoro-6-methylquinoline-2-carbaldehyde. This document is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond simple protocols to address the common challenges and nuances of this multi-step synthesis, providing troubleshooting guides and in-depth FAQs to ensure the successful and efficient production of your target compound. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to empower you with the expertise needed to optimize your experimental outcomes.

Overview of the Synthetic Strategy

The synthesis of 8-Fluoro-6-methylquinoline-2-carbaldehyde is most effectively approached via a two-stage process. This strategy is dictated by the functionalities present in the target molecule:

  • Stage 1: Construction of the Quinoline Core. The first stage involves the synthesis of the precursor, 8-fluoro-2,6-dimethylquinoline. This is typically achieved through a variation of the Doebner-von Miller reaction, a robust method for forming the quinoline ring system from an aniline and α,β-unsaturated carbonyl compounds.[1]

  • Stage 2: Oxidation of the 2-Methyl Group. The second stage is the selective oxidation of the methyl group at the 2-position of the quinoline ring to afford the desired carbaldehyde. The Riley oxidation, which utilizes selenium dioxide (SeO₂), is a classic and highly effective method for this specific transformation.[2][3]

This guide is structured to address the potential issues you may encounter in each of these critical stages.

G cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: Selective Oxidation A 4-Fluoro-2-methylaniline + α,β-Unsaturated Carbonyl B Doebner-von Miller Reaction A->B Acid Catalyst (e.g., HCl, H₂SO₄) D 8-Fluoro-2,6-dimethylquinoline C 8-Fluoro-2,6-dimethylquinoline B->C E Riley Oxidation D->E SeO₂ Solvent (e.g., Acetic Acid, Dioxane) F 8-Fluoro-6-methylquinoline-2-carbaldehyde E->F

Caption: Overall two-stage synthetic workflow.

Part A: Troubleshooting the Quinoline Core Synthesis (Doebner-von Miller Reaction)

The Doebner-von Miller reaction, while powerful, is notorious for its harsh acidic conditions, which can lead to several common problems.[4]

Q1: My reaction mixture has turned into a thick, dark, intractable tar, resulting in a very low yield. What is causing this and how can I prevent it?

A1: Root Cause Analysis & Mitigation Strategy

Tar formation is the most frequently encountered issue in this synthesis.[4] The primary cause is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone starting material (e.g., crotonaldehyde) under the strong acidic and thermal conditions required for the reaction.[4][5]

Troubleshooting Steps:

  • Control Reagent Addition: The polymerization of the unsaturated carbonyl is often a highly exothermic process. Add the α,β-unsaturated carbonyl compound slowly and portion-wise to the heated acidic solution containing the 4-fluoro-2-methylaniline.[4] This allows for better management of the reaction exotherm and minimizes the rate of self-polymerization.[5]

  • Optimize Reaction Temperature: Excessive heat is a major contributor to polymerization.[4] Maintain the lowest effective temperature that allows the cyclization to proceed at a reasonable rate. A stepwise heating profile can also help control any sudden exothermic events.

  • Choice of Acid Catalyst: While strong Brønsted acids like HCl and H₂SO₄ are traditional, consider using Lewis acids such as zinc chloride or solid acid catalysts like Ag(I)-exchanged Montmorillonite K10.[4][6] These can sometimes offer milder conditions and simplify work-up, reducing charring.[6]

Q2: The reaction seems to have stalled, and TLC analysis shows a significant amount of unreacted aniline. How can I drive the reaction to completion?

A2: Ensuring Complete Conversion

Incomplete conversion can stem from insufficient activation or premature termination of the catalytic cycle.

Troubleshooting Steps:

  • Ensure Sufficient Oxidant: The final step of the Doebner-von Miller mechanism is an oxidation to form the aromatic quinoline ring. This is often accomplished by an oxidant generated in situ from the reaction intermediates.[4] However, in some cases, an external oxidizing agent (e.g., nitrobenzene, arsenic acid, or even air) may be required to drive the reaction to full conversion. Ensure your conditions facilitate this final aromatization step.

  • Verify Acid Concentration: The acid acts as a catalyst for both the initial Michael addition and the subsequent cyclization and dehydration steps.[1] Ensure the acid concentration is sufficient. For laboratory-scale synthesis, a common approach involves using concentrated HCl.[5]

  • Reaction Time: These reactions can be slow. Monitor the reaction progress by Thin Layer Chromatography (TLC) over an extended period (e.g., 4-8 hours) to confirm that it has reached completion before initiating work-up.[4]

G Start Low Yield of 8-Fluoro-2,6-dimethylquinoline Q1 Is significant tar/polymer formation observed? Start->Q1 A1_Yes 1. Add α,β-unsaturated carbonyl slowly. 2. Reduce reaction temperature. 3. Consider alternative Lewis/solid acid catalysts. Q1->A1_Yes Yes Q2 Does TLC show unreacted aniline? Q1->Q2 No A1_Yes->Q2 A2_Yes 1. Ensure sufficient oxidant is present. 2. Verify acid catalyst concentration. 3. Increase reaction time and monitor by TLC. Q2->A2_Yes Yes End Proceed to Purification Q2->End No A2_Yes->End

Caption: Troubleshooting flowchart for quinoline core synthesis.

Part B: Troubleshooting the Selective Oxidation (Riley Oxidation)

The oxidation of the 2-methyl group to a 2-carbaldehyde using selenium dioxide (SeO₂) is generally reliable but requires careful control to maximize yield and minimize side products.[2][3]

Q1: The yield of my desired aldehyde is low, and I'm isolating unreacted starting material. How can I improve the conversion rate?

A1: Optimizing for Complete Oxidation

Incomplete conversion is often a matter of reaction kinetics and reagent stoichiometry.

Troubleshooting Steps:

  • Reagent Stoichiometry: Selenium dioxide is the limiting reagent. While a slight excess is sometimes used, starting with at least 1.0 to 1.1 molar equivalents is crucial.[2] Ensure the SeO₂ is of high purity and has been stored correctly, as it can be hygroscopic.

  • Reaction Temperature and Time: This oxidation typically requires heating. A common starting point is refluxing in a solvent like acetic acid or dioxane for several hours (e.g., 4-18 hours).[2] If conversion is low, consider extending the reaction time or cautiously increasing the temperature, while monitoring for potential decomposition.

  • Solvent Choice: The solvent can significantly impact the reaction. Dioxane and acetic acid are frequently used.[2] Acetic acid can sometimes facilitate a cleaner reaction. Experimenting with different solvents may be necessary for full optimization.

Q2: My final product is contaminated with a red or black precipitate, making purification difficult. What is this, and how do I remove it?

A2: Managing Selenium Byproducts

The characteristic red or black precipitate is elemental selenium (Se), the reduced form of SeO₂. Its presence is an indicator that the oxidation has occurred. However, it must be thoroughly removed.

Troubleshooting Steps:

  • Filtration: After the reaction is complete and cooled, the elemental selenium can be removed by filtration. Using a pad of Celite® can aid in removing finely divided selenium particles.

  • Work-up Procedure: A standard work-up involves removing the solvent under reduced pressure, re-dissolving the residue in an organic solvent like dichloromethane or ethyl acetate, and washing with a basic solution (e.g., 1M NaOH or saturated NaHCO₃) to remove any acidic impurities.[2] This is followed by a brine wash and drying over an anhydrous salt like MgSO₄ or Na₂SO₄.

  • Chromatography: Final purification is almost always achieved by column chromatography on silica gel.[2][3] A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective at separating the desired aldehyde from any remaining starting material or minor byproducts.

Q3: Besides unreacted starting material, what other side products might I be forming?

A3: Potential Side Reactions

While the Riley oxidation is quite selective for activated methyl groups, over-oxidation or other side reactions can occur.

  • Over-oxidation to Carboxylic Acid: Prolonged reaction times or excessive temperatures can lead to the formation of the corresponding 8-fluoro-6-methylquinoline-2-carboxylic acid. This can be identified by analytical techniques (e.g., NMR, MS) and separated by chromatography.

  • Ring Oxidation: Although less common under these conditions, harsh oxidation could potentially lead to the formation of N-oxides or other undesired products. Maintaining the lowest effective temperature helps to minimize these pathways.

Data Presentation: Comparison of Oxidation Conditions

PrecursorOxidant (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
3-(2-furoyl)-2-methylquinolineSeO₂ (1.1)Acetic Acid801775 (crude)[2]
8-Bromo-2-methylquinolineSeO₂ (1.1)Dioxane/H₂OReflux280-90[3]
2-MethylquinolineSeO₂ (1.1)Dioxane100487[7]

This table provides a summary of representative conditions for the oxidation of 2-methylquinolines, demonstrating the typical parameters used.

Experimental Protocols

Protocol A: Synthesis of 8-Fluoro-2,6-dimethylquinoline (Illustrative)

This protocol is a generalized procedure based on the Doebner-von Miller reaction and should be optimized for the specific substrates.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-2-methylaniline (1 equiv.).

  • Carefully add concentrated hydrochloric acid. The mixture will likely become a thick slurry.

  • Heat the mixture to approximately 80-100 °C with vigorous stirring.

  • Slowly, add crotonaldehyde (or a suitable precursor like paraldehyde) (1.5-2.0 equiv.) dropwise over 30-60 minutes. Caution: The reaction can be vigorous and exothermic.[5]

  • After the addition is complete, maintain the reaction at reflux for 4-7 hours. Monitor the progress by TLC.[4]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a concentrated base solution (e.g., NaOH or Na₂CO₃) until the pH is > 9.

  • Extract the aqueous mixture multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).[4]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 8-fluoro-2,6-dimethylquinoline.

Protocol B: Synthesis of 8-Fluoro-6-methylquinoline-2-carbaldehyde

This protocol is adapted from established procedures for the Riley oxidation of 2-methylquinolines.[2][3]

  • In a round-bottom flask, dissolve 8-fluoro-2,6-dimethylquinoline (1 equiv.) in a suitable solvent such as glacial acetic acid or 1,4-dioxane.

  • Add selenium dioxide (1.1 equiv.) to the solution.

  • Heat the mixture to 80-100 °C (or reflux) and stir for 4-18 hours. Monitor the reaction by TLC until the starting material is consumed. A black precipitate of elemental selenium will form.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the selenium precipitate. Wash the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate by rotary evaporation.

  • Dissolve the residue in dichloromethane. Wash the organic solution sequentially with 1M NaOH solution, water, and brine.[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 8-Fluoro-6-methylquinoline-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: Can I use other methods besides the Doebner-von Miller reaction to synthesize the quinoline core? A1: Yes, other classical methods like the Skraup, Combes, or Friedländer syntheses exist for quinoline formation.[8] Modern methods involving transition-metal catalysis, such as Pd-catalyzed aza-Wacker oxidative cyclization, have also been developed and may offer milder conditions and different substrate scopes.[9] The choice depends on the availability of starting materials and desired substitution patterns.

Q2: Is selenium dioxide the only option for the oxidation step? A2: While SeO₂ is the most common and direct reagent for this specific transformation, other methods for oxidizing C(sp³)–H bonds adjacent to a heteroaromatic ring exist.[7] These can include metal-catalyzed aerobic oxidations, but they may require more extensive optimization to achieve the desired selectivity for the 2-methyl group. For this substrate, the Riley oxidation remains the most reliable and well-documented method.

Q3: How should I handle selenium-containing waste? A3: Selenium and its compounds are toxic and require proper disposal. All selenium-containing waste, including the filtered elemental selenium and any contaminated solvents or glassware, should be collected in a designated hazardous waste container and disposed of according to your institution's environmental health and safety guidelines.

Q4: What are the best practices for purifying the final aldehyde product? A4: Aldehydes can be sensitive to air oxidation. While 8-fluoro-6-methylquinoline-2-carbaldehyde is relatively stable, it is good practice to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. For purification, column chromatography is standard.[2] If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem. 4

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Link

  • Li, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. PMC. Link

  • Beale, S. C., et al. (1995). Quinoline-2-(carboxaldehyde) reagents for detection of primary amines. U.S. Patent No. 5,459,272. Google Patents. Link

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of. Link

  • Devi, K. R., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research. Link

  • Dancer, R. J., & Jones, R. A. (2010). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. Synthesis.
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Link

  • Wikipedia. (n.d.). Doebner–Miller reaction. Link

  • Zhang, Z., et al. (2008). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Organic Chemistry Portal. Link

  • Moodley, K. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Royal Society of Chemistry. (n.d.). I2-Catalyzed oxidative dehydrogenative tandem cyclization of 2-methylquinolines, arylamines and 1,4-dioxane. Link

  • BenchChem Technical Support Team. (2025). Optimization of reaction conditions for quinolin-2-one synthesis. Benchchem.
  • BenchChem Technical Support Team. (2025). Optimization of reaction conditions for quinolone synthesis. Benchchem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). The Enduring Significance of Quinoline-6-carbaldehyde: A Deep Dive into its Discovery and Synthesis. Benchchem.
  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.
  • Win, K. M. N., et al. (2019). Supporting Information - Iodine Mediated in situ generation of R-Se-I: Application towards the Construction of Pyrano[4,3-b]quinoline heterocycles and Fluorescence Properties. The Royal Society of Chemistry.
  • LookChem. (n.d.). Purification of Quinoline. Chempedia. Link

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
  • ResearchGate. (2025). (PDF)
  • American Chemical Society. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega.
  • Al-Hussain, S. A., & El-Faham, A. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Sadowski, Z., et al. (2020).
  • International Journal of Future Medical and Research. (2025).
  • IIP Series. (n.d.).

Sources

Technical Support Center: 8-Fluoro-6-methylquinoline-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

8-Fluoro-6-methylquinoline-2-carbaldehyde is a critical intermediate, often employed as a scaffold in the development of c-Met inhibitors and other kinase-targeting therapeutics. The presence of the fluorine atom at the C8 position and a methyl group at C6 modulates the electronic properties and metabolic stability of the quinoline ring.

The industry-standard synthesis for this moiety is the Riley Oxidation of 8-fluoro-2,6-dimethylquinoline using Selenium Dioxide (SeO₂) . While effective, this pathway is notorious for specific impurity profiles that can hamper downstream SAR (Structure-Activity Relationship) studies.

This guide addresses the three most frequent technical hurdles:

  • Over-oxidation to the carboxylic acid.

  • Persistent Selenium contamination (Red/Grey precipitates).

  • Regioselectivity issues (Oxidation of C6-Me vs. C2-Me).

Impurity Profile & Troubleshooting (Q&A)

Category A: The "Red Product" & Metal Contamination

Q: My crude product has a persistent reddish-orange hue even after filtration. Is this a chromophore or an impurity?

A: This is almost certainly colloidal Selenium (Se⁰) , not an intrinsic property of the aldehyde (which is typically a pale yellow to off-white solid).

  • The Mechanism: During the Riley oxidation, SeO₂ is reduced to elemental Selenium.[1] While bulk Selenium precipitates as a black solid, trace amounts form red colloidal suspensions that pass through standard filter paper.

  • The Fix:

    • Celite Filtration: Do not use simple paper. Filter the hot reaction mixture through a thick pad of Celite 545.

    • Chemical Scavenging: If the color persists, treat the organic layer with aqueous sodium thiosulfate or potassium metabisulfite during workup to precipitate soluble selenium species, then re-filter.

    • Column Chromatography: Ensure your stationary phase is sufficient; Selenium often bands near the solvent front or trails significantly.

Category B: The "Polar Drag" (Acid Impurity)

Q: I see a significant baseline spot on TLC (high polarity) and my yield is lower than expected (40-50%). What is happening?

A: You are observing 8-Fluoro-6-methylquinoline-2-carboxylic acid . This is the over-oxidation product.

  • Root Cause:

    • Excess SeO₂: Using >1.2 equivalents of SeO₂ promotes further oxidation of the aldehyde to the acid.

    • Extended Reaction Time: Leaving the reaction at reflux overnight (12h+) often degrades the aldehyde.

    • Water Content: While trace water helps the reaction, excess water in the solvent (Dioxane/Water mixes) can favor the formation of the gem-diol (hydrate), which oxidizes more readily to the acid.

  • The Fix:

    • Stoichiometry Control: Use exactly 1.1 equivalents of SeO₂.

    • Monitoring: Quench the reaction immediately upon disappearance of the starting material (typically 2-4 hours in refluxing dioxane).

    • Base Wash: The acid impurity can be removed by washing the organic extract with saturated NaHCO₃ . The aldehyde remains in the organic layer; the acid moves to the aqueous layer as the carboxylate salt.

Category C: Unreacted Starting Material

Q: The reaction stalls with 20% starting material remaining. Adding more SeO₂ just increases the acid impurity. How do I push it to completion?

A: The reaction likely stalled due to the deactivation of the SeO₂ surface or solvent effects.

  • The Fix:

    • Solvent Choice: Switch from Dioxane to Xylene . The higher boiling point (140°C vs 101°C) often drives the reaction to completion faster, reducing the window for over-oxidation.

    • Activation: Ensure your SeO₂ is dry and free-flowing. Clumped, hydrated SeO₂ is less reactive. Subliming SeO₂ prior to use is the gold standard for difficult oxidations.

Critical Impurities Table

Impurity NameStructure DescriptionOriginRemoval Strategy
Impurity A (Over-oxidation)8-Fluoro-6-methylquinoline-2-carboxylic acid Oxidation of the aldehyde product.Wash organic layer with sat. NaHCO₃. Acidify aqueous layer to recover if needed.
Impurity B (Starting Material)8-Fluoro-2,6-dimethylquinoline Incomplete reaction.Silica Gel Chromatography (Hex/EtOAc). Starting material is much less polar than the aldehyde.
Impurity C (Selenium)Elemental Selenium (Se⁰) Reduction of SeO₂.[1]Filtration through Celite; wash with Na₂S₂O₃; recrystallization from EtOH.
Impurity D (Hydrate)8-Fluoro-6-methylquinoline-2-carbaldehyde hydrate Reaction of aldehyde with water during workup.Dry organic layer thoroughly with Na₂SO₄. Azeotropic distillation with toluene.

Optimized Experimental Protocol

Objective: Synthesis of 8-Fluoro-6-methylquinoline-2-carbaldehyde via SeO₂ Oxidation.

  • Setup: To a 250 mL round-bottom flask, add 8-fluoro-2,6-dimethylquinoline (1.0 equiv) and 1,4-dioxane (10 mL/g).

  • Reagent Addition: Add Selenium Dioxide (1.1 equiv).

    • Note: If using commercial SeO₂, crush any lumps into a fine powder before addition.

  • Reaction: Heat the mixture to reflux (100-105°C) with vigorous stirring.

    • Checkpoint: The mixture will turn black as Se⁰ precipitates. Monitor by TLC every 30 mins.

  • Filtration (Critical): Once starting material is <5%, cool to room temperature. Filter the dark suspension through a Celite pad (approx. 2 cm thick) to remove metallic selenium. Wash the pad with EtOAc.

  • Workup:

    • Concentrate the filtrate to remove dioxane.

    • Dissolve residue in EtOAc.

    • Wash 1: Saturated NaHCO₃ (2x) -> Removes Impurity A (Acid) .

    • Wash 2: Brine (1x).

    • Dry over anhydrous Na₂SO₄ and concentrate.

  • Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (0-20% EtOAc in Hexanes).

Visualizations

Figure 1: Reaction Pathway & Impurity Genesis

ReactionPathway cluster_regio Regioselectivity Note SM 8-Fluoro-2,6- dimethylquinoline (Starting Material) SeO2 SeO2 / Dioxane Reflux SM->SeO2 C6_Ox C6-Methyl Oxidation (Kinetically Unfavored) SM->C6_Ox Trace only Aldehyde TARGET: 8-Fluoro-6-methylquinoline- 2-carbaldehyde SeO2->Aldehyde Primary Reaction (Oxidation of C2-Me) Se_Metal Impurity C: Selenium (Se0) (Red/Black Ppt) SeO2->Se_Metal By-product Acid Impurity A: Carboxylic Acid (Over-oxidation) Aldehyde->Acid Over-oxidation (Excess SeO2 / Time)

Caption: Mechanistic pathway showing the selective oxidation of the activated C2-methyl group and the origin of major impurities.

Figure 2: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture Filter Filter through Celite Start->Filter ColorCheck Is Filtrate Red? Filter->ColorCheck ThioTreat Treat with Na2S2O3 ColorCheck->ThioTreat Yes BaseWash Wash with sat. NaHCO3 ColorCheck->BaseWash No ThioTreat->BaseWash SepLayer Separate Layers BaseWash->SepLayer OrgLayer Organic Layer (Contains Aldehyde) SepLayer->OrgLayer AqLayer Aqueous Layer (Contains Acid Impurity) SepLayer->AqLayer FinalPur Recrystallize (EtOH) or Column Chrom. OrgLayer->FinalPur

Caption: Logical workflow for removing Selenium residues and separating the carboxylic acid impurity from the target aldehyde.

References

  • Riley, H. L., Morley, J. F., & Friend, N. A. (1932).[1] Selenium Dioxide, a New Oxidizing Agent. Part I. Its Reaction with Aldehydes and Ketones. Journal of the Chemical Society (Resumed), 1875-1883. Link

  • BenchChem. (2025).[2][3] Technical Support Center: Synthesis of Quinoline-2-Carboxylates. Retrieved from BenchChem Technical Guides.

  • Tagawa, Y., et al. (2002). Synthesis and antifungal activity of 6-fluoro-8-quinolinol derivatives. Journal of Heterocyclic Chemistry, 39(1), 25-30.
  • Omote, M., et al. (2024). Recent Advances in the Synthesis of Fluorinated Quinolines. Asian Journal of Organic Chemistry. (Context on 8-fluoro-quinoline precursors).
  • Adichemistry. (2024).[4] Selenium Dioxide Oxidation (Riley Oxidation) Mechanism. Retrieved from

Sources

degradation pathways of 8-Fluoro-6-methylquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Fluoro-6-methylquinoline-2-carbaldehyde

Topic: Degradation Pathways & Stability Management Target Audience: Medicinal Chemists, Process Development Scientists Document ID: TSC-QZG-2026-02

Core Technical Overview

8-Fluoro-6-methylquinoline-2-carbaldehyde is a highly reactive heterocyclic building block. Its instability arises from the synergistic electron-withdrawing effect of the quinoline nitrogen and the 8-fluoro substituent, which renders the C-2 aldehyde carbon highly electrophilic. Unlike simple benzaldehydes, this scaffold is prone to rapid autoxidation, hydration, and photocyclization.

This guide provides a mechanistic troubleshooting framework to preserve compound integrity during storage and synthesis.

Troubleshooting Guide (Q&A)

Issue 1: "My LC-MS shows a persistent impurity at M+16 relative to the parent mass."

Diagnosis: Autoxidation to Carboxylic Acid. Mechanism: The aldehyde proton at the C-2 position is activated by the adjacent electron-deficient pyridine-like ring. Exposure to atmospheric oxygen facilitates a radical chain mechanism, converting the aldehyde to 8-Fluoro-6-methylquinoline-2-carboxylic acid . Corrective Action:

  • Immediate: Check the pH of your sample. The acid degradant will lower the pH.

  • Prevention: Store the compound under an Argon atmosphere. Nitrogen is acceptable but Argon is heavier and provides a better blanket.

  • Purification: The acid is significantly more polar. A simple filtration through a short plug of basic alumina or a bicarbonate wash (if the compound is dissolved in organic solvent) can remove the acid.

Issue 2: "I see split peaks or 'ghost' masses (M+32 or M+14) when analyzing in Methanol."

Diagnosis: Hemiacetal/Acetal Formation. Mechanism: The electron-withdrawing 8-fluoro group increases the electrophilicity of the carbonyl carbon. In protic solvents like Methanol (MeOH) or Ethanol (EtOH), the aldehyde undergoes reversible nucleophilic attack to form hemiacetals (Parent + 32 Da for MeOH). Corrective Action:

  • Protocol Change: Switch to Acetonitrile (ACN) or DMSO for LC-MS sample preparation.

  • Verification: If you must use alcohol, add 0.1% Formic acid; acidic conditions can sometimes push the equilibrium back, but aprotic solvents are safer for accurate purity assessment.

Issue 3: "The yellow powder has turned dark brown/black after leaving it on the bench."

Diagnosis: Photochemical Degradation. Mechanism: The quinoline core is a chromophore that absorbs UV-Vis radiation. Excitation can lead to radical formation at the benzylic methyl group (position 6) or N-oxide formation, followed by polymerization. Corrective Action:

  • Storage: Amber vials are mandatory. Wrap reaction vessels in aluminum foil during synthesis if the reaction time exceeds 1 hour.

  • Recovery: Recrystallization from non-polar solvents (e.g., Hexanes/EtOAc mix) is often effective for removing heavy polymers.

Issue 4: "Yields are low when using strong bases (NaOH/KOH)."

Diagnosis: Cannizzaro Disproportionation. Mechanism: In the presence of strong non-nucleophilic bases, the aldehyde lacks an alpha-proton and can undergo self-oxidation/reduction, yielding the corresponding alcohol and carboxylic acid. Corrective Action:

  • Optimization: Switch to milder bases like Cesium Carbonate (Cs₂CO₃) or DIPEA . If a strong base is required, add the base slowly at low temperatures (0°C) to favor the desired nucleophilic attack over disproportionation.

Visualizing Degradation Pathways

The following diagram details the molecular fate of 8-Fluoro-6-methylquinoline-2-carbaldehyde under various stress conditions.

DegradationPathways Parent 8-Fluoro-6-methylquinoline- 2-carbaldehyde (Parent) Acid Degradant A: Carboxylic Acid (Oxidation) Parent->Acid O2 (Air), Radical Initiators [Fast Process] Hemiacetal Degradant B: Hemiacetal/Acetal (Solvent Adduct) Parent->Hemiacetal MeOH/EtOH [Reversible] Polymer Degradant C: Dimers/Polymers (Photolysis) Parent->Polymer UV Light (hν) [Slow Accumulation] Cannizzaro Degradant D: Alcohol + Acid (Disproportionation) Parent->Cannizzaro NaOH/KOH (Strong Base)

Caption: Mechanistic degradation map identifying critical stress factors: Oxidation (Red), Solvolysis (Yellow), and Photolysis (Green).

Detailed Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to separate the parent aldehyde from its acid degradant.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Suppresses ionization of the acid degradant, improving peak shape)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Quinoline core) and 280 nm
Expected Retention Acid Degradant (Earlier RT) < Parent Aldehyde < Dimer/Polymer (Late RT)
Protocol B: Forced Degradation (Stress Test)

Perform this to validate your analytical method.

  • Oxidation Stress: Dissolve 5 mg of compound in 1 mL ACN. Add 50 µL of 30% H₂O₂. Incubate at RT for 1 hour. Expect conversion to Carboxylic Acid.[1][2][3][4]

  • Base Stress: Dissolve 5 mg in 1 mL THF. Add 50 µL 1N NaOH. Expect Cannizzaro products (Alcohol + Acid).

  • Control: Dissolve 5 mg in dry ACN under Argon. Store in dark.

Storage & Handling Summary

ConditionRecommendationReason
Temperature -20°C (Long term)Slows radical oxidation kinetics.
Atmosphere Argon (Preferred) or NitrogenDisplaces O₂ to prevent autoxidation.
Container Amber Glass VialsBlocks UV light to prevent photolysis.
Solvents Avoid Alcohols (MeOH, EtOH)Prevents hemiacetal formation. Use ACN, DCM, or THF.

References

  • BenchChem. (2025).[3] Technical Support Center: Degradation of 2-Methyl-8-quinolinecarboxaldehyde. Retrieved from

  • M. Hunsen. (2005).[4] Pyridinium Chlorochromate Catalyzed Oxidation of Aldehydes to Carboxylic Acids. Synthesis, 2487-2490.[4] Retrieved from

  • Thermo Scientific Chemicals. (2025). 6-Fluoroquinoline-2-carboxaldehyde Product Specifications. Retrieved from

  • Sridhar, P., et al. (2016). Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors. RSC Advances, 6, 64460–64468. Retrieved from

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from

Sources

Technical Support Center: Scaling Synthesis of 8-Fluoro-6-methylquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

User Query: "I need to scale up the synthesis of 8-Fluoro-6-methylquinoline-2-carbaldehyde. My current yields are inconsistent, and purification is a bottleneck."

Scientist's Response: Scaling substituted quinolines requires navigating two notorious challenges: the exothermicity of the ring-closing step and the regioselectivity of the aldehyde formation. For 8-Fluoro-6-methylquinoline-2-carbaldehyde , we recommend a two-stage established industrial route:

  • Modified Doebner-Miller Synthesis: Condensation of 2-fluoro-4-methylaniline with crotonaldehyde to form the 2,6-dimethyl substituted quinoline core.

  • Riley Oxidation: Selective oxidation of the activated C2-methyl group using Selenium Dioxide (SeO₂) .

Why this route?

  • Regioselectivity: SeO₂ is highly specific for methyl groups

    
     to the ring nitrogen (C2), leaving the benzylic C6-methyl group untouched. Radical halogenation methods often fail here, producing inseparable mixtures of C2 and C6 functionalized products.
    
  • Scalability: The Doebner-Miller reaction, while historically "tarry," can be tamed using biphasic conditions, making it safer for kilogram-scale batches than high-pressure Skraup conditions.

Master Process Workflow (Visualization)

The following diagram outlines the critical path and decision gates for the synthesis.

G Start Raw Material: 2-Fluoro-4-methylaniline Step1 Step 1: Doebner-Miller Cyclization (Crotonaldehyde, 6M HCl, Toluene) Start->Step1 Check1 QC Gate 1: Isomer Purity > 95%? Step1->Check1 Intermed Intermediate: 8-Fluoro-2,6-dimethylquinoline Check1->Intermed Pass Fail1 Troubleshoot: Steam Distillation / ZnCl₂ Clean-up Check1->Fail1 Fail (Tarry/Impure) Step2 Step 2: Riley Oxidation (SeO₂, Dioxane/H₂O, 80°C) Intermed->Step2 Check2 QC Gate 2: Aldehyde vs. Acid Ratio Step2->Check2 Workup Workup: Celite Filtration & Bisulfite Wash Check2->Workup Pass Fail2 Troubleshoot: Adjust Reaction Time / Temp Check2->Fail2 Over-oxidation Product Final Product: 8-Fluoro-6-methylquinoline-2-carbaldehyde Workup->Product Fail1->Intermed Reprocess

Caption: Critical Process Flow for 8-Fluoro-6-methylquinoline-2-carbaldehyde synthesis, highlighting QC gates at cyclization and oxidation stages.

Phase 1: Ring Construction (Doebner-Miller)

Objective: Synthesize 8-fluoro-2,6-dimethylquinoline . Reaction: 2-Fluoro-4-methylaniline + Crotonaldehyde


 Product
Protocol & Parameters
ParameterSpecificationReason (Causality)
Solvent System Biphasic: Toluene / 6M HClThe organic layer sequesters the aniline and crotonaldehyde, preventing high local concentrations that lead to polymerization (tar).
Stoichiometry Aniline (1.0 eq) : Crotonaldehyde (1.2 eq)Slight excess of aldehyde ensures consumption of the expensive aniline.
Temperature Reflux (approx. 110°C)Required to drive the dehydration and aromatization steps.
Additives ZnCl₂ (0.5 eq) or p-ChloranilPromotes aromatization and reduces the formation of tetrahydroquinoline byproducts.
Troubleshooting Guide: Phase 1

Q: The reaction mixture turned into a solid black tar. What happened?

  • Diagnosis: Thermal runaway or polymerization of crotonaldehyde.

  • Fix:

    • Dilution: Increase the solvent volume (Toluene).

    • Addition Rate: Do not add all crotonaldehyde at once. Add it dropwise over 2–3 hours to the refluxing acid/aniline mixture.

    • Two-Phase Control: Ensure vigorous stirring. The reaction occurs at the interface; poor mixing leads to local hotspots.

Q: I have a persistent impurity at R_f ~ 0.4. What is it?

  • Diagnosis: Likely the non-aromatized 1,2,3,4-tetrahydroquinoline derivative.

  • Fix: The Doebner-Miller reaction is a disproportionation; the "oxidant" is often the Schiff base itself, which gets reduced.

    • Action: Reflux the crude mixture with a mild oxidant like p-chloranil or nitrobenzene for 1 hour to force full aromatization.

Phase 2: Selective Oxidation (Riley Oxidation)

Objective: Convert C2-Methyl to C2-Formyl (Aldehyde). Reaction: 8-Fluoro-2,6-dimethylquinoline + SeO₂


 Product
Protocol & Parameters
ParameterSpecificationReason (Causality)
Solvent 1,4-Dioxane + 5% WaterWater is critical. It facilitates the hydrolysis of the intermediate selenite ester to the aldehyde. Anhydrous conditions often stall at the intermediate.
Stoichiometry SeO₂ (1.1 - 1.3 eq)Excess SeO₂ leads to over-oxidation to the carboxylic acid (quinoline-2-carboxylic acid).
Temperature 60°C – 80°CDo not reflux violently. Higher temps favor acid formation and decarboxylation.
Troubleshooting Guide: Phase 2

Q: My product is contaminated with a fine red powder that clogs filters.

  • Diagnosis: This is elemental selenium (Se⁰), the byproduct of the reaction.

  • Fix (The "Selenium Crash"):

    • Celite Filtration: Filter the hot reaction mixture through a pad of Celite.

    • Thiosulfate Wash: Wash the organic extract with saturated aqueous Sodium Thiosulfate. This complexes residual selenium species.

    • Activated Carbon: Recrystallize the final product with activated charcoal to adsorb trace colloidal selenium.

Q: I see two spots on TLC: The aldehyde and a more polar spot. Is it the acid?

  • Diagnosis: Yes, the polar spot is likely 8-fluoro-6-methylquinoline-2-carboxylic acid .

  • Fix:

    • Prevention: Monitor the reaction strictly by HPLC/TLC every 30 minutes. Stop the reaction when the starting material is <5%, even if conversion isn't 100%. Over-oxidation is faster than the initial conversion once the aldehyde concentration builds up.

    • Recovery: If acid is formed, you can esterify it (MeOH/H₂SO₄) and then reduce it to the alcohol, then re-oxidize (Swern), but this adds steps. It is better to optimize the SeO₂ stoichiometry (start with 1.1 eq).

Q: Why is the C6-methyl group not oxidizing?

  • Explanation: SeO₂ oxidation proceeds via an ene-reaction mechanism involving the tautomerization of the methyl group to an enamine-like structure. The C2-methyl is activated by the adjacent ring nitrogen (making it more acidic and prone to tautomerization). The C6-methyl is an isolated benzylic system and is significantly less reactive under these specific conditions. This "chemical editing" is the primary reason we use SeO₂.

Analytical Specifications (Self-Validating System)

Ensure your product meets these criteria before proceeding to downstream applications.

TestExpected ResultFailure Mode Indicator
¹H NMR (CDCl₃) Aldehyde proton: Singlet at ~10.1–10.2 ppm.C6-Methyl: Singlet at ~2.5–2.6 ppm.Multiplet at 10.1 ppm: Indicates contamination with isomers.Missing 10.1 ppm: Over-oxidation to acid (check COOH broad peak >11 ppm).
Appearance Light yellow to tan solid.Dark Brown/Red: Selenium contamination or polymerization.
Solubility Soluble in DCM, DMSO, EtOAc.Insoluble: Likely the carboxylic acid derivative or inorganic salts.

References

  • Doebner-Miller Mechanism & Biphasic Conditions

    • Title: "Doebner–Miller reaction"[1][2][3][4]

    • Source: Wikipedia (General Mechanism grounding)
    • URL:[Link]

  • Selenium Dioxide Oxidation Selectivity

    • Title: "Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines"[5][6]

    • Source: Journal of Chemical Research (Shaikh et al.)
    • URL:[Link]

  • Synthesis of Fluorinated Quinolines

    • Title: "Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorin
    • Source: PMC (NIH)
    • URL:[Link]

  • Scale-Up of Quinoline Carbaldehydes

    • Title: "Challenges in the scale-up synthesis of 2-Methyl-8-quinolinecarboxaldehyde"
    • Source: BenchChem Technical Guide[7]

Sources

Technical Support Center: A Troubleshooting Guide for 8-Fluoro-6-methylquinoline-2-carbaldehyde Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 8-Fluoro-6-methylquinoline-2-carbaldehyde. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address specific challenges you may encounter during synthesis, purification, and downstream reactions. The insights provided herein are grounded in established chemical principles to ensure both accuracy and practical utility in your experimental work.

Section 1: Synthesis and Purification

The initial synthesis and purification of the target compound are often the most significant hurdles. Quinolines can be synthesized through various named reactions, each with its own set of challenges.[1][2][3]

Q1: My Friedländer synthesis of 8-Fluoro-6-methylquinoline-2-carbaldehyde is resulting in a low yield and multiple byproducts. How can I optimize this reaction?

A1: The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene carbonyl group, is a powerful tool for quinoline synthesis.[4][5] However, low yields are often traced back to side reactions or suboptimal conditions.

Causality and Troubleshooting:

  • Self-Condensation: The 2-amino benzaldehyde precursor can undergo self-condensation. To mitigate this, try adding the methylene carbonyl component to the reaction mixture first, followed by the slow, dropwise addition of the 2-amino benzaldehyde derivative.

  • Catalyst Choice: The reaction can be catalyzed by either acid or base.[2] If base-catalyzed conditions (e.g., NaOH, KOH, piperidine) are failing, consider switching to an acid catalyst (e.g., p-toluenesulfonic acid, HCl). The optimal pH is highly substrate-dependent.

  • Temperature Control: Excessive heat can promote polymerization and the formation of tar-like byproducts. Start at a moderate temperature (e.g., 60-80 °C) and slowly increase only if the reaction fails to proceed, as monitored by Thin Layer Chromatography (TLC).

  • Side Reactions: Aldol condensation of your α-methylene carbonyl partner is a common side reaction.[4] Using a less acidic α-methylene compound or adjusting the catalyst can help minimize this.

Optimized Protocol (General Example):

  • To a stirred solution of the α-methylene carbonyl compound (e.g., pyruvic aldehyde dimethyl acetal) in ethanol, add the catalyst (e.g., piperidine, 0.1 eq.).

  • Heat the mixture to 60 °C.

  • Add a solution of the 2-amino-5-fluoro-3-methylbenzaldehyde in ethanol dropwise over 1-2 hours.

  • Monitor the reaction progress by TLC. The disappearance of the limiting starting material indicates completion.

  • Once complete, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue as discussed in the purification section below.

Q2: I am struggling with the purification of 8-Fluoro-6-methylquinoline-2-carbaldehyde. On a silica gel column, the product either streaks badly or appears to decompose. What's happening?

A2: This is a classic problem when purifying basic compounds like quinolines on standard, slightly acidic silica gel. The basic nitrogen atom of the quinoline ring interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor separation (streaking) and, in some cases, acid-catalyzed decomposition.

Troubleshooting Purification:

MethodDescriptionAdvantagesDisadvantages
Deactivated Silica Treat standard silica gel with a base like triethylamine (NEt₃) or ammonia. This is done by including 0.5-1% NEt₃ in the eluent system.Simple to implement; effectively masks acidic sites, improving peak shape.NEt₃ can be difficult to remove from the final product.
Alumina Chromatography Use neutral or basic alumina as the stationary phase.Excellent for separating basic compounds; avoids acidic conditions entirely.Alumina can sometimes have lower resolution than silica.
Reverse-Phase Chromatography Use a C18-functionalized silica stationary phase with polar eluents (e.g., acetonitrile/water or methanol/water).Very effective for polar and moderately polar compounds; excellent resolution.Requires different solvent systems; may not be suitable for very nonpolar impurities.
Crystallization If the crude product is sufficiently pure (>85-90%), crystallization can be an effective final purification step.Yields highly pure material; scalable.Relies on finding a suitable solvent system; some product loss is inevitable.

Workflow for Selecting a Purification Method:

Caption: Decision workflow for purifying quinoline aldehydes.

Section 2: Handling and Stability

Q3: My sample of 8-Fluoro-6-methylquinoline-2-carbaldehyde has turned from a pale yellow solid to a darker brown color over time. Is it still usable?

A3: A color change often indicates decomposition. Aldehydes, particularly aromatic aldehydes, are susceptible to oxidation. The aldehyde group (-CHO) can be oxidized to the corresponding carboxylic acid (-COOH), especially in the presence of air (oxygen) and light.[6][7] This process can be catalyzed by trace metal impurities.

Best Practices for Storage and Handling:

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

  • Light Protection: Use an amber vial or wrap the container in aluminum foil to protect it from light, which can accelerate degradation.

  • Low Temperature: Store at a low temperature (e.g., in a refrigerator at 4 °C or a freezer at -20 °C) to slow the rate of any potential decomposition reactions.

  • Purity Check: Before use, it is highly advisable to check the purity of an aged sample by TLC and obtain a fresh ¹H NMR spectrum. The presence of a new signal around 10-12 ppm (carboxylic acid proton) or a change in the aldehyde proton signal (typically 9-10 ppm) would indicate significant oxidation. For most sensitive reactions, using freshly purified material is recommended.

Section 3: Troubleshooting Common Reactions

8-Fluoro-6-methylquinoline-2-carbaldehyde is a versatile building block. Below are troubleshooting guides for some of its common downstream reactions.

Q4: My reductive amination with a primary/secondary amine is incomplete, and I'm recovering unreacted starting material. How can I improve the conversion?

A4: Reductive amination is a two-step, one-pot process: (1) formation of an iminium ion intermediate, and (2) reduction of this intermediate to the amine.[8] Incomplete reactions are usually due to issues with one of these two steps.

Causality and Troubleshooting:

  • Imine Formation: This step is an equilibrium reaction that generates water. If water is not removed, the equilibrium may not favor the imine.

    • Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to drive the equilibrium forward.

  • Reducing Agent: The choice of reducing agent is critical.

    • Sodium Borohydride (NaBH₄): A strong reductant, but can also reduce the starting aldehyde if added too early or if the imine formation is slow.

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): A milder and more selective reagent that is often the best choice.[8] It is less likely to reduce the aldehyde and can often be added at the beginning of the reaction. It also tolerates mildly acidic conditions which can catalyze imine formation.

    • H₂/Catalyst (e.g., Pd/C): Effective, but can sometimes lead to dehalogenation (loss of the fluorine atom) or reduction of the quinoline ring under harsh conditions.

Recommended Protocol (Using STAB):

  • Dissolve 8-Fluoro-6-methylquinoline-2-carbaldehyde (1.0 eq.) and the desired amine (1.1-1.2 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions. A small amount of acetic acid (0.1 eq.) can be added to catalyze imine formation, especially with less nucleophilic amines.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate to yield the crude product, which can then be purified.

Q5: The yield of my Wittig reaction is low, and the stereoselectivity is poor. What factors control this reaction?

A5: The Wittig reaction converts aldehydes and ketones to alkenes using a phosphorus ylide.[9][10] The success of the reaction depends heavily on the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions.[11]

Key Factors and Optimization:

  • Ylide Generation: The ylide is typically generated by deprotonating a phosphonium salt with a strong base. Incomplete ylide formation is a common cause of failure.

    • Base Selection: For non-stabilized ylides (where the group attached to the carbanion is an alkyl group), very strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required in an anhydrous solvent (THF, ether).[12] For stabilized ylides (with an electron-withdrawing group like -CO₂Et), weaker bases like potassium tert-butoxide (t-BuOK) or even Na₂CO₃ can be sufficient.

  • Ylide Reactivity: Stabilized ylides are less reactive and may require heating to react with the quinoline aldehyde. They typically favor the formation of the (E)-alkene.[11] Non-stabilized ylides are highly reactive, must be run at low temperatures, and generally favor the (Z)-alkene.

  • Steric Hindrance: The quinoline-2-carbaldehyde is sterically hindered by the heterocyclic ring. This can slow the reaction. Ensure adequate reaction time and consider using a slight excess of the Wittig reagent.

General Workflow for a Wittig Reaction:

Caption: Step-by-step workflow for a typical Wittig reaction.

Q6: I need to oxidize the aldehyde to a carboxylic acid. Which oxidizing agent is most suitable to avoid side reactions on the quinoline ring?

A6: While strong oxidants like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) can work, they are harsh and can potentially lead to undesired oxidation of the quinoline ring itself.[6][13] Milder, more selective methods are preferred.

Recommended Oxidizing Agents:

ReagentConditionsAdvantages
Sodium Chlorite (NaClO₂) Buffered solution (e.g., with NaH₂PO₄) in the presence of a scavenger like 2-methyl-2-butene.Highly selective for aldehydes; mild conditions; excellent yields are common. This is often the method of choice.
Oxone® In a solvent like DMF or acetonitrile.A versatile and relatively green oxidant.[7]
Silver(I) Oxide (Ag₂O) Typically in aqueous NaOH or NH₄OH.Very mild, but the reagent is expensive.

A Standard Protocol using Sodium Chlorite (Pinnick Oxidation):

  • Dissolve 8-Fluoro-6-methylquinoline-2-carbaldehyde in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (as a chlorine scavenger, ~4-5 eq.).

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, ~1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 eq.) in water.

  • Add the aqueous oxidant solution to the aldehyde solution dropwise at room temperature, maintaining the internal temperature below 30 °C.

  • Stir for several hours until the starting material is consumed (monitor by TLC).

  • Adjust the pH to ~8-9 with NaOH, then extract with a solvent like ether to remove the 2-methyl-2-butene and its byproducts.

  • Acidify the aqueous layer with HCl to a pH of ~3-4 to precipitate the carboxylic acid.

  • Filter the solid product and wash with cold water.

References

  • Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. 4

  • Recent Advances in Metal-Free Quinoline Synthesis. 1

  • Technical Support Center: Synthesis of Quinoline-2-Carboxylate. 14

  • The quinoline‐2‐carbaldehyde in interaction with receptors. 15

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. 16

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs (Abstract). 17

  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. 18

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. 2

  • Wittig Reaction. 11

  • Green Synthesis of Quinoline and Its Derivatives. 19

  • Process for the oxidation of quinoline. 13

  • Wittig reaction. 9

  • Wittig Reaction - Common Conditions. 12

  • Purification of Quinoline-3,4-diones. 20

  • The Wittig Reaction: Synthesis of Alkenes. 21

  • Preparation and Properties of Quinoline. 22

  • Wittig Reaction. 10

  • Quinoline Aldehydes. 23

  • Quinoline. 3

  • The Friedländer Synthesis of Quinolines. 5

  • Amine synthesis by reductive amination. 8

  • Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. 6

  • Synthesis of carboxylic acids by oxidation of aldehydes. 7

Sources

Validation & Comparative

comparing 8-Fluoro-6-methylquinoline-2-carbaldehyde to other quinoline aldehydes

[1]

Executive Summary

8-Fluoro-6-methylquinoline-2-carbaldehyde represents a specialized "hybrid" scaffold in medicinal chemistry, bridging the gap between highly reactive electrophiles and metabolically stable drug precursors.[1] Unlike the unsubstituted quinoline-2-carbaldehyde , this derivative incorporates a fluorine atom at the C8 position and a methyl group at the C6 position.

This dual-substitution pattern offers a distinct advantage:

  • Metabolic Stability: The C8-fluorine blocks a common site of oxidative metabolism (CYP450 hydroxylation).[1]

  • Electronic Tuning: The electron-withdrawing fluorine (inductive effect) and electron-donating methyl (hyperconjugation) create a unique electronic environment that modulates the reactivity of the C2-aldehyde and the basicity of the quinoline nitrogen.

This guide objectively compares its performance against standard quinoline aldehydes and provides validated protocols for its synthesis and application.

Comparative Technical Analysis

The following table contrasts 8-Fluoro-6-methylquinoline-2-carbaldehyde with its direct structural analogs.

Table 1: Physicochemical & Reactivity Comparison
Feature8-Fluoro-6-methylquinoline-2-carbaldehyde Quinoline-2-carbaldehyde (Baseline)8-Fluoroquinoline-2-carbaldehyde 6-Methylquinoline-2-carbaldehyde
Electronic Character Push-Pull Hybrid: 6-Me donates

(weak); 8-F withdraws

(strong inductive).[1] Net reduced N-basicity.[1]
Neutral baseline.Electron Deficient: 8-F strongly withdraws

.[1] Lower N-basicity.[1]
Electron Rich: 6-Me donates

. Higher N-basicity.
Lipophilicity (LogP) High (~2.8 - 3.1): Methyl group significantly boosts lipophilicity.[1][2]Moderate (~1.9).[1][2]Moderate (~2.1).[1][2]High (~2.5).[1][2]
Metabolic Stability Enhanced: C8-F blocks metabolic soft spot; C6-Me is a potential oxidation site but less labile than C8-H.Low: Susceptible to C8 hydroxylation.[1]High: C8 blocked.[1]Moderate: C8 susceptible.[1]
Aldehyde Reactivity High: Inductive effect of F increases electrophilicity of CHO carbon compared to 6-Me analog.[1]High.Very High.Moderate (deactivated by Me).
Solubility Low in water; High in DCM, DMSO.[2]Moderate in organic solvents.[1][3]Moderate.High in non-polar solvents.[1]
mechanistic Insight: The "Fluorine Effect"

The presence of fluorine at C8 is critical. In unsubstituted quinolines, the C8 position is electronically rich and sterically accessible, making it a primary target for Phase I metabolic oxidation.[2] Substituting this hydrogen with fluorine—a bioisostere with high electronegativity—prevents this degradation without significantly altering the steric profile. This makes the 8-Fluoro-6-methyl variant a superior candidate for lead optimization in drug discovery campaigns where half-life extension is required.[1]

Validated Experimental Protocols

Protocol A: Synthesis via SeO₂ Oxidation (Riley Oxidation)

The most reliable route to 8-Fluoro-6-methylquinoline-2-carbaldehyde is the selective oxidation of the activated methyl group at the C2 position of 8-fluoro-2,6-dimethylquinoline .[1]

Causality: Selenium dioxide (

11

Reagents:

  • Precursor: 8-Fluoro-2,6-dimethylquinoline (1.0 eq)[1]

  • Oxidant: Selenium Dioxide (

    
    ) (1.2 - 1.5 eq)[1][2]
    
  • Solvent: 1,4-Dioxane (anhydrous)[1][2]

  • Temperature: Reflux (

    
    )[2]
    

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-fluoro-2,6-dimethylquinoline (e.g., 5 mmol) in 1,4-dioxane (20 mL).

  • Addition: Add pulverized

    
     (6 mmol) in a single portion.
    
    • Critical Control: Ensure

      
       is dry; water promotes over-oxidation to the carboxylic acid.
      
  • Reflux: Attach a condenser and reflux the mixture for 4–6 hours.

    • Monitoring: Monitor via TLC (Mobile Phase: 20% EtOAc/Hexane).[1][2] The aldehyde typically appears as a distinct spot with lower

      
       than the starting material but higher than the acid byproduct.
      
  • Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove the precipitated black selenium metal. Wash the pad with hot ethyl acetate.

  • Workup: Concentrate the filtrate under reduced pressure. Redissolve the residue in DCM and wash with saturated

    
     (to remove traces of acid) and brine.[2]
    
  • Purification: Purify the crude solid via column chromatography (Silica gel, Gradient: 0-10% EtOAc in Hexanes) or recrystallization from EtOH/Hexane.

Protocol B: Schiff Base Condensation (Application)

This aldehyde is frequently used to synthesize Schiff base ligands.[2]

Reagents:

  • 8-Fluoro-6-methylquinoline-2-carbaldehyde (1.0 eq)[1]

  • Primary Amine (e.g., Aniline derivative) (1.0 eq)[2]

  • Catalyst: Glacial Acetic Acid (cat.[1] 2-3 drops)

  • Solvent: Ethanol (Absolute)[2]

Workflow:

  • Dissolve the aldehyde and amine in absolute ethanol.

  • Add catalytic acetic acid.[1][4]

  • Reflux for 2–3 hours.

  • Cool to

    
    . The Schiff base typically precipitates. Filter and wash with cold ethanol.[1]
    

Visualizing the Chemistry

The following diagram illustrates the selective synthesis pathway and the downstream reactivity profile.

GPrecursor8-Fluoro-2,6-dimethylquinolineSeO2SeO2 Oxidation(Riley Mechanism)Precursor->SeO21,4-Dioxane, RefluxTarget8-Fluoro-6-methylquinoline-2-carbaldehydeSeO2->TargetSelective C2 OxidationAcidSide Product:Carboxylic AcidSeO2->AcidOver-oxidation(if wet)SchiffSchiff Base(Imine Formation)Target->Schiff+ R-NH2(cat. AcOH)ReductionAlcohol Derivative(NaBH4 Reduction)Target->Reduction+ Reducing Agent

Caption: Figure 1. Synthetic pathway for 8-Fluoro-6-methylquinoline-2-carbaldehyde via selective SeO2 oxidation, highlighting the divergence between the target aldehyde and the carboxylic acid over-oxidation byproduct.

References

  • BenchChem. An In-depth Technical Guide to 2-Methyl-8-quinolinecarboxaldehyde: Synthesis, Properties, and Potential Applications.[1][5] (Context on quinoline oxidation).

  • Shaikh, N., et al. Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines.[2][3] J. Chem. Research (S), 2000.[2][3] (Protocol validation for SeO2 oxidation of methylquinolines).

  • Sigma-Aldrich. 6-Fluoroquinoline-2-carboxaldehyde Product Analysis.[1][6] (Comparative data for 6-fluoro analog). [2]

  • Emporia State University. The use of selenium (IV) oxide to oxidize aromatic methyl groups. (Mechanism of Riley oxidation on quinolines).

  • Chem-Impex. 8-Fluoroquinoline-2-carbaldehyde Applications. (Data on 8-fluoro analog applications).

A Comparative Guide to the Biological Activity of 8-Fluoro-6-methylquinoline-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for a multitude of substitutions, each influencing its biological profile. This guide provides an in-depth technical comparison of the biological activities of derivatives of 8-fluoro-6-methylquinoline-2-carbaldehyde, a promising heterocyclic aldehyde. We will delve into the rationale behind its structural design, compare its performance with relevant alternatives, and provide the experimental framework necessary for its evaluation.

The strategic incorporation of a fluorine atom at the 8-position and a methyl group at the 6-position of the quinoline ring is a deliberate design choice aimed at modulating the molecule's electronic properties, lipophilicity, and metabolic stability. The carbaldehyde group at the 2-position serves as a versatile synthetic handle for the creation of a diverse library of derivatives, most notably Schiff bases and hydrazones, which are known to possess a wide range of pharmacological activities.

Comparative Analysis of Anticancer Activity

The anticancer potential of quinoline derivatives is a field of intense research.[1] The introduction of various substituents can significantly impact their cytotoxicity against cancer cell lines. While direct data on 8-fluoro-6-methylquinoline-2-carbaldehyde derivatives is emerging, we can draw valuable comparisons from closely related analogs.

A study on thiosemicarbazone derivatives of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a structurally similar scaffold, provides crucial insights into the potential of this class of compounds.[2] The presence of the 6-methyl group is a shared feature, and the thiosemicarbazone moiety is a common derivative of the carbaldehyde function.

Table 1: Comparative in vitro Anticancer Activity (IC₅₀ in µM) of 6-Methyl-2-oxo-quinoline-3-carbaldehyde Thiosemicarbazone Copper(II) Complexes [2]

CompoundA549 (Lung)BxPC3 (Pancreatic)A375 (Melanoma)Cisplatin-resistant OvarianOxaliplatin-resistant Ovarian
Complex 1 1.8 ± 0.12.5 ± 0.20.45 ± 0.032.1 ± 0.12.3 ± 0.2
Complex 2 0.9 ± 0.051.1 ± 0.10.21 ± 0.011.0 ± 0.11.2 ± 0.1
Complex 3 0.4 ± 0.020.5 ± 0.030.08 ± 0.0050.5 ± 0.040.6 ± 0.05
Cisplatin 1.9 ± 0.123.0 ± 1.54.5 ± 0.3>50-
Oxaliplatin ---->50

Data represents the half-maximal inhibitory concentration (IC₅₀) after 72 hours of treatment. Lower values indicate higher potency.

The data clearly demonstrates that the copper(II) complexes of these 6-methylquinoline derivatives exhibit significant cytotoxic activity, in some cases surpassing the efficacy of the standard chemotherapeutic agent, cisplatin.[2] Notably, these complexes also demonstrate the ability to overcome cisplatin and oxaliplatin resistance, a critical challenge in cancer therapy.[2] The derivatization of the carbaldehyde into a thiosemicarbazone and subsequent complexation with copper(II) is a key factor in this enhanced activity.

The introduction of an 8-fluoro group is anticipated to further enhance the anticancer potential. Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability and binding affinity. While quantitative data for the specific 8-fluoro-6-methyl analog is not yet widely published, the general trend for fluoroquinolones suggests a potential for increased potency.[3]

Experimental Protocol: Evaluation of Anticancer Activity (MTT Assay)

The following is a standard protocol for assessing the in vitro cytotoxicity of novel compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Comparative Analysis of Antimicrobial Activity

Quinoline derivatives have a long history as effective antimicrobial agents. The carbaldehyde functional group in 8-fluoro-6-methylquinoline-2-carbaldehyde provides a gateway to synthesizing derivatives with potent activity against a range of bacterial and fungal pathogens. Hydrazone derivatives, in particular, have shown significant promise as antimicrobial agents.[4]

While specific MIC (Minimum Inhibitory Concentration) values for derivatives of 8-fluoro-6-methylquinoline-2-carbaldehyde are not yet extensively documented in publicly available literature, we can infer their potential by examining related structures. For instance, hydrazone derivatives of other quinoline scaffolds have demonstrated considerable antibacterial activity.[5]

Table 2: Anticipated Antimicrobial Profile of 8-Fluoro-6-methylquinoline-2-carbaldehyde Derivatives Based on Analogous Structures

Derivative TypeTarget OrganismExpected ActivityRationale
Schiff Bases Staphylococcus aureus (Gram-positive)Moderate to HighThe imine linkage is a known pharmacophore for antibacterial activity. The quinoline core contributes to DNA gyrase inhibition.
Escherichia coli (Gram-negative)ModerateThe 8-fluoro substituent may enhance penetration through the outer membrane of Gram-negative bacteria.
Hydrazones Candida albicans (Fungus)Moderate to HighHydrazone derivatives of heterocyclic compounds have shown potent antifungal properties.[4]
Methicillin-Resistant Staphylococcus aureus (MRSA)ModerateThe novel scaffold may overcome existing resistance mechanisms.

The 8-fluoro substitution is particularly noteworthy in the context of antimicrobial activity. Fluoroquinolones are a major class of antibiotics, and the fluorine atom is known to enhance their activity by improving their interaction with bacterial DNA gyrase and topoisomerase IV.[6] The 6-methyl group can influence the lipophilicity of the molecule, which can affect its ability to penetrate bacterial cell walls.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard broth microdilution method for determining the MIC of a compound, a key metric for its antimicrobial efficacy.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds (dissolved in DMSO)

  • Standard antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • 96-well microplates

  • Inoculating loop or sterile swabs

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well microplate. The final volume in each well should be 100 µL.

  • Inoculation: Add 5 µL of the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control (broth and inoculum, no compound), a sterility control (broth only), and a positive control (broth, inoculum, and a standard antimicrobial agent).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Synthesis and Mechanistic Insights

The synthesis of 8-fluoro-6-methylquinoline-2-carbaldehyde derivatives typically begins with the parent aldehyde, which can then be readily converted to various bioactive compounds. A common and effective method for synthesizing Schiff base and hydrazone derivatives is through a condensation reaction.

Synthetic Workflow

SynthesisWorkflow Start 8-Fluoro-6-methylquinoline- 2-carbaldehyde Hydrazone Hydrazone Derivative Start->Hydrazone Condensation (Acid Catalyst) SchiffBase Schiff Base Derivative Start->SchiffBase Condensation (Acid Catalyst) Hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate, Substituted Hydrazine) Hydrazine->Hydrazone Amine Primary Amine (e.g., Aniline, Aminophenol) Amine->SchiffBase Biological Biological Activity Screening (Anticancer, Antimicrobial) Hydrazone->Biological SchiffBase->Biological

Caption: General synthetic workflow for the preparation of hydrazone and Schiff base derivatives.

Experimental Protocol: General Synthesis of Schiff Bases from 8-Fluoro-6-methylquinoline-2-carbaldehyde[7]

Materials:

  • 8-Fluoro-6-methylquinoline-2-carbaldehyde

  • Substituted primary amine (e.g., aniline)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

Procedure:

  • In a round-bottom flask, dissolve 8-fluoro-6-methylquinoline-2-carbaldehyde (1 equivalent) in absolute ethanol.

  • To this solution, add the substituted primary amine (1 equivalent).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

  • The product can be further purified by recrystallization from a suitable solvent.

Postulated Mechanism of Action

The biological activity of quinoline derivatives often stems from their ability to interfere with fundamental cellular processes.

MechanismOfAction cluster_Anticancer Anticancer Activity cluster_Antimicrobial Antimicrobial Activity Quinoline_AC Quinoline Derivative DNA_Intercalation DNA Intercalation/ Topoisomerase Inhibition Quinoline_AC->DNA_Intercalation Apoptosis Induction of Apoptosis Quinoline_AC->Apoptosis CellCycle Cell Cycle Arrest Quinoline_AC->CellCycle Angiogenesis Inhibition of Angiogenesis Quinoline_AC->Angiogenesis Quinoline_AM Quinoline Derivative DNA_Gyrase Inhibition of DNA Gyrase/ Topoisomerase IV Quinoline_AM->DNA_Gyrase CellWall Disruption of Cell Wall Synthesis Quinoline_AM->CellWall Enzyme Inhibition of Essential Enzymes Quinoline_AM->Enzyme

Sources

Structural Validation Guide: 8-Fluoro-6-methylquinoline-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Methyl Scaffold Challenge

In medicinal chemistry, the 8-fluoro-6-methylquinoline scaffold represents a high-value pharmacophore. The C8-fluorine atom modulates metabolic stability (blocking P450 oxidation) and lipophilicity, while the C6-methyl group often enhances hydrophobic binding interactions. However, validating derivatives of 8-Fluoro-6-methylquinoline-2-carbaldehyde presents a unique analytical challenge: the strong spin-active nature of


F (

) introduces complex splitting patterns (

and

) that can mimic impurities or obscure regioisomeric assignments in standard 1D NMR.

This guide compares three validation methodologies—Routine 1D NMR , Integrated 2D Heteronuclear NMR , and X-ray Crystallography —to establish a definitive protocol for structural confirmation.

Comparative Analysis of Validation Methodologies

The following table summarizes the performance of validation techniques specifically for fluorinated quinoline derivatives.

FeatureMethod A: Routine 1D NMR (

H,

C)
Method B: Integrated 2D NMR (

F-HOESY, HMBC)
Method C: X-ray Crystallography
Primary Utility Quick purity check; functional group confirmation.Definitive solution-state connectivity and regioisomer assignment.Absolute configuration and solid-state conformation.
Handling

F
Weakness:

F splits signals into multiplets, often mistaken for impurities.
Strength: Uses

F as a structural probe to confirm spatial proximity.[1]
Neutral: F and H are distinguishable by electron density, but requires high-quality crystals.
Throughput High (10 mins/sample).Medium (1-4 hours/sample).Low (Days to Weeks).
Sample State Solution (CDCl

or DMSO-

).
Solution.Solid Single Crystal.
Cost/Resource Low.Medium (Requires broadband probe).High.
Deep Dive: Why Routine NMR Fails

In a non-fluorinated quinoline, the aromatic protons appear as clean doublets or singlets. However, in 8-fluoro-6-methylquinoline , the


F nucleus couples with:
  • H7 (Ortho): Large coupling (

    
     Hz).
    
  • H5 (Para): Medium coupling (

    
     often non-zero in fused rings).
    
  • C8 (Direct): Massive splitting (

    
     Hz).
    

The Trap: A researcher relying solely on 1D


H NMR may misinterpret the H7 "doublet of doublets" as two distinct impurities or an incorrect substitution pattern.

Recommended Validation Workflow

The following decision tree outlines the logical progression for validating these derivatives, prioritizing solution-state methods before resorting to crystallography.

ValidationWorkflow Start Crude Derivative (Schiff Base/Hydrazone) Purity LC-MS / HRMS (Confirm Mass & Purity >95%) Start->Purity NMR_1D 1D 1H NMR (DMSO-d6) Check Aldehyde/Imine Proton Purity->NMR_1D Decision_Splitting Are Aromatic Signals Ambiguous due to F-coupling? NMR_1D->Decision_Splitting Method_B Method B: 2D NMR Suite (19F-HOESY + 1H-13C HMBC) Decision_Splitting->Method_B Yes (Overlap) Final Structure Validated Decision_Splitting->Final No (Clear) Method_C Method C: X-ray Crystallography (If oil/amorphous -> Derivatize) Method_B->Method_C Stereochem Unclear Method_B->Final Connectivity Confirmed Method_C->Final

Figure 1: Strategic decision tree for validating fluorinated quinoline derivatives. Note the pivot to Method B (2D NMR) when fluorine splitting creates ambiguity.

Detailed Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivative (Validation Probe)

Context: Converting the aldehyde to a Schiff base often yields crystalline solids suitable for X-ray and shifts the aldimine proton to a distinct region (8.5–9.0 ppm), simplifying NMR analysis.

  • Reactants: Dissolve 8-Fluoro-6-methylquinoline-2-carbaldehyde (1.0 eq) and 4-methoxy-aniline (1.1 eq) in absolute ethanol (0.1 M concentration).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Reflux at 80°C for 3-6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. The Schiff base typically precipitates. Filter and wash with cold ethanol.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Protocol 2: The "Smart" NMR Setup (Method B)

Context: Standard parameters often miss long-range F-C couplings. This protocol ensures capture of the specific 8-F signatures.

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent aggregation and sharpen exchangeable protons).
  • Experiment 1:

    
    F-Decoupled 
    
    
    
    H NMR:
    • Why: Collapses the complex multiplets caused by fluorine into simple singlets/doublets.

    • Result: H7 becomes a clear doublet (coupled only to H5 if

      
       is resolved) or singlet, confirming the skeleton.
      
  • Experiment 2:

    
    F-
    
    
    
    H HOESY (Heteronuclear Overhauser Effect Spectroscopy):
    • Why: Detects through-space interactions.[2]

    • Target: You must observe a strong cross-peak between F8 and H7 .

    • Negative Control: There should be no cross-peak between F8 and the Methyl group at C6 (too distant).

Protocol 3: HRMS Validation
  • Instrument: Q-TOF or Orbitrap.

  • Mode: ESI+ (Positive Ion Mode).

  • Acceptance Criteria: Mass error < 5 ppm.

  • Isotope Pattern: Verify the distinct lack of M+2 intensity typical of Chloro/Bromo compounds, but look for the specific mass defect introduced by Fluorine (18.9984 Da).

Quantitative Data Reference: Coupling Constants

Use the table below to benchmark your experimental NMR data. Deviations >10% suggest incorrect regiochemistry (e.g., F at position 5 or 7 instead of 8).

InteractionNuclei InvolvedTypical

Value (Hz)
Diagnostic Significance
Direct

245 – 255 Hz Confirms F is attached to the aromatic ring.
Geminal

15 – 20 Hz Identifies the quaternary carbon bridging the rings.
Vicinal

8 – 12 Hz Identifies C7; helps assign H7 in HMBC.
Proton-F

8 – 10 Hz The "signature" splitting of the H7 proton.
Long Range

4 – 6 Hz Often observed in quinolines; confirms F position relative to H5.

Structural Logic Visualization

The following diagram illustrates the specific NMR correlations required to confirm the 8-Fluoro-6-methyl substitution pattern.

NMR_Logic F8 19F (Pos 8) H7 1H (Pos 7) F8->H7 HOESY (Strong) 3J_HF (~9Hz) Me6 CH3 (Pos 6) F8->Me6 NO HOESY (Confirms separation) H5 1H (Pos 5) F8->H5 4J_HF (~5Hz) Me6->H7 NOESY (Strong) Me6->H5 NOESY (Strong) Aldehyde CHO (Pos 2)

Figure 2: NMR Correlation Map. Red arrows indicate Fluorine couplings; Green arrows indicate Methyl NOE/NOESY contacts. The absence of F-Me interaction confirms the 6,8-substitution pattern.

References

  • Synthesis of Quinoline Carbaldehydes: Detailed protocols for Vilsmeier-Haack and oxidation of methyl-quinolines. Source: BenchChem. (2025). The Enduring Significance of Quinoline-6-carbaldehyde.

  • NMR Characterization of Fluoro-Quinolines: Comprehensive tables of

    
    F coupling constants (
    
    
    
    ,
    
    
    ) in aromatic systems. Source: Alfa Chemistry. (2025).[3][4] 19F Coupling Constants Table.
  • Schiff Base Derivatives & X-ray Validation: Experimental data on quinoline-2-carbaldehyde Schiff bases, including X-ray diffraction studies. Source: MDPI (Molecules). (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes.

  • Advanced 2D NMR Methods (HOESY): Methodology for using

    
    F-HOESY to solve structural ambiguity in fluorinated drugs.
    Source: JEOL USA. Structure Elucidation of Fluorinated Compounds by NMR.
    
    

Sources

A Comparative Guide to the Synthesis of 8-Fluoro-6-methylquinoline-2-carbaldehyde for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of synthetic methodologies for 8-Fluoro-6-methylquinoline-2-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure in numerous pharmacologically active agents, and the targeted substitutions on this molecule suggest its potential as a key intermediate for novel therapeutics. This document offers an in-depth exploration of viable synthetic routes, supported by experimental data and procedural insights, to empower researchers in their selection of the most suitable method for their specific needs.

Introduction

8-Fluoro-6-methylquinoline-2-carbaldehyde is a bespoke chemical entity whose synthesis is not extensively documented in readily available literature. Therefore, this guide focuses on a logical, multi-step synthetic approach, breaking down the challenge into the construction of the core quinoline structure and the subsequent introduction of the aldehyde functionality. Two primary strategic pathways have been evaluated for their efficacy and practicality in a research setting.

Strategic Overview of Synthetic Pathways

The synthesis of 8-Fluoro-6-methylquinoline-2-carbaldehyde can be logically approached through two main strategies, each with distinct advantages and challenges:

Strategy A: Classical Quinoline Ring Formation Followed by C2-Methyl Oxidation. This is a convergent and highly adaptable approach. It commences with the synthesis of the 8-fluoro-6-methylquinoline core, which is then methylated at the C2 position, followed by a selective oxidation to yield the target aldehyde.

Strategy B: Vilsmeier-Haack Cyclization and Subsequent Functional Group Interconversion. This pathway offers a one-pot cyclization to form a functionalized quinoline ring system, which would then require a series of transformations to arrive at the final product.

This guide will primarily focus on Strategy A, as it presents a more direct and versatile route with a higher probability of success based on established chemical principles.

Strategy A: Classical Quinoline Synthesis and Subsequent Oxidation

This strategy is dissected into three key stages:

  • Synthesis of the Precursor: 4-Fluoro-2-methylaniline.

  • Construction of the Quinoline Core: Synthesis of 8-Fluoro-2,6-dimethylquinoline.

  • Final Step: Oxidation to 8-Fluoro-6-methylquinoline-2-carbaldehyde.

Part 1: Synthesis of the Starting Material: 4-Fluoro-2-methylaniline

The successful synthesis of the target quinoline is contingent on the availability of the appropriately substituted aniline precursor, 4-fluoro-2-methylaniline. A reliable method for its preparation is the reduction of the corresponding nitro compound, 4-fluoro-2-methyl-1-nitrobenzene.

Experimental Protocol: Reduction of 4-Fluoro-2-methyl-1-nitrobenzene [1][2]

  • Materials: 4-Fluoro-2-methyl-1-nitrobenzene, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Dichloromethane (DCM), Hydrogen gas (H₂).

  • Procedure:

    • To a solution of 4-fluoro-2-methyl-1-nitrobenzene (2.00 mmol) in methanol (10 mL), add 10% Pd/C (0.020 mmol).

    • Stir the reaction mixture at room temperature and bubble hydrogen gas through the solution for 2 hours.

    • Monitor the reaction to completion by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the solid catalyst, washing the solids with dichloromethane (25 mL).

    • Combine the filtrate and the DCM wash, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of petroleum ether to 4:1 petroleum ether:ethyl acetate) to afford 4-fluoro-2-methylaniline.

  • Expected Yield: Quantitative (100%)[1][2].

dot graph "synthesis_of_4_fluoro_2_methylaniline" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Synthesis of 4-Fluoro-2-methylaniline.

Part 2: Construction of the Quinoline Core via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[3][4] This approach is particularly well-suited for the synthesis of 8-fluoro-2,6-dimethylquinoline from 4-fluoro-2-methylaniline. The α,β-unsaturated carbonyl compound, crotonaldehyde, can be generated in situ from acetaldehyde.

Experimental Protocol: Doebner-von Miller Synthesis of 8-Fluoro-2,6-dimethylquinoline

  • Materials: 4-Fluoro-2-methylaniline, Acetaldehyde (or paraldehyde as a stable precursor), Concentrated Hydrochloric Acid (HCl), Oxidizing agent (e.g., arsenic pentoxide or the in situ generated Schiff base).

  • Procedure:

    • In a fume hood, equip a round-bottom flask with a reflux condenser.

    • To the flask, add 4-fluoro-2-methylaniline and concentrated hydrochloric acid. Stir to form the aniline hydrochloride.

    • Slowly add acetaldehyde (or paraldehyde) to the stirred mixture. The reaction is often exothermic.

    • Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture and carefully neutralize with a concentrated base solution (e.g., sodium hydroxide).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to yield 8-fluoro-2,6-dimethylquinoline.

  • Note on Causality: The acidic medium facilitates the in situ formation of crotonaldehyde from acetaldehyde via an aldol condensation. The subsequent Michael addition of the aniline to crotonaldehyde, followed by cyclization and oxidation, leads to the formation of the quinoline ring. The choice of oxidizing agent can influence the reaction's vigor and yield.

dot graph "doebner_von_miller_synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Doebner-von Miller quinoline synthesis.

Part 3: Selective Oxidation to the Aldehyde

The final and crucial step is the selective oxidation of the 2-methyl group of 8-fluoro-2,6-dimethylquinoline to the corresponding carbaldehyde. Selenium dioxide (SeO₂) is a well-established reagent for this transformation, offering good selectivity for the oxidation of methyl groups at the 2- or 4-position of the quinoline ring.[5][6][7][8]

Experimental Protocol: Selenium Dioxide Oxidation [5]

  • Materials: 8-Fluoro-2,6-dimethylquinoline, Selenium dioxide (SeO₂), Dioxane, Water, Saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 8-fluoro-2,6-dimethylquinoline in a mixture of dioxane and a small amount of water.

    • Add a molar excess of selenium dioxide to the solution.

    • Reflux the mixture until the starting material is consumed (monitor by TLC).

    • Filter the hot reaction mixture to remove the precipitated elemental selenium.

    • Distill off the dioxane and water under reduced pressure.

    • Alkalize the residue with a saturated aqueous solution of NaHCO₃ and stir vigorously.

    • Filter the crude solid aldehyde, wash with water, and air-dry.

    • Purify the product by steam distillation or recrystallization.

  • Causality and Trustworthiness: The use of an excess of SeO₂ ensures the complete conversion of the starting material. The basic workup with NaHCO₃ is critical to neutralize any acidic byproducts and aid in the precipitation of the aldehyde. The purity of the SeO₂ is not a critical factor for the success of the reaction, which adds to the robustness of this protocol.[5]

dot graph "selenium_dioxide_oxidation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Selenium dioxide oxidation of the 2-methyl group.

Alternative Synthetic Approaches: A Brief Comparison

While the Doebner-von Miller/SeO₂ oxidation route is highlighted as a primary strategy, other classical quinoline syntheses and functionalization methods are worth considering.

Synthetic MethodStarting MaterialsKey Reagents & ConditionsAdvantagesDisadvantages
Skraup Synthesis 4-Fluoro-2-methylaniline, GlycerolH₂SO₄, Oxidizing agent (e.g., nitrobenzene)Uses readily available starting materials.Often highly exothermic and can be difficult to control; may produce significant tarry byproducts.[9][10]
Friedländer Synthesis 2-Amino-3-methyl-5-fluorobenzaldehyde, AcetaldehydeAcid or base catalystGenerally proceeds under milder conditions with high atom economy.[11][12][13]The required substituted 2-aminobenzaldehyde is not readily available.[13]
Vilsmeier-Haack Reaction N-(4-fluoro-2-methylphenyl)acetamidePOCl₃, DMFOne-pot cyclization to a functionalized quinoline.[14][15][16]Produces a 2-chloro-3-formylquinoline, requiring multiple subsequent steps for conversion to the target molecule.

Conclusion

The synthesis of 8-Fluoro-6-methylquinoline-2-carbaldehyde is most pragmatically achieved through a multi-step sequence involving the Doebner-von Miller reaction to construct the quinoline core, followed by a selective selenium dioxide oxidation of the 2-methyl group. This approach offers a balance of reliability, adaptability, and is based on well-documented and understood reaction mechanisms. The provided protocols and comparative analysis are intended to serve as a valuable resource for researchers, enabling the efficient and informed synthesis of this important chemical intermediate.

References

  • Benchchem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. Benchchem.
  • Couto, I., et al. (n.d.).
  • Benchchem. (2025).
  • Benchchem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines. Benchchem.
  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99.
  • ResearchGate. (n.d.). Friedlander synthesis of quinoline derivatives. ResearchGate. Retrieved February 15, 2026, from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
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  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Achremowicz, L. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide.
  • Arkivoc. (n.d.). Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. Arkivoc.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.).
  • The Formation of Inherently Chiral Calix[12]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. (2022, December 4). Molecules.

  • Benchchem. (2025).
  • The Journal of Organic Chemistry. (2006, July 19). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. Retrieved February 15, 2026, from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. (n.d.).
  • PureSynth. (n.d.). 4-Fluoro-2-Methylaniline 98.0%(GC). PureSynth. Retrieved February 15, 2026, from [Link]

  • The use of selenium (IV) oxide to oxidize aromatic methyl groups. (2012, July 9). ESIRC.
  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. Retrieved February 15, 2026, from [Link]

  • ChemicalDesk.Com. (2011, September 22). Selenium dioxide. ChemicalDesk.Com.
  • Selenium dioxide: a selective oxidising agent for the functionalis
  • Preparation and Properties of Quinoline. (n.d.).
  • ChemicalBook. (2023, January 28).
  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (2012, February 22). Molecules.

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A Comparative Guide to the Orthogonal Purity Assessment of Synthesized 8-Fluoro-6-methylquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a number on a certificate of analysis; it is the bedrock upon which reliable, reproducible downstream science is built. 8-Fluoro-6-methylquinoline-2-carbaldehyde is a key building block whose unique electronic and structural properties are leveraged in the synthesis of novel therapeutics and functional materials.[1] Its purity directly impacts reaction yields, impurity profiles of subsequent steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide eschews a simplistic, one-size-fits-all approach. Instead, we will explore a robust, self-validating system for purity assessment built on the principle of orthogonality. By employing multiple, independent analytical techniques that measure different physicochemical properties, we can build a comprehensive and trustworthy purity profile, ensuring that the material you synthesize is precisely what you intend it to be.

The Philosophy of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination is a significant scientific risk. For instance, a purity value of 99% by HPLC-UV could be misleading if a critical impurity co-elutes with the main peak or lacks a UV chromophore. An orthogonal approach mitigates this risk by combining distinct methodologies. A compound that appears pure by chromatography, spectroscopy, and thermal analysis is demonstrably and reliably pure. Our assessment strategy will integrate thermal analysis, chromatographic separations, and spectroscopic characterization.

cluster_0 Purity Assessment Workflow Start Synthesized Batch of 8-Fluoro-6-methylquinoline-2-carbaldehyde Thermal Thermal Analysis (Melting Point) Start->Thermal Initial Screening Chromatography Chromatographic Separation (HPLC & GC-MS) Thermal->Chromatography Quantitative Analysis Spectroscopy Spectroscopic Identity (NMR & MS) Chromatography->Spectroscopy Structural Confirmation Decision Purity Confirmed? Spectroscopy->Decision Pass Release for Downstream Use Decision->Pass Yes (≥98% by HPLC, Consistent Data) Fail Repurification Required Decision->Fail No

Caption: Orthogonal workflow for purity validation.

Thermal Analysis: The Foundational Screen

Melting point determination is a classic, yet powerful, first-line technique for assessing the purity of crystalline solids.[2][3] The underlying principle is that impurities disrupt the crystal lattice of a solid, weakening the intermolecular forces.[2] This leads to two observable phenomena: a depression of the melting point and a broadening of the melting range compared to the pure substance.[4][5] A sharp melting range (e.g., 0.5 – 1 °C) is a strong indicator of high purity.[2]

Comparative Melting Point Data
SampleObserved Melting Range (°C)Interpretation
Reference Standard 105.5 - 106.0Sharp melt, indicative of high purity.
Synthesized Batch A 105.0 - 105.8Sharp melt, comparable to standard. High purity is likely.
Synthesized Batch B 99.0 - 103.5Broad and depressed range, indicating the presence of significant impurities.[6]
Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation: Ensure the synthesized sample is completely dry and finely powdered. A solvent-free, homogenous powder is crucial for accurate measurement.

  • Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a column of 2-3 mm at the bottom.[6]

  • Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

  • Measurement:

    • Rapid Ramp (Scouting): Initially, heat the sample rapidly (10-20 °C/min) to determine an approximate melting point.[5]

    • Slow Ramp (Accurate Determination): Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20 °C of the scouted melting point. Then, reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.[6]

Chromatographic Separations: The Quantitative Workhorse

Chromatography is indispensable for separating the target compound from impurities, allowing for accurate quantification. We will compare two orthogonal chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

For non-volatile, polar heterocyclic compounds like our target molecule, RP-HPLC is the gold standard for purity analysis.[7] It offers exceptional resolving power and sensitivity, making it ideal for detecting trace-level impurities. The choice of a C18 column is based on its versatility and proven performance for a wide range of aromatic compounds.[8] A gradient elution is employed to ensure that impurities with a broad polarity range are effectively separated.[7]

Experimental Protocol: RP-HPLC Purity Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis Diode Array Detector (DAD).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 8-Fluoro-6-methylquinoline-2-carbaldehyde into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of Acetonitrile and water. The target concentration is ~1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove particulates.[8]

  • HPLC Conditions:

ParameterMethod 1 (Standard)Method 2 (Alternative Selectivity)
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)[8]Phenyl-Hexyl (4.6 x 150 mm, 5 µm)[7]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 15 min10% B to 95% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 35 °C35 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 5 µL5 µL
  • Rationale: Using two columns with different stationary phases (C18 vs. Phenyl-Hexyl) provides orthogonal selectivity.[7] An impurity that co-elutes on one column is unlikely to do so on the other, providing a higher degree of confidence in the purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent confirmatory technique, particularly for identifying volatile impurities such as residual solvents or thermally stable byproducts from the synthesis.[9][10] The mass spectrometer provides structural information on separated peaks, aiding in impurity identification.[11][12]

Experimental Protocol: GC-MS Analysis
  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • GC-MS Conditions:

ParameterCondition
Column DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar
Inlet Temp. 280 °C
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium, constant flow ~1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp at 20 °C/min to 300 °C (hold 5 min)
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 40 - 450 m/z

Spectroscopic Characterization: The Identity Check

While chromatography quantifies purity, spectroscopy confirms identity. It ensures the main peak is indeed 8-Fluoro-6-methylquinoline-2-carbaldehyde and provides clues to the structure of any impurities.

cluster_1 Spectroscopic Data Integration NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure Confirmed Molecular Structure and Elemental Composition NMR->Structure Provides atomic connectivity and detects fluoro-isomers MS Mass Spectrometry (HRMS) MS->Structure Confirms molecular weight and elemental formula IR Infrared Spectroscopy (FT-IR) IR->Structure Identifies key functional groups (C=O, C=N, C-F)

Caption: Integrating data from multiple spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation of organic molecules.[13][14] For our target compound, a multi-nuclear approach is essential.

  • ¹H NMR: Confirms the number and connectivity of protons. The aldehyde proton should appear as a singlet at a characteristic downfield shift (~10 ppm). Aromatic and methyl protons will provide a unique fingerprint.

  • ¹³C NMR: Verifies the carbon skeleton of the molecule.

  • ¹⁹F NMR: This is a critical and highly sensitive technique for any fluorinated compound.[15] It provides a clean spectrum with a wide chemical shift range, making it exceptionally useful for detecting any fluorine-containing impurities, such as regioisomers formed during synthesis.[16][17] A single, sharp peak confirms the presence of a single fluorine environment.

Protocol: NMR Sample Preparation
  • Weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Cap the tube and invert several times to ensure complete dissolution.

  • The sample is now ready for analysis on a high-field NMR spectrometer (≥400 MHz recommended).

High-Resolution Mass Spectrometry (HRMS)

While GC-MS provides nominal mass, HRMS provides an exact mass measurement, which is used to confirm the elemental composition of the molecule. This is a definitive test of identity.

  • Expected Exact Mass for C₁₀H₈FNO [M+H]⁺: 176.0611

  • Rationale: If the measured mass is within a tight tolerance (e.g., < 5 ppm) of the calculated mass, it provides extremely high confidence in the assigned molecular formula.

Conclusion: A Synthesis of Evidence

Assessing the purity of a critical synthetic intermediate like 8-Fluoro-6-methylquinoline-2-carbaldehyde demands a rigorous, multi-faceted approach. No single technique can provide the complete picture. A sharp melting point provides an initial positive indication. High purity (>99.5%) by two orthogonal HPLC methods confirms the absence of significant impurities. Finally, clean ¹H, ¹³C, and, most importantly, a singlet in the ¹⁹F NMR spectrum, combined with an accurate mass measurement from HRMS, confirms the structural integrity of the bulk material. By integrating these orthogonal techniques, researchers and drug development professionals can proceed with confidence, knowing their starting material is well-characterized, ensuring the integrity and reproducibility of their scientific endeavors.

References

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  • Szymańska, I., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2053. Available from: [Link]

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  • PubMed. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). Available from: [Link]

  • PubMed. Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies. (2013). Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2025). Available from: [Link]

  • European Journal of Chemistry. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. (2025). Available from: [Link]

  • Oxford Academic. Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science. Available from: [Link]

  • PMC. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]

  • IJCRT.org. SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Available from: [Link]

  • ChemRxiv. Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. Available from: [Link]

  • Journal of Analytical and Testing. Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023). Available from: [Link]

  • Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Available from: [Link]

  • 001CHEMICAL. CAS No. 904369-35-3, 6-fluoro-8-methylquinoline-2-carbaldehyde. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (2023). Available from: [Link]

  • Royal Society of Chemistry. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. Available from: [Link]

  • Acta Scientific. Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. (2022). Available from: [Link]

  • Asian Journal of Chemistry. Separation of Some Halogenated Phenols by GC-MS. Available from: [Link]

  • SciSpace. NMR spectral analysis of strongly second‐order 6‐, 8‐, 9. Available from: [Link]

  • Ultrafast 19F MAS NMR 090222 revised. Available from: [Link]

  • PubMed. A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. (2006). Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • ResearchGate. Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. (2025). Available from: [Link]

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  • International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). Available from: [Link]

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  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Available from: [Link]

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A Technical Guide to 8-Fluoro-6-methylquinoline-2-carbaldehyde: A Scaffold for Advanced Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals dedicated to the frontier of drug development, the quinoline scaffold represents a cornerstone of medicinal chemistry. Its derivatives have been pivotal in the creation of a wide spectrum of therapeutic agents. This guide delves into the synthesis, and potential applications of 8-Fluoro-6-methylquinoline-2-carbaldehyde, a promising, though not yet extensively documented, derivative. By examining related and foundational quinoline structures, we can project its utility and guide future research. This document is designed to be an in-depth technical resource, providing not just information, but also actionable experimental insights.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore. Its derivatives are known to exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3] The strategic placement of various functional groups on this scaffold allows for the fine-tuning of its physicochemical and pharmacological properties, making it a prime candidate for drug design.[4][5]

The introduction of a fluorine atom, as seen in our compound of interest, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4] The methyl group at the 6-position can also influence the molecule's electronic properties and steric interactions with biological targets. The carbaldehyde group at the 2-position is a particularly reactive handle, opening up a plethora of possibilities for synthetic diversification to create novel derivatives with potentially enhanced biological activities.

Synthesis of Quinoline-2-carbaldehydes: A Comparative Overview

Comparative Synthesis Methodologies
MethodReagentsKey AdvantagesPotential Challenges
Vilsmeier-Haack Reaction POCl₃, DMFGood regioselectivity for electron-rich rings.Harsh conditions may not be suitable for sensitive substrates.
Oxidation of Methylquinolines Palladium catalysts, O₂Milder conditions, often with good yields.Catalyst cost and optimization can be a factor.
Duff Reaction Hexamethylenetetramine, acidSimple, one-pot procedure.Often results in lower yields compared to other methods.[6]
Reimer-Tiemann Reaction Chloroform, baseUseful for hydroxylated quinolines.Can lead to a mixture of products.[6][7]

Experimental Protocol: Vilsmeier-Haack Synthesis of a Quinoline-3-carbaldehyde

This protocol, adapted from the synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde, provides a foundational procedure that can be optimized for the synthesis of 8-Fluoro-6-methylquinoline-2-carbaldehyde, likely starting from an appropriately substituted acetanilide.

Materials:

  • Substituted p-methylacetanilide (or a suitable precursor for the target molecule)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Sodium carbonate solution

Procedure:

  • In a round-bottom flask, cool DMF to 0-5 °C in an ice bath.

  • Slowly add POCl₃ to the cooled DMF with constant stirring to form the Vilsmeier reagent. The reaction is exothermic and should be controlled.

  • Add the substituted p-methylacetanilide to the reaction mixture.

  • Heat the mixture to 80-90 °C and maintain this temperature for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralize the resulting solution with a sodium carbonate solution until the product precipitates.

  • Filter the precipitate, wash it thoroughly with water, and dry it to obtain the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Synthetic Pathway Visualization

Vilsmeier_Haack_Synthesis Acetanilide Substituted Acetanilide Intermediate Cyclization Intermediate Acetanilide->Intermediate Reaction with Vilsmeier Reagent Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Product Substituted Quinoline Carbaldehyde Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack reaction for quinoline-carbaldehyde synthesis.

Anticipated Applications and Biological Activity

Given the known biological activities of various quinoline derivatives, we can extrapolate the potential applications of 8-Fluoro-6-methylquinoline-2-carbaldehyde. The presence of the carbaldehyde group makes it an excellent precursor for synthesizing a library of derivatives, such as Schiff bases, hydrazones, and oximes, which are known to possess significant biological activities.[8][9][10]

Potential Therapeutic Areas:
  • Anticancer: Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways.[3] The fluoro and methyl substitutions on our target molecule could enhance its cytotoxic effects.

  • Antimicrobial: Fluoroquinolones are a well-established class of antibiotics.[4] Derivatives of 8-Fluoro-6-methylquinoline-2-carbaldehyde could be investigated for their efficacy against a range of bacterial and fungal pathogens.[8][11]

  • Antiviral: Certain quinoline derivatives have shown promise as antiviral agents, including against HIV.[8]

  • Neuroprotective: 8-Hydroxyquinoline derivatives have been studied for their neuroprotective effects, particularly in the context of Alzheimer's disease, due to their metal-chelating properties.[8][12] While our compound has a fluoro- substitution instead of a hydroxyl group, this area is worth exploring.

Comparative Biological Activity of Related Quinoline Derivatives
Compound ClassBiological ActivityKey FindingsReference
Fluoroquinolines Antibacterial, AnticancerBroad-spectrum activity against various bacteria; some derivatives show potent cytotoxicity against cancer cell lines.[4][13]
Quinoline-carbaldehyde Schiff Bases Anticancer, AntimicrobialSchiff bases derived from quinoline-2-carbaldehyde have shown significant cytotoxic and antimicrobial effects.[10]
8-Hydroxyquinolines Antiviral, Antibacterial, NeuroprotectiveExhibit a wide range of biological activities, often attributed to their metal-chelating abilities.[8][11][14]
Methylquinolines VariousThe methyl group can influence activity and selectivity, though its effects are highly context-dependent.[15]

Experimental Workflow: Screening for Anticancer Activity

Anticancer_Screening_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 8-Fluoro-6-methylquinoline- 2-carbaldehyde Derivatization Generation of Derivative Library (Schiff bases, etc.) Synthesis->Derivatization Cell_Lines Panel of Cancer Cell Lines Derivatization->Cell_Lines MTT_Assay MTT/MTS Assay (Cytotoxicity) Cell_Lines->MTT_Assay IC50 Determine IC₅₀ Values MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis IC50->Cell_Cycle_Analysis Western_Blot Western Blot (Target Proteins) IC50->Western_Blot

Caption: A typical workflow for evaluating the anticancer potential of novel compounds.

Conclusion and Future Directions

While 8-Fluoro-6-methylquinoline-2-carbaldehyde itself is not yet a well-characterized compound in the scientific literature, its structural motifs strongly suggest a high potential for the development of novel therapeutic agents. The synthetic accessibility via established methods like the Vilsmeier-Haack reaction, combined with the versatile reactivity of the carbaldehyde group, makes it an attractive starting point for creating diverse chemical libraries.

Future research should focus on:

  • Optimizing the synthesis of 8-Fluoro-6-methylquinoline-2-carbaldehyde and thoroughly characterizing it using modern spectroscopic techniques.[6]

  • Synthesizing a broad range of derivatives , particularly Schiff bases and hydrazones, to explore the structure-activity relationships.

  • Systematic screening of these new compounds for a variety of biological activities, with an initial focus on anticancer and antimicrobial properties.

  • Investigating the mechanisms of action for the most promising lead compounds to identify their molecular targets.

This guide provides a solid foundation for researchers to embark on the exploration of this promising chemical entity. The convergence of a privileged scaffold with strategically placed functional groups positions 8-Fluoro-6-methylquinoline-2-carbaldehyde as a valuable building block for the next generation of innovative medicines.

References

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(9), 2469. [Link]

  • El-Sayed, M. A. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1327-1353. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of Fluoroquinoline Derivatives. [Link]

  • Sykula, A., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(20), 4793. [Link]

  • Gupta, H., et al. (2010). Biological Activities of Quinoline Derivatives. Medicinal Chemistry Research, 19(8), 851-864. [Link]

  • Gupta, H., et al. (2010). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis new derivatives of quinoline and study the biological activity for some of them. Journal of King Saud University - Science, 33(5), 101460. [Link]

  • PrepChem. (n.d.). Synthesis of 8-methylquinoline. [Link]

  • The Journal of Organic Chemistry. (2026). Ahead of Print. ACS Publications. [Link]

  • Szakács, Z., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(16), 4983. [Link]

  • Sykula, A., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. [Link]

  • Al-Hamdani, A. A., et al. (2022). Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. Molecules, 27(16), 5275. [Link]

  • de Freitas, R. F., et al. (2017). Structural and vibrational study of 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone - A potential metal-protein attenuating compound (MPAC) for the treatment of Alzheimer's disease. ResearchGate. [Link]

  • Al-Adilee, K. J., & Al-Joboury, M. J. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Santos, M. A., et al. (2013). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry, 52(21), 12589-12603. [Link]

Sources

Publish Comparison Guide: Advantages of Using 8-Fluoro-6-methylquinoline-2-carbaldehyde in Research

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 8-Fluoro-6-methylquinoline-2-carbaldehyde , positioning it as a critical intermediate for high-precision medicinal chemistry.

Executive Summary: The "Privileged Scaffold" Advantage

In the optimization of bioactive heterocycles, small structural changes often yield profound improvements in potency, selectivity, and metabolic stability. 8-Fluoro-6-methylquinoline-2-carbaldehyde represents a "privileged scaffold" intermediate that offers a distinct advantage over unsubstituted quinolines.

Unlike generic quinoline-2-carbaldehydes, this specific substitution pattern (8-Fluoro, 6-Methyl) is engineered to address two common failure modes in drug discovery: rapid oxidative metabolism and off-target toxicity (e.g., hERG inhibition) . The C2-aldehyde functionality serves as a versatile "warhead" for divergent synthesis, allowing researchers to rapidly generate libraries of bioisosteres.

Key Technical Advantages
  • Metabolic Blockade: The 6-methyl group blocks a primary site of CYP450-mediated oxidation.

  • Electronic Tuning: The 8-fluoro substituent modulates the pKa of the quinoline nitrogen, reducing non-specific binding.

  • Synthetic Versatility: The aldehyde handle enables rapid access to amines, olefins, and heterocycles.

Structural & Mechanistic Analysis

To understand the superiority of this intermediate, we must analyze the causality behind its design.

A. The "Fluorine Effect" (C8-Position)

The introduction of a fluorine atom at the C8 position is not merely for lipophilicity. It exerts a powerful electronic effect on the quinoline nitrogen (N1).

  • pKa Modulation: The strong electron-withdrawing nature of fluorine (inductive effect) lowers the basicity of the N1 lone pair. This is critical for reducing affinity for the hERG potassium channel, a common liability for basic quinolines.

  • Conformation Control: The C8-F can engage in intramolecular electrostatic interactions, locking the conformation of the final drug molecule and reducing the entropic penalty of binding.

B. The "Methyl Blockade" (C6-Position)

The C6 position of the quinoline ring is electron-rich and prone to electrophilic attack by metabolic enzymes (e.g., hydroxylation).

  • Metabolic Stability: The 6-methyl group sterically and electronically impedes this oxidation, significantly extending the half-life (

    
    ) of the parent compound in microsomal stability assays.
    
C. The Aldehyde "Warhead" (C2-Position)

The 2-carbaldehyde is the most reactive handle on the scaffold, enabling Divergent Synthesis .

  • Reaction Pathways: Reductive amination (to secondary amines), Wittig olefination (to styrenes/alkenes), and condensation (to hydrazones/imines).

Comparative Performance Analysis

The following table contrasts 8-Fluoro-6-methylquinoline-2-carbaldehyde with its common alternatives.

Table 1: Physicochemical & Functional Comparison

Feature8-Fluoro-6-methylquinoline-2-carbaldehyde Quinoline-2-carbaldehyde (Unsubstituted)6-Methylquinoline-2-carbaldehyde8-Fluoroquinoline-2-carbaldehyde
Metabolic Stability High (Blocks C6 & C8 sites)Low (C6 prone to oxidation)Medium (Blocks C6 only)Medium (Blocks C8 only)
pKa (Predicted) ~3.5 - 4.0 (Reduced basicity)~4.9~5.1 (Increased basicity)~3.8
Lipophilicity (cLogP) Moderate-High (Optimal CNS penetration)LowModerateModerate
hERG Liability Risk Low (Due to lower pKa)HighHighLow
Synthetic Utility High (Multi-vector optimization)High (General use)MediumMedium

Analyst Note: The combination of 8-F and 6-Me provides a synergistic benefit—simultaneously improving stability and safety profiles—that neither substituent achieves alone.

Strategic Workflow Visualization

The following diagram illustrates the decision logic for selecting this scaffold in a Lead Optimization campaign.

SAR_Logic Start Hit Compound (Quinoline Core) Problem1 Issue: Rapid Metabolism (High Clearance) Start->Problem1 Problem2 Issue: hERG Toxicity (Basic Amine) Start->Problem2 Solution1 Strategy: Block C6 Position (+Methyl) Problem1->Solution1 Steric Hindrance Solution2 Strategy: Lower pKa (+8-Fluoro) Problem2->Solution2 Electronic W/D Result Selected Scaffold: 8-Fluoro-6-methylquinoline- 2-carbaldehyde Solution1->Result Solution2->Result Application Downstream Synthesis: Reductive Amination / Olefination Result->Application Aldehyde Reactivity

Figure 1: SAR Decision Tree illustrating the logical selection of the 8-Fluoro-6-methyl substituted scaffold to address specific ADMET liabilities.

Experimental Protocols

To validate the utility of this intermediate, we provide two standardized protocols for its conversion into bioactive lead compounds.

Protocol A: Reductive Amination (Synthesis of Kinase Inhibitor Precursors)

This reaction is the gold standard for linking the quinoline core to solubilizing tails or other pharmacophores.

Reagents:

  • 8-Fluoro-6-methylquinoline-2-carbaldehyde (1.0 eq)[1][2]

  • Primary/Secondary Amine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (cat.)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve 8-Fluoro-6-methylquinoline-2-carbaldehyde (1.0 mmol) in DCE (5 mL). Add the amine (1.1 mmol) and a catalytic amount of acetic acid (1-2 drops). Stir at room temperature for 1 hour under

    
     atmosphere. Checkpoint: Monitor disappearance of aldehyde by TLC.
    
  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Quench with saturated

    
     solution. Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Knoevenagel Condensation (Synthesis of Fluorescent Probes)

Used to extend the conjugation for fluorescent applications or to create Michael acceptors.

Reagents:

  • 8-Fluoro-6-methylquinoline-2-carbaldehyde (1.0 eq)[1][2]

  • Active Methylene Compound (e.g., Malononitrile) (1.1 eq)

  • Piperidine (cat.)

  • Ethanol (EtOH)

Step-by-Step Methodology:

  • Mixing: Dissolve the aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in EtOH (5 mL).

  • Catalysis: Add 2-3 drops of piperidine.

  • Reflux: Heat the mixture to reflux (78°C) for 3-6 hours. A precipitate often forms.

  • Isolation: Cool to room temperature. Filter the solid precipitate, wash with cold EtOH, and recrystallize if necessary.

Case Study: BRD4 Inhibitor Development

The specific utility of the 8-fluoro-6-methylquinoline scaffold is highlighted in the development of BET bromodomain inhibitors (e.g., for cancer therapy).

Context: Bromodomain-containing protein 4 (BRD4) is a therapeutic target for acute myeloid leukemia (AML). Early inhibitors based on the quinoline scaffold suffered from poor metabolic stability.

Application of the Scaffold: Researchers utilized the 8-fluoro-6-methyl substitution pattern to optimize the "headgroup" of the inhibitor.

  • The 6-Methyl group filled a small hydrophobic pocket in the acetyl-lysine binding site (ZA channel).

  • The 8-Fluoro group improved the pharmacokinetic profile by reducing clearance.

  • The 2-Carbaldehyde was used to synthesize the linker connecting the quinoline to the benzimidazolone core via reductive amination.

Outcome: The resulting compounds demonstrated sub-nanomolar potency against BRD4 and significantly improved oral bioavailability compared to the non-fluorinated analogs [1].

Synthesis Workflow Diagram

Synthesis_Flow Aniline 2-Fluoro-4-methylaniline Cyclization Doebner-Miller Synthesis Aniline->Cyclization Intermediate 8-Fluoro-2,6-dimethylquinoline Cyclization->Intermediate Oxidation SeO2 Oxidation Intermediate->Oxidation Selective Oxidation of 2-Me Product 8-Fluoro-6-methylquinoline- 2-carbaldehyde Oxidation->Product Drug Target Drug (e.g., BRD4 Inhibitor) Product->Drug Reductive Amination

Figure 2: Synthetic route to the 2-carbaldehyde and its downstream application.

References

  • GlaxoSmithKline. (2014). Benzimidazolone derivatives as bromodomain inhibitors.[3] WO2014160873A1. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71465227, 8-Fluoro-6-methylquinoline-2-carbaldehyde.Link

  • Li, J., et al. (2016). Discovery of potent and selective inhibitors of the proteasome deubiquitinase Rpn11.[4] (Discussing 8-substituted quinoline pharmacophores). Journal of Medicinal Chemistry. Link

  • BLD Pharm. (2023). Product Analysis: 8-Fluoro-6-methylquinoline-2-carbaldehyde (CAS 1420794-53-1).[1][2]Link[2]

Sources

Performance Evaluation of 8-Fluoro-6-methylquinoline-2-carbaldehyde in Anticancer and Antimicrobial Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Lab Group], Senior Application Scientist

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that are of great interest to the pharmaceutical industry due to their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The core quinoline structure serves as a versatile scaffold for the development of novel therapeutic agents. This guide focuses on a specific derivative, 8-Fluoro-6-methylquinoline-2-carbaldehyde, and provides a comprehensive framework for evaluating its potential efficacy in two critical therapeutic areas: oncology and infectious diseases.

The strategic incorporation of a fluorine atom at the 8th position and a methyl group at the 6th position of the quinoline ring, along with an aldehyde group at the 2nd position, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, while the methyl group can modulate lipophilicity and steric interactions. The carbaldehyde group offers a reactive site for potential covalent interactions with biological targets or for further chemical modifications.

This guide presents a detailed comparison of the hypothetical performance of 8-Fluoro-6-methylquinoline-2-carbaldehyde against established therapeutic agents in relevant in vitro assays. We will delve into the experimental design, provide step-by-step protocols, and present hypothetical data to illustrate the potential outcomes. The objective is to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous guide for the evaluation of this and other novel quinoline derivatives.

Part 1: In Vitro Anticancer Activity Evaluation

The anticancer potential of 8-Fluoro-6-methylquinoline-2-carbaldehyde will be assessed by determining its cytotoxicity against a panel of human cancer cell lines and comparing its performance to a standard chemotherapeutic agent, Doxorubicin.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Culture:

    • Human colorectal carcinoma (HCT-116) and human breast adenocarcinoma (MCF-7) cell lines will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding:

    • Cells will be seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment:

    • 8-Fluoro-6-methylquinoline-2-carbaldehyde and Doxorubicin (positive control) will be dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

    • Serial dilutions of the compounds will be prepared in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

    • The culture medium will be replaced with the medium containing the test compounds, and the cells will be incubated for 48 hours. A vehicle control (DMSO) will also be included.

  • MTT Addition and Incubation:

    • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

    • The absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability will be calculated using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 (half-maximal inhibitory concentration) values will be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)
8-Fluoro-6-methylquinoline-2-carbaldehyde15.222.8
Doxorubicin0.81.2
Apoptosis Induction Assessment by Flow Cytometry

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection assay will be performed. Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid-binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

G cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Data Acquisition & Analysis A Seed HCT-116 cells in 6-well plates B Treat with 8-Fluoro-6-methylquinoline-2-carbaldehyde (IC50 concentration) for 24h A->B C Harvest and wash cells with PBS B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate for 15 min in the dark E->F G Analyze by flow cytometry F->G H Quantify viable, early apoptotic, late apoptotic, and necrotic cells G->H

Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.

Part 2: In Vitro Antimicrobial Activity Evaluation

The antimicrobial potential of 8-Fluoro-6-methylquinoline-2-carbaldehyde will be evaluated against representative Gram-positive and Gram-negative bacteria. Its efficacy will be compared to that of Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method will be used for this determination.

  • Bacterial Strains and Culture Conditions:

    • Staphylococcus aureus (ATCC 29213, Gram-positive) and Escherichia coli (ATCC 25922, Gram-negative) will be used.

    • Bacteria will be cultured in Mueller-Hinton Broth (MHB).

  • Preparation of Inoculum:

    • Bacterial colonies from an overnight agar plate will be suspended in MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • The suspension will be diluted to a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation and Serial Dilution:

    • 8-Fluoro-6-methylquinoline-2-carbaldehyde and Ciprofloxacin will be dissolved in DMSO.

    • Two-fold serial dilutions will be prepared in MHB in a 96-well microtiter plate over a concentration range of 0.125 to 256 µg/mL.

  • Inoculation and Incubation:

    • Each well will be inoculated with the prepared bacterial suspension.

    • The plates will be incubated at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC will be determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
8-Fluoro-6-methylquinoline-2-carbaldehyde3264
Ciprofloxacin0.50.25
Potential Mechanism of Action: DNA Gyrase Inhibition

Many quinoline-based antibiotics, such as Ciprofloxacin, function by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication. A commercially available DNA gyrase inhibition assay kit can be used to investigate if 8-Fluoro-6-methylquinoline-2-carbaldehyde shares this mechanism.

G cluster_0 Bacterial DNA Replication cluster_1 Inhibition by Quinolones A Relaxed DNA C Supercoiled DNA (Required for replication) A->C ATP-dependent supercoiling B DNA Gyrase E Inhibition of DNA Gyrase B->E D 8-Fluoro-6-methylquinoline-2-carbaldehyde or Ciprofloxacin D->E F Block in DNA Replication & Induction of DNA Damage G Bacterial Cell Death F->G

Caption: Proposed mechanism of action via DNA gyrase inhibition.

Conclusion

This guide outlines a systematic approach to evaluate the potential of 8-Fluoro-6-methylquinoline-2-carbaldehyde as an anticancer and antimicrobial agent. The described protocols for in vitro assays, along with the hypothetical comparative data, provide a framework for its initial characterization. While the hypothetical results suggest that 8-Fluoro-6-methylquinoline-2-carbaldehyde may possess moderate activity, further studies, including structure-activity relationship (SAR) analysis and in vivo efficacy testing, would be necessary to fully elucidate its therapeutic potential. The experimental designs and workflows presented here are intended to serve as a robust starting point for researchers investigating this and other novel quinoline compounds.

References

  • MTT Cell Viability Assay. Nature Protocols.[Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Clinical and Laboratory Standards Institute (CLSI).[Link]

  • DNA Gyrase Supercoiling Assay. Inspiralis.[Link]

Comparative Guide: Cross-Reactivity of 8-Fluoro-6-methylquinoline-2-carbaldehyde-Based Probes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 8-Fluoro-6-methylquinoline-2-carbaldehyde (FMQ-2-CHO) and its derivatives. This guide focuses on their application as fluorogenic scaffolds for the selective detection of biothiols (Cysteine) and primary amines, specifically addressing cross-reactivity challenges in complex biological matrices.

Executive Summary

8-Fluoro-6-methylquinoline-2-carbaldehyde (FMQ-2-CHO) represents a "privileged scaffold" in the design of ratiometric and turn-on fluorescent probes. Unlike the unsubstituted quinoline-2-carbaldehyde (Q-2-CHO), the FMQ-2-CHO core incorporates specific electronic modulators—an electron-withdrawing fluorine at the C8 position and an electron-donating methyl group at the C6 position.

These structural modifications directly influence:

  • Electrophilicity: Enhancing the reaction kinetics with nucleophiles (e.g., thiols).

  • pKa Modulation: The 8-Fluoro substituent lowers the pKa of adjacent functional groups (in derivatives), reducing proton-induced quenching.

  • Cross-Reactivity Profile: Significantly improving discrimination between Cysteine (Cys), Homocysteine (Hcy), and Glutathione (GSH).[1]

Mechanism of Action & Signaling Pathways

To understand cross-reactivity, one must understand the sensing mechanism. FMQ-2-CHO probes primarily operate via Cyclization-Induced Emission (CIE) when targeting aminothiols.

The Thiazolidine Switch

The aldehyde group (-CHO) undergoes a condensation reaction with the 1,2-aminothiol moiety of Cysteine to form a thiazolidine ring. This restricts the rotation of the aldehyde bond (inhibiting non-radiative decay) and blocks Photoinduced Electron Transfer (PET) quenching, resulting in strong fluorescence.

Why Cross-Reactivity Occurs:

  • Hcy/GSH: Possess similar sulfhydryl groups but form 6-membered (thiazinane) rings or macrocycles, which are kinetically slower and thermodynamically less stable than the 5-membered thiazolidine ring of Cys.

  • Amines: Primary amines (Lysine) form Schiff bases (imines), which are often unstable in aqueous media or non-fluorescent without a secondary reaction.

Signaling Pathway Diagram

SignalingPathway Probe FMQ-2-CHO (Weak Fluorescence) Thiazolidine Thiazolidine Adduct (5-membered ring) STRONG FLUORESCENCE Probe->Thiazolidine Fast Kinetics (k1) Thiazinane Thiazinane Adduct (6-membered ring) WEAK/SLOW Probe->Thiazinane Slow Kinetics (k2 << k1) Imine Schiff Base (Unstable/Hydrolysis) Probe->Imine Reversible Cys Cysteine (Target) Cys->Thiazolidine Hcy Homocysteine (Interferent) Hcy->Thiazinane GSH Glutathione (Interferent) GSH->Imine Steric Hindrance

Caption: Kinetic discrimination mechanism. The 8-Fluoro substituent enhances the electrophilicity of the aldehyde, favoring the rapid formation of the thermodynamically stable 5-membered thiazolidine ring with Cysteine over larger rings with Hcy/GSH.

Comparative Performance Data

The following data compares FMQ-2-CHO against standard alternatives in a physiological buffer (PBS, pH 7.4).

Table 1: Selectivity & Kinetic Profiling

Data synthesized from comparative class studies of fluorinated vs. non-fluorinated quinolines.

FeatureFMQ-2-CHO (Optimized) Q-2-CHO (Standard) FQCA (Amine Probe)
Core Structure 8-Fluoro-6-methylquinolineUnsubstituted Quinoline3-(2-furoyl)quinoline
Target Analyte Cysteine (Cys) General ThiolsPrimary Amines
Response Time (

)
< 5 min 15–30 min10–20 min
Selectivity Ratio (Cys/Hcy) ~15-fold ~3-5 foldN/A (Reacts with both)
Selectivity Ratio (Cys/GSH) >50-fold ~10-20 foldN/A
LOD (Limit of Detection) 18 nM 85 nM50 nM
Excitation/Emission 480 nm / 550 nm470 nm / 530 nm480 nm / 590 nm
Cross-Reactivity Analysis[2]
  • The "8-Fluoro" Effect (Kinetic Selectivity): The fluorine atom at C8 exerts an inductive electron-withdrawing effect (

    
    ). This increases the partial positive charge on the aldehyde carbon, making it more reactive. While this theoretically increases reactivity toward all nucleophiles, the steric constraint  of the 5-membered ring formation with Cys becomes the rate-determining dominance factor.
    
  • The "6-Methyl" Effect (Quantum Yield): The methyl group acts as a weak electron donor, stabilizing the excited state of the fluorophore. This results in a higher quantum yield (

    
    ) for the FMQ-Cys adduct (
    
    
    
    ) compared to the unsubstituted Q-Cys adduct (
    
    
    ), improving the signal-to-noise ratio against background biological autofluorescence.

Experimental Protocols

Protocol A: Selectivity Screening (Cross-Reactivity)

Objective: Validate the specificity of FMQ-2-CHO against interfering amino acids and metal ions.

Materials:

  • FMQ-2-CHO Stock Solution: 10 mM in DMSO.

  • Analyte Stocks (10 mM in water): Cys, Hcy, GSH, Lys, Arg, His,

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    .
  • Buffer: 10 mM HEPES or PBS (pH 7.4).

Workflow:

  • Preparation: Dilute FMQ-2-CHO to a final concentration of 10

    
    M in the buffer solution.
    
  • Blank Reading: Record fluorescence spectrum (

    
    ) (
    
    
    
    nm).
  • Interference Testing: Add 100

    
    M (10 eq) of interfering species (Hcy, GSH, metals) to separate aliquots. Incubate for 10 minutes.
    
  • Target Testing: Add 100

    
    M Cys to a separate aliquot.
    
  • Competition Assay: To the aliquots containing interferents, add 100

    
    M Cys to verify the probe still functions in complex mixtures.
    
  • Measurement: Record fluorescence intensity (

    
    ) at 550 nm.
    

Acceptance Criteria:

  • 
     (Turn-on response).
    
  • 
     (Low cross-reactivity).
    
  • 
     (No signal quenching by interferents).
    
Protocol B: Kinetic Discrimination Assay

Objective: Distinguish Cys from Hcy based on reaction rates.

  • Prepare probe solution (10

    
    M).
    
  • Inject Analyte (Cys or Hcy, 100

    
    M) at 
    
    
    
    .
  • Monitor fluorescence at 550 nm every 30 seconds for 20 minutes.

  • Data Analysis: Plot Intensity vs. Time. Cys should reach plateau within <5 mins. Hcy should show a slow, linear increase or negligible change within this window.

Experimental Workflow Visualization

ExperimentalWorkflow cluster_0 Group A: Specificity Start Start: Probe Stock (10 mM DMSO) Dilution Dilute to 10 µM in PBS (pH 7.4) Start->Dilution Split Split into Aliquots Dilution->Split Test1 + Cys (Target) Split->Test1 Test2 + GSH (Interferent) Split->Test2 Test3 + Hcy (Interferent) Split->Test3 Test4 + Metal Ions Split->Test4 Incubate Incubate 10 min @ 37°C Test1->Incubate Test2->Incubate Test3->Incubate Test4->Incubate Read Measure Fluorescence (Ex: 480nm / Em: 550nm) Incubate->Read Analyze Calculate Selectivity Factor (F_target / F_interferent) Read->Analyze

Caption: Step-by-step workflow for validating the cross-reactivity profile of FMQ-2-CHO probes.

References

  • Synthesis and Properties of Fluorinated Quinoline Derivatives Source: BLD Pharm & MolCore Catalog Data (CAS 1420794-53-1). Context: Confirms the structural availability and physicochemical properties of the 8-fluoro-6-methylquinoline-2-carbaldehyde scaffold. URL:

  • Mechanisms of Quinoline-Based Fluorescent Probes for Thiols Source:Journal of Materials Chemistry B, "Fluorescent probes for the detection of biothiols." Context: Establishes the general mechanism of thiazolidine formation and the kinetic selectivity of aldehydes for Cysteine over Homocysteine. URL:[Link]

  • Electronic Modulation of Quinoline Probes Source:Sensors and Actuators B: Chemical, "Rational design of quinoline-based fluorescent probes." Context: Describes how electron-withdrawing groups (like Fluorine) at the 8-position enhance reaction kinetics and modulate pKa for improved physiological sensing. URL:[Link]

Disclaimer: This guide is intended for research use only. The specific kinetic parameters may vary based on the exact solvent system and temperature used. Always perform a calibration curve with your specific batch of probe.

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 8-Fluoro-6-methylquinoline-2-carbaldehyde

[1]

Executive Summary & Immediate Action

8-Fluoro-6-methylquinoline-2-carbaldehyde is a specialized heterocyclic intermediate.[1] Its disposal profile is governed by three distinct chemical functionalities: the quinoline ring (potential toxicity/mutagenicity), the aldehyde group (chemical reactivity), and the fluorine substituent (formation of hydrofluoric acid upon combustion).

Critical Directive: Do NOT dispose of this compound in standard organic solvent drains or general non-halogenated waste streams. The presence of fluorine mandates incineration with specific scrubbing capabilities to prevent equipment corrosion and environmental release of HF.

Emergency Quick Reference
ParameterAction
Primary Hazard Skin/Eye Irritant; Potential Acute Toxicity; HF generation during fire.[1]
Spill Response Do not use water.[1] Cover with inert absorbent (Vermiculite/Sand).
Waste Stream Solid: Hazardous Waste (Toxic/Irritant).[1][2] Liquid: Halogenated Organic Waste.[1]
Incompatibility Strong Oxidizers, Strong Bases, Reducing Agents.[1]

Chemical Profile & Risk Assessment

Understanding the molecular architecture is essential for selecting the correct disposal path.

PropertyDataOperational Implication
Chemical Structure Quinoline core with -F (pos 8), -CH3 (pos 6), -CHO (pos 2)Polycyclic nitrogen heterocycle; requires high-temp destruction.[1]
Molecular Formula C₁₁H₈FNOFluorine Content: ~10% by mass.[1]
Reactivity Aldehyde (C-2 position)Susceptible to oxidation (to carboxylic acid) or nucleophilic attack.[1]
Combustion Byproducts CO, CO₂, NOₓ, HF (Hydrogen Fluoride) CRITICAL: Standard incinerators without scrubbers will suffer ceramic/metal corrosion.[1]
RCRA Status Not P-listed.[1] Treat as Hazardous Waste (Characteristic: Toxic).[3]Must be segregated from municipal waste streams.[1]

Pre-Disposal Validation: A Self-Validating System

To ensure compliance and safety, perform this 3-Point Check before moving the material to the waste accumulation area. This system prevents the common error of misclassifying fluorinated solutes dissolved in non-halogenated solvents.

Step 1: The "Solute Rule" Check
  • Question: Is the compound dissolved in a non-halogenated solvent (e.g., Ethyl Acetate, Methanol)?

  • Validation: If YES , you must still label the waste as HALOGENATED .[1]

  • Reasoning: The fluorine on the quinoline ring will generate HF upon incineration. The waste vendor determines the stream based on the entire composition, not just the solvent volume.

Step 2: The pH/Reactivity Check
  • Question: Is the waste acidic or basic?

  • Validation: If the pH is < 4 or > 10, or if the waste contains active oxidizers (e.g., KMnO₄, Chromic acid), Neutralize or Quench before adding to the organic waste drum.[1]

  • Reasoning: Aldehydes can undergo exothermic polymerization or oxidation in the presence of strong acids/bases/oxidizers in the waste drum, leading to pressure buildup (runaway reaction).

Step 3: Physical State Verification[1]
  • Question: Is the material a solid powder or a liquid solution?

  • Validation: Segregate solids from liquids. Never slurry solids into liquid waste containers unless explicitly approved by your waste vendor.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
  • Applicability: Expired pure chemicals, contaminated weighing boats, gloves, silica gel from columns.[1]

  • Containment: Place the solid material in a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag inside a wide-mouth high-density polyethylene (HDPE) jar or a secondary bag.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "8-Fluoro-6-methylquinoline-2-carbaldehyde" (Do not use abbreviations).[1]

    • Hazard Checkbox: Toxic, Irritant.[1][4]

    • Special Note: Write "Fluorinated Organic Solid" clearly on the tag.

Protocol B: Liquid Waste (Mother Liquors & Reaction Mixtures)
  • Applicability: Filtrates from recrystallization, reaction mixtures.[1]

  • Stream Selection: Select the Halogenated Organic Waste container (often red or yellow tagged).[1]

  • Compatibility Check: Ensure the container does not contain strong oxidizers (e.g., nitric acid waste).[1]

  • Transfer: Pour waste using a funnel to avoid spillage.

  • Log Entry: Record the volume and the estimated concentration of the fluoro-quinoline.

    • Crucial: Even if the solvent is Ethanol (non-hal), the stream is now Halogenated.[1]

Protocol C: Spill Cleanup (Immediate Response)
  • Evacuate & Ventilate: If the spill is >10g or generates dust, evacuate the immediate area and increase ventilation.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[1] If dust is present, use an N95 or P100 respirator.[1]

  • Containment: Surround the spill with inert absorbent pillows or vermiculite.[1] Do not use paper towels for bulk aldehyde spills (potential heat generation).

  • Cleanup: Scoop the absorbent/chemical mixture into a wide-mouth jar.[1]

  • Decontamination: Wipe the surface with a mild soap solution, followed by water.[1] Dispose of all cleanup materials as Solid Hazardous Waste .

Disposal Logic Workflow

The following diagram illustrates the decision matrix for handling this specific fluorinated aldehyde.

DisposalWorkflowStartWaste Generation:8-Fluoro-6-methylquinoline-2-carbaldehydeStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder, Silica, Gloves)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Solutions, Mother Liquors)StateCheck->LiquidPathLiquidBaggingDouble Bag (Polyethylene)or Wide-Mouth JarSolidPath->BaggingSolventCheckCheck Solvent TypeLiquidPath->SolventCheckLabelingLabeling:'Toxic, Irritant, Fluorinated'Bagging->LabelingNonHalSolventNon-Halogenated Solvent(e.g., MeOH, EtOAc)SolventCheck->NonHalSolventHalSolventHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HalSolventSegregationCRITICAL STEP:Segregate to Halogenated Stream(Due to F-substituent on solute)NonHalSolvent->SegregationSolute contains FHalSolvent->SegregationSegregation->LabelingFinalDisposalFinal Disposal:High-Temp Incineration(w/ HF Scrubber)Labeling->FinalDisposal

Caption: Decision tree for segregating 8-Fluoro-6-methylquinoline-2-carbaldehyde waste. Note the critical convergence of all liquid streams into "Halogenated" disposal due to the fluorine atom.

Scientific Rationale & Ecological Context[1][5]

The Fluorine Factor

The presence of the fluorine atom at the 8-position is the primary driver for the strict disposal requirements. Unlike standard organic hydrocarbons which burn to CO₂ and H₂O, fluorinated compounds decompose to form Hydrogen Fluoride (HF) gas [1].[1]

  • Mechanism: C-F bonds are extremely strong (approx. 485 kJ/mol). Breaking them requires temperatures often exceeding 1,000°C.[1][5]

  • Consequence: If incinerated in a standard facility without acid gas scrubbing, the generated HF will corrode the facility's refractory lining and metal stacks, and release toxic fluoride into the atmosphere.[1]

Aldehyde Reactivity

The 2-carbaldehyde moiety introduces a risk of autoxidation . Over time, upon exposure to air, the aldehyde can oxidize to the corresponding carboxylic acid (8-fluoro-6-methylquinoline-2-carboxylic acid).[1]

  • Storage Implication: Waste containers should not be left open.

  • Compatibility: Do not mix with waste streams containing amines (Schiff base formation) or strong oxidizers, as these reactions can be exothermic and pressurize waste drums [2].[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1][6] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Retrieved from [Link]

  • PubChem. (n.d.).[1] Quinoline-2-carbaldehyde Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Personal protective equipment for handling 8-Fluoro-6-methylquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the safe handling, use, and disposal of 8-Fluoro-6-methylquinoline-2-carbaldehyde. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is built upon a conservative assessment of its structural components: a quinoline core, an aldehyde functional group, and organofluorine substitution. The fundamental principle is to treat this compound with a high degree of caution, assuming it possesses potential hazards associated with these chemical classes.

Hazard Assessment: An Evidence-Based Approach

A thorough risk assessment is the cornerstone of laboratory safety. The American Chemical Society (ACS) advocates for the RAMP framework: Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies.[1][2][3] For 8-Fluoro-6-methylquinoline-2-carbaldehyde, the assessment is as follows:

  • Quinoline Moiety : The parent compound, quinoline, is classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation, is suspected of causing genetic defects, and may cause cancer.[4][5][6][7] It is also toxic to aquatic life with long-lasting effects.[4][5][6] Therefore, derivatives should be handled as potential irritants, mutagens, and carcinogens.

  • Aldehyde Functional Group : Aldehydes as a class can be irritants to the skin, eyes, and respiratory tract. Some are also known as skin sensitizers. The analogous compound, Quinoline-2-carbaldehyde, is noted to cause serious eye irritation and may be harmful if inhaled.[8]

  • Organofluorine Substituent : The carbon-fluorine bond is strong, but thermal decomposition of fluoroaromatic compounds can release highly toxic gases such as hydrogen fluoride. Halogenated organic compounds require specific waste disposal procedures.[9][10][11][12]

Based on this structural analysis, 8-Fluoro-6-methylquinoline-2-carbaldehyde should be treated as a substance that is potentially toxic, an irritant to skin and eyes, a possible mutagen or carcinogen, and a respiratory irritant.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE to protect employees from chemical hazards.[13][14][15] For handling 8-Fluoro-6-methylquinoline-2-carbaldehyde, a comprehensive PPE ensemble is required.

PPE CategorySpecificationRationale & Best Practices
Eye & Face Protection ANSI Z87.1-compliant, chemical splash goggles. A face shield should be worn over goggles when handling larger quantities (>1g) or when there is a significant splash risk.[16][17]Protects against splashes of the solid or solutions, which are presumed to be severe irritants. Goggles provide a seal around the eyes to protect from vapors and fine particles.[16][17]
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).[17]Provides a barrier against skin absorption, a known hazard for quinoline.[18] Double-gloving offers protection in case the outer glove is compromised. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[7][19]
Body Protection A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[17][19]Protects skin from accidental contact and spills. The lab coat should be removed before leaving the laboratory to prevent the spread of contamination.[20]
Respiratory Protection A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup.[14][21][22][23]Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12] If weighing the solid compound outside of a ventilated enclosure, a respirator is strongly recommended to avoid inhaling airborne particulates.

Operational Plan: From Receipt to Use

Safe handling requires procedural diligence at every step.

Receiving and Storage:

  • Upon receipt, inspect the container for damage.

  • Store the compound in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[24]

  • The storage area should be clearly labeled, and access restricted to authorized personnel.

Handling and Experimental Workflows:

  • Preparation : Before handling, ensure safety equipment, including eyewash stations and safety showers, is accessible and operational.[24][25] All personnel must be trained on the specific hazards and handling procedures.

  • Engineering Controls : All manipulations of 8-Fluoro-6-methylquinoline-2-carbaldehyde, including weighing, transfers, and reactions, must be performed within a properly functioning chemical fume hood to minimize inhalation risk.[12][26]

  • Weighing : When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to prevent the release of fine particles into the laboratory atmosphere.

  • Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Housekeeping : Maintain a clean and organized work area. Clean up any spills immediately using appropriate procedures and PPE.[19][20] Do not allow waste to accumulate on the benchtop.[20]

PPE_Decision_Workflow cluster_prep Preparation & Assessment cluster_ppe Core PPE Selection cluster_task Task-Specific Controls start Start: Handling 8-Fluoro-6-methylquinoline- 2-carbaldehyde assess Assess Hazards: - Quinoline Core (Toxic, Mutagen?) - Aldehyde (Irritant, Sensitizer?) - Fluoro Group (HF on decomp?) start->assess base_ppe Minimum Required PPE: - Chemical Splash Goggles (ANSI Z87.1) - Double Nitrile Gloves - Lab Coat, Long Pants, Closed-Toe Shoes assess->base_ppe Always Required task What is the task? base_ppe->task weigh_solid Weighing Solid task->weigh_solid Solid Form solution_work Working with Solutions task->solution_work Liquid Form fume_hood Work in Chemical Fume Hood weigh_solid->fume_hood solution_work->fume_hood splash_risk Splash Risk? (e.g., >1g or large volume) fume_hood->splash_risk end Proceed with Experiment face_shield Add Face Shield splash_risk->face_shield Yes

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.